molecular formula C11H17N B1234463 1-Phenylpentan-3-amine CAS No. 57707-67-2

1-Phenylpentan-3-amine

Cat. No.: B1234463
CAS No.: 57707-67-2
M. Wt: 163.26 g/mol
InChI Key: NLSQENXHYZSNFE-UHFFFAOYSA-N
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Description

1-Phenylpentan-3-amine (CAS 57707-67-2) is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound serves as a significant phenylethylamine scaffold in biomedical research. Researchers are particularly interested in its structural similarity to novel bioactive compounds. For instance, a closely related analog, N-phenethyl-1-phenyl-pentan-3-amine (FK70), has been identified as a novel synthetic compound with potent vasorelaxant activity in isolated rat aortic rings . Studies on FK70 demonstrate that it elicits robust relaxation in pre-constricted aorta, an effect that appears to be independent of the endothelium and not mediated through the blockage of alpha-adrenoceptors . This suggests unique mechanisms of action worthy of further investigation for potential applications in cardiovascular research. Furthermore, structurally similar 1-amino-5-phenylpentan-3-ol compounds have been patented for investigation as NMDA antagonists, indicating potential relevance in central nervous system (CNS) disorders, such as neurodegeneration, cerebral ischemia, and hypoxia . This product is intended for research purposes only and is not for human consumption. It is classified with the hazard statement H314, indicating it causes severe skin burns and eye damage . Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSQENXHYZSNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Phenylpentan-3-amine from 1-Phenylpentan-3-one: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

1-Phenylpentan-3-one is a versatile aliphatic-aromatic ketone utilized extensively as a building block in medicinal chemistry. Its direct conversion to 1-phenylpentan-3-amine via reductive amination yields a critical structural analogue of neuroactive phenethylamines. These N-substituted 3-amino-1-phenylpentane derivatives are actively investigated for their capacity to modulate central nervous system (CNS) targets, particularly GABA_A receptors, making them highly relevant in the development of novel anticonvulsant therapeutics[1].

This whitepaper details the mechanistic causality, experimental protocols, and analytical validation required to synthesize 1-phenylpentan-3-amine with high chemoselectivity and enantiopurity.

Mechanistic Causality of Reductive Amination

The synthesis of primary amines from ketones is notoriously prone to over-alkylation, which leads to unwanted secondary or tertiary amine byproducts. To achieve absolute chemoselectivity for the primary amine, the reaction architecture must manipulate a delicate thermodynamic equilibrium.

  • Imine Condensation: The ketone (1-phenylpentan-3-one) is reacted with a massive molar excess of an ammonia equivalent (e.g., ammonium acetate, NH₄OAc). This excess drives the equilibrium toward the hemiaminal intermediate, which subsequently dehydrates under mildly acidic conditions to form the target imine.

  • Chemoselective Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. These hydrides are uniquely stable in weakly acidic environments (pH 6–8) and selectively reduce the protonated iminium ion much faster than the unreacted carbonyl group. This kinetic preference effectively traps the primary amine and prevents further alkylation[1][2].

Mechanism K 1-Phenylpentan-3-one (Ketone) HA Hemiaminal Intermediate K->HA + NH3 A Ammonium Acetate (NH4OAc) A->HA Nucleophilic Attack IM Iminium Ion Intermediate HA->IM - H2O (Acid Catalyzed) AM 1-Phenylpentan-3-amine (Primary Amine) IM->AM NaBH3CN (Hydride Transfer)

Mechanistic pathway of reductive amination from ketone to primary amine.

Experimental Methodologies

Protocol A: Chemoselective Borohydride-Mediated Amination (Racemic Synthesis)

This self-validating protocol utilizes modified reductive amination conditions adapted for mild hydride reduction, ensuring high yields of the primary amine without over-alkylation.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 1-phenylpentan-3-one in anhydrous methanol (to achieve a 0.2 M concentration). Methanol is selected specifically to ensure the complete solvation of the ammonium salts.

  • Imine Formation: Add 10.0 equivalents of ammonium acetate (NH₄OAc). The massive stoichiometric excess is the primary causal factor preventing secondary amine formation. Stir at room temperature for 2 hours. The acetate acts as a mild Brønsted acid to activate the carbonyl carbon.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is often preferred in modern pharmaceutical synthesis to avoid toxic cyanide waste streams[1][2].

  • Quench & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃. This neutralizes the acid and safely destroys unreacted hydride. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the pure racemic 1-phenylpentan-3-amine.

Protocol B: Biocatalytic Asymmetric Amination (Enantiopure Synthesis)

For advanced drug development, isolating the specific (R)- or (S)-enantiomer is critical. Engineered Amine Dehydrogenases (AmDH), particularly those derived from Rhodococcus sp. phenylalanine dehydrogenase, exhibit exceptional catalytic activity toward "bulky-bulky" ketones like 1-phenylpentan-3-one[3][4].

  • Enzyme Preparation: Suspend the engineered (R)-selective AmDH and a cofactor recycling enzyme (e.g., Candida boidinii Formate Dehydrogenase, Cb-FDH) in an ammonia/ammonium formate buffer (1 M, pH 8.5).

  • Biocatalytic Conversion: Add 1-phenylpentan-3-one (50 mM) and a catalytic amount of NAD⁺ (1 mM). The ammonium formate buffer serves a dual, highly atom-efficient purpose: it provides both the nitrogen source (ammonia) and the reducing equivalents (formate)[3].

  • Incubation & Recovery: Incubate the mixture at 30 °C for 24–48 hours. This reaction produces only water and inorganic carbonate as byproducts. Extract with ethyl acetate to recover the enantiopure (R)-1-phenylpentan-3-amine.

Workflow S1 Reaction Setup (Ketone + NH4OAc + MeOH) S2 Imine Formation (Stirring, Mild Acid) S1->S2 S3 In Situ Reduction (NaBH3CN or NaBH(OAc)3) S2->S3 Monitor by TLC S4 Aqueous Quench (NaHCO3 Neutralization) S3->S4 Complete Conversion S5 Purification (Flash Chromatography) S4->S5 S6 Analytical Validation (NMR, HRMS, Chiral HPLC) S5->S6 >98% Purity Target

Step-by-step experimental workflow and analytical validation process.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of the two distinct synthetic strategies:

ParameterProtocol A: Hydride ReductionProtocol B: Biocatalytic (AmDH)
Nitrogen Source Ammonium Acetate (NH₄OAc)Ammonia / Ammonium Formate
Reducing Agent NaBH₃CN or NaBH(OAc)₃NAD(P)H (Recycled via FDH)
Typical Yield 72% – 85%>99% Conversion
Enantiomeric Excess (ee) 0% (Racemic)>99% (R)-enantiomer
Primary Byproducts Borate salts, trace secondary aminesWater, Carbonate
Scalability High (Standard Chemical Plant)Medium (Requires enzyme engineering)

Self-Validating Quality Control & Analytical Verification

To ensure the trustworthiness of the synthesized batch and verify that no over-alkylation occurred, the protocol must be self-validating through rigorous analytical checks:

  • ¹H NMR (CDCl₃): The definitive marker of successful conversion is the complete disappearance of the ketone's alpha-protons and the emergence of a new methine multiplet (approx. 2.7–2.9 ppm) corresponding to the CH-NH₂ proton.

  • HRMS (ESI-TOF): Calculated for C₁₁H₁₈N[M+H]⁺: 164.1434. The presence of this exact mass confirms the primary amine structure and rules out the formation of secondary/tertiary amine dimers.

  • Chiral HPLC: For Protocol B, enantiomeric excess is validated using a chiral stationary phase (e.g., Chiralcel OD-H), ensuring the >99% ee requirement for pharmacological testing is met[3][4].

References

  • BenchChem. Application of 1-Phenylpentan-3-one in the Synthesis of Pharmaceutical Intermediates for Potential CNS-Active Agents. 1

  • Master Organic Chemistry. Reductive Amination, and How It Works. 2

  • National Institutes of Health (PMC). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. 3

  • MDPI. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. 4

Sources

Reductive Amination of 1-Phenylpentan-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Chemoselective Optimization

Introduction & Pharmacological Rationale

In the landscape of medicinal chemistry, the rapid and reliable construction of C-N bonds is paramount for generating diverse chemical libraries. 1-Phenylpentan-3-one serves as a highly versatile aliphatic-aromatic ketone scaffold, frequently utilized in the synthesis of neuroactive 3-amino-1-phenylpentane derivatives[1].

These resulting amine derivatives exhibit profound structural homology to established central nervous system (CNS) modulators. Specifically, they are investigated for their capacity to target and allosterically modulate


 receptors, a critical pathway for regulating neuronal excitability and developing novel anticonvulsant therapeutics[1]. The most robust and scalable method to achieve this transformation is reductive amination , a tandem reaction involving the condensation of the ketone with a primary or secondary amine, followed by the in situ reduction of the resulting imine/iminium intermediate[1].

GABAA Drug 3-Amino-1-phenylpentane Derivative Receptor GABA_A Receptor (Allosteric Modulation) Drug->Receptor Binds to IonChannel Chloride (Cl-) Channel Opening Receptor->IonChannel Induces Hyperpol Neuronal Hyperpolarization IonChannel->Hyperpol Cl- Influx Effect Anticonvulsant & CNS Depressant Effect Hyperpol->Effect Decreased Excitability

Fig 1. Downstream CNS modulation pathway of 3-amino-1-phenylpentane derivatives.

Mechanistic Causality: The Case for Sodium Triacetoxyborohydride (STAB)

The reductive amination of sterically hindered or electronically deactivated ketones presents specific chemoselective challenges. The choice of reducing agent dictates the equilibrium of the transient iminium species and prevents the premature reduction of the starting ketone into a secondary alcohol.

According to the foundational protocol developed by [2], Sodium triacetoxyborohydride (


, STAB)  is the undisputed reagent of choice for this transformation[3].

Causality behind the selection of STAB:

  • Steric and Electronic Attenuation: The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is too mild to reduce 1-phenylpentan-3-one directly but is sufficiently reactive to reduce the more electrophilic protonated iminium ion[2].

  • Toxicity Profile: STAB replaces Sodium Cyanoborohydride (

    
    ), eliminating the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous acidic workups[3].
    
  • Solvent Kinetics: Reactions utilizing STAB are demonstrably faster and higher yielding in 1,2-dichloroethane (DCE) compared to tetrahydrofuran (THF)[4].

Comparative Analysis of Reducing Agents
Reducing AgentReactivitySelectivity (Iminium vs. Ketone)Toxicity ProfilePreferred Solvents

(STAB)
MildExceptionally HighLow (No cyanide byproducts)DCE, DCM, THF

ModerateHighHigh (Generates toxic HCN gas)MeOH, EtOH, THF

StrongLow (Reduces ketones directly)LowMeOH, EtOH

Synthetic Workflow & Reaction Dynamics

The transformation from 1-phenylpentan-3-one to its corresponding amine is a self-validating system where each step must reach equilibrium before the next is initiated. The addition of a Brønsted acid (glacial acetic acid) is critical when dealing with ketones, as it protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the amine[2],[4].

Mechanism K 1-Phenylpentan-3-one (Ketone) HA Hemiaminal Intermediate K->HA + Amine (cat. AcOH) A Primary Amine (e.g., Benzylamine) A->HA IM Iminium Ion (Activated) HA->IM - H2O PR N-Substituted 3-Amino-1-phenylpentane IM->PR NaBH(OAc)3 (Reduction)

Fig 2. Mechanistic workflow of the reductive amination of 1-phenylpentan-3-one.

Experimental Protocol: Synthesis of N-Benzyl-1-phenylpentan-3-amine

This methodology provides a reliable, high-yielding route for synthesizing N-benzyl-1-phenylpentan-3-amine, utilizing standard Schlenk techniques and chemoselective reduction[1],[2].

Reagents & Materials
  • 1-Phenylpentan-3-one: 1.0 equiv (10 mmol, 1.62 g)

  • Benzylamine: 1.1 equiv (11 mmol, 1.18 g)

  • Sodium triacetoxyborohydride (STAB): 1.5 equiv (15 mmol, 3.18 g)

  • Glacial acetic acid (AcOH): 1.0 equiv (10 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE): 30 mL (Anhydrous)

Step-by-Step Methodology
  • Imine Condensation (Activation Phase):

    • Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and purged with Argon, dissolve 1-phenylpentan-3-one (1.62 g) in 30 mL of anhydrous DCE.

    • Action: Add benzylamine (1.18 g) in one portion, followed immediately by the dropwise addition of glacial acetic acid (0.60 g).

    • Causality: Acetic acid acts as a crucial catalyst. Because 1-phenylpentan-3-one is sterically bulkier and less electrophilic than an aldehyde, the acid lowers the activation energy for hemiaminal formation[2].

  • Intermediate Maturation:

    • Action: Stir the reaction mixture at room temperature (20–25 °C) for 1 to 2 hours.

    • Causality: This maturation period ensures the equilibrium shifts toward the iminium ion. Premature addition of the reducing agent can lead to competitive reduction of the unreacted ketone[4].

  • Chemoselective Reduction:

    • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Add STAB (3.18 g) portion-wise over 15 minutes.

    • Causality: Portion-wise addition mitigates the mild exotherm. The low temperature further suppresses any background reduction of the ketone, maximizing the chemoselectivity of STAB toward the iminium species[2].

  • Reaction Monitoring (Self-Validation):

    • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12 hours.

    • Action: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. The reaction is complete when the UV-active ketone spot is entirely consumed.

  • Quenching & Workup:

    • Action: Quench the reaction by carefully adding 20 mL of saturated aqueous

      
      . Stir vigorously for 15–30 minutes until gas evolution ceases.
      
    • Causality: The basic bicarbonate neutralizes the acetic acid and hydrolyzes any unreacted STAB, safely releasing

      
       gas rather than toxic byproducts[3].
      
  • Isolation & Purification:

    • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 x 15 mL).

    • Action: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous

      
      . Filter and concentrate under reduced pressure.
      
    • Action: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-benzyl-1-phenylpentan-3-amine.

Advanced Perspectives: Biocatalytic Reductive Amination

While the STAB-mediated protocol is the gold standard for racemic synthesis, modern drug development often requires strict enantiopurity. Recent advancements in biocatalysis have introduced engineered Amine Dehydrogenases (AmDH) capable of performing highly stereoselective reductive aminations on bulky ketones.

Enzymes engineered from Rhodococcus species have successfully converted "bulky-bulky" substrates like 1-phenylpentan-3-one into chiral amines with


 enantiomeric excess (ee)[5],[6]. This dual-enzyme system utilizes ammonium formate as both the nitrogen source and the recycling agent for the 

cofactor, producing only water and inorganic carbonate as byproducts, representing a highly sustainable evolution of this classic chemical transformation[5].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al. Journal of Organic Chemistry (1996).[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal.[Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. PubMed Central (PMC).[Link]

  • Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. MDPI. [Link]

Sources

Spectroscopic characterization of 1-Phenylpentan-3-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 1-Phenylpentan-3-amine: A Comprehensive Technical Guide

Introduction & Analytical Significance

1-Phenylpentan-3-amine (


) is a primary aliphatic amine characterized by a phenyl ring separated from a chiral amine center by an ethyl bridge. As a critical structural analog to various CNS-active agents—including prolintane derivatives and simplified 1[1]—its precise structural validation is paramount in drug development.

Often synthesized via the reductive amination of 1-phenylpentan-3-one (2[2]), the compound requires orthogonal spectroscopic techniques to confirm not only the success of the reduction but also the exact regiochemistry and stereochemical environment of the molecule. This guide details the causally-driven methodologies for its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization.

Workflow A 1-Phenylpentan-3-amine (Analyte) B Sample Preparation (Anhydrous CDCl3 / ATR) A->B C NMR (1H, 13C) Stereochemical Profiling B->C D FT-IR Spectroscopy Functional Group ID B->D E HRMS & GC-MS Mass & Fragmentation B->E F Data Integration & Structural Validation C->F D->F E->F

Caption: Comprehensive orthogonal spectroscopic workflow for the structural validation of 1-phenylpentan-3-amine.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile of 1-phenylpentan-3-amine is highly distinct due to the presence of the chiral center at C3.

Expertise & Causality in H NMR

Because C3 is a stereocenter, the adjacent methylene protons on C2 (between the benzylic carbon and the amine) and C4 (the ethyl group) are diastereotopic . Even with free bond rotation, these protons exist in different spatial and magnetic environments. Consequently, rather than appearing as simple integrated multiplets, the four aliphatic methylene protons resolve into four distinct, complex multiplets between 1.29 and 1.79 ppm[3].

Table 1:


H NMR Data (600 MHz, 

)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Structural Causality
7.30 – 7.25 Multiplet (m) 2H Aromatic (meta) Standard aromatic shielding.
7.22 – 7.15 Multiplet (m) 3H Aromatic (ortho, para) Standard aromatic shielding.

| 2.79 – 2.71 | Multiplet (m) | 1H | C3-H (


 to 

) | Deshielded by the electronegative nitrogen atom. | | 2.69 – 2.59 | Multiplet (m) | 2H | C1-

(Benzylic) | Deshielded by the adjacent phenyl ring current. | | 1.79 – 1.72 | Multiplet (m) | 1H | C2-

| Diastereotopic proton split by the C3 chiral center. | | 1.60 – 1.54 | Multiplet (m) | 1H | C2-

| Diastereotopic proton split by the C3 chiral center. | | 1.53 – 1.48 | Multiplet (m) | 1H | C4-

| Diastereotopic proton split by the C3 chiral center. | | 1.44 | Broad Singlet (brs) | 2H | -

| Broadened by

quadrupolar relaxation & exchange. | | 1.35 – 1.29 | Multiplet (m) | 1H | C4-

| Diastereotopic proton split by the C3 chiral center. | | 0.93 | Triplet (t, J=7.5 Hz)| 3H | C5-

(Methyl) | Shielded terminal methyl group. |

Data corroborated by3[3].

Table 2:


C NMR Data (151 MHz, 

)
Chemical Shift (δ, ppm) Assignment Structural Causality
142.61 C-Ar (Ipso) Quaternary carbon, heavily deshielded by ring current.
128.50, 128.49, 125.86 C-Ar (o, m, p) Aromatic methine carbons.

| 52.44 | C3 (


 to 

) | Strongly deshielded by the inductive effect of Nitrogen. | | 39.50 | C2 (

) | Intermediate shielding between benzylic and amine groups. | | 32.78 | C1 (Benzylic

) | Deshielded by the phenyl ring. | | 30.86 | C4 (Ethyl

) | Standard aliphatic methylene shift. | | 10.47 | C5 (Methyl

) | Highly shielded terminal carbon. |
Self-Validating Protocol: High-Resolution NMR
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of strictly anhydrous

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: Anhydrous solvent is non-negotiable. Residual water in

      
       resonates at ~1.56 ppm, which would directly obscure the critical C2 and C4 diastereotopic multiplets (1.48–1.60 ppm).
      
  • Acquisition: Tune the probe to

    
    H (600 MHz) and 
    
    
    
    C (151 MHz). Run a standard
    
    
    H 1D sequence (zg30) with 16 scans, and a
    
    
    C 1D sequence (zgpg30) with 1024 scans to ensure adequate signal-to-noise for the quaternary ipso-carbon (142.61 ppm).
  • Validation: Verify the TMS peak is locked at exactly 0.00 ppm. Confirm the integration ratio of the aromatic region (5H) against the terminal methyl group (3H) is exactly 5:3.

Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry provides both exact mass confirmation (via HRMS) and structural connectivity (via EI-MS fragmentation). The High-Resolution Mass Spectrometry (ESI-TOF) calculated for


 (

) is 164.1434, with experimental findings matching at 164.1440[3].

In standard Gas Chromatography-Mass Spectrometry (GC-MS) using 70 eV Electron Impact (EI), aliphatic amines undergo rapid


-cleavage  driven by the stabilization of the resulting iminium ion.

MS_Fragmentation M Molecular Ion [M]•+ m/z 163 F1 α-Cleavage (C2-C3) - •CH2CH2Ph (105 Da) M->F1 F2 α-Cleavage (C3-C4) - •CH2CH3 (29 Da) M->F2 I3 Tropylium Ion [C7H7]+ m/z 91 M->I3 Benzyl cleavage & rearrangement I1 [CH3CH2CH=NH2]+ m/z 58 (Base Peak) F1->I1 I2 [PhCH2CH2CH=NH2]+ m/z 134 F2->I2

Caption: Electron Ionization (EI) mass fragmentation pathways of 1-phenylpentan-3-amine.

Table 3: Key EI-MS Fragments

m/z Ion Identity Formation Mechanism

| 163 |


 | Intact molecular ion (typically low abundance in primary amines). |
| 134  | 

|

-cleavage of the C3-C4 bond, losing an ethyl radical (29 Da). | | 91 |

| Tropylium ion formed via benzyl cleavage and subsequent rearrangement. | | 58 |

| Base Peak.

-cleavage of the C2-C3 bond, losing a phenethyl radical (105 Da). |
Self-Validating Protocol: GC-MS (EI) Analysis
  • Sample Preparation: Dilute the amine to 1 mg/mL in GC-grade dichloromethane.

  • Chromatography: Inject 1 µL in split mode (10:1) onto a standard non-polar column (e.g., HP-5MS). Use an initial temperature of 70°C (hold 2 min), ramping at 15°C/min to 280°C.

    • Causality: The low initial temperature focuses the volatile amine on the column head, while the rapid ramp prevents peak tailing—a common artifact caused by primary amines interacting with active silanol groups on the column phase.

  • Validation: Ensure the base peak is m/z 58. Crucially, verify the absolute absence of m/z 162, which would indicate unreacted 1-phenylpentan-3-one starting material[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized primarily to confirm the functional group transformation from the ketone precursor to the primary amine.

Table 4: Key FT-IR Vibrational Assignments | Wavenumber (


) | Mode | Structural Implication |
| :--- | :--- | :--- |
| ~3380, 3300 | N-H Stretch (Asymmetric & Symmetric) | Confirms the presence of a primary amine (doublet). |
| 3063, 3028 | C-H Stretch (

) | Aromatic ring hydrogens. | | 2977, 2938 | C-H Stretch (

) | Aliphatic chain hydrogens. | | ~1600 | N-H Bend | Primary amine deformation. | | 750, 700 | C-H Out-of-Plane (oop) Bend | Confirms a mono-substituted benzene ring. |
Self-Validating Protocol: FT-IR (ATR Method)
  • Background: Collect a background spectrum of a clean diamond Attenuated Total Reflectance (ATR) crystal.

  • Application: Apply 1-2 drops of neat liquid 1-phenylpentan-3-amine directly onto the crystal.

    • Causality: ATR is strictly preferred over KBr pellets for liquid amines. Amines are hygroscopic; preparing a KBr pellet introduces atmospheric moisture, which artificially broadens the N-H stretching region and obscures the distinct primary amine doublet.

  • Validation: The spectrum must show the N-H doublet. The ultimate self-validating check is the absolute absence of a sharp, intense peak at ~1715

    
     (C=O stretch). Its presence immediately flags incomplete reductive amination of the ketone precursor[5].
    

References

  • Benchchem. "Application of 1-Phenylpentan-3-one in the Synthesis of Pharmaceutical Intermediates for Potential CNS-Active Agents." Benchchem Technical Guides.
  • Govindaraju, K., et al. "Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves." Phytochemistry Letters, 2024.
  • "Ligand-Enabled C(sp3) Hydroxylation." Supplementary Information & NMR Spectral Data, Scribd.

Sources

1-Phenylpentan-3-amine: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenylpentan-3-amine (CAS: 57707-67-2), also known as 1-ethyl-3-phenylpropylamine, is a primary aliphatic amine characterized by a flexible phenylpropyl framework. In contemporary medicinal chemistry, this compound serves as a highly versatile building block and pharmacophore. It has gained significant traction in the development of central nervous system (CNS) active agents and cardiovascular therapeutics, most notably as a structurally simplified, synthetically accessible analogue of complex vasorelaxant alkaloids like schwarzinicine A[1].

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic workflows, and receptor-level pharmacological mechanisms, designed to support researchers in drug design and assay development.

Physicochemical and Structural Properties

The molecular architecture of 1-phenylpentan-3-amine consists of a lipophilic phenyl ring separated from a primary amine by an ethyl bridge, with an additional ethyl group extending from the stereocenter. This specific spatial arrangement confers a balance of lipophilicity and hydrogen-bonding capacity, making it an ideal candidate for penetrating lipid bilayers and interacting with transmembrane receptor pockets.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name 1-Phenylpentan-3-amine
Common Synonyms 1-ethyl-3-phenylpropylamine; 3-amino-1-phenylpentane
CAS Registry Number 57707-67-2
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Physical State Colorless to pale yellow liquid
Monoisotopic Mass 163.1361 Da
Storage Conditions Inert atmosphere, dark place, room temperature

Data aggregated from authoritative chemical registries and supplier documentation[2],,[3].

Spectroscopic Characterization

Accurate structural validation is critical before utilizing this compound in downstream biological assays. The ¹H NMR profile is highly distinctive due to the splitting patterns generated by the chiral center at C3.

Table 2: ¹H NMR Spectroscopic Assignments (600 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
7.30 – 7.25Multiplet (m)2HAromatic protons (meta)
7.22 – 7.15Multiplet (m)3HAromatic protons (ortho, para)
2.79 – 2.71Multiplet (m)1Hα-proton (CH-NH₂)
2.69 – 2.59Multiplet (m)2HBenzylic protons (Ph-CH₂)
1.79 – 1.72Multiplet (m)1HAliphatic chain (CH₂)

High-Resolution Mass Spectrometry (HRMS ESI-TOF) confirms the structure with a calculated [M+H]⁺ of 164.1439[4].

Synthetic Workflows: Reductive Amination

The most robust and scalable method for synthesizing 1-phenylpentan-3-amine (and its N-substituted derivatives) is the reductive amination of 1-phenylpentan-3-one[5]. The following protocol is designed as a self-validating system , ensuring high chemoselectivity and minimizing over-reduction.

Step-by-Step Methodology
  • Iminium Ion Formation: Dissolve 1-phenylpentan-3-one (1.0 eq) in anhydrous dichloromethane (DCM). Causality for Anhydrous Conditions: Water is a byproduct of imine condensation; its presence shifts the equilibrium backward, severely depressing the yield. Add ammonium acetate (for primary amines) or a primary amine (e.g., benzylamine, 1.1 eq) alongside a catalytic amount of glacial acetic acid[5]. Mechanistic Role: The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity for nucleophilic attack, while simultaneously buffering the solution to prevent premature reduction.

  • Selective Reduction: Stir for 1 hour at room temperature. Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions[5]. Causality for Reagent Selection: NaBH(OAc)₃ is explicitly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion rather than the unreacted ketone. This prevents the formation of 1-phenylpentan-3-ol as an unwanted byproduct.

  • Validation & Workup: Self-Validation Check: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the UV-active ketone spot disappears and a ninhydrin-active amine spot emerges. Quench the reaction slowly with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride[5]. Extract with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo.

SyntheticWorkflow A 1-Phenylpentan-3-one (Starting Material) C Iminium Intermediate (Acid Catalyzed) A->C Addition B Amine Source (e.g., NH4OAc) B->C Condensation D Selective Reduction (NaBH(OAc)3) C->D Hydride Transfer E 1-Phenylpentan-3-amine (Target Product) D->E Workup & Purification

Fig 1: Stepwise reductive amination workflow for synthesizing 1-phenylpentan-3-amine derivatives.

Pharmacological Significance and Receptor Modulation

1-Phenylpentan-3-amine is not merely a synthetic intermediate; its core structure is a potent pharmacophore. Recent pharmacological studies have utilized this scaffold to synthesize N-phenethyl-1-phenylpentan-3-amine, a simplified analogue of the natural alkaloid schwarzinicine A[1].

Mechanism of Action: TRPC Channel Inhibition

In isolated rat aorta models, derivatives of 1-phenylpentan-3-amine exhibit profound vasorelaxant properties . Unlike classical L-type calcium channel blockers (e.g., nifedipine), these analogues act as inhibitors of Transient Receptor Potential Canonical (TRPC) channels[1].

  • Causality of Relaxation: By blocking TRPC channels (specifically TRPC3/4/5), the compound attenuates the influx of extracellular Ca²⁺. This blockade uncouples the excitation-contraction mechanism in vascular smooth muscle cells, leading to a significant reduction in vascular tone and subsequent vasorelaxation[1]. The efficacy (Emax) of these analogues is comparable to established non-selective TRPC inhibitors like SKF96365[1].

SignalingPathway A 1-Phenylpentan-3-amine Derivatives B TRPC Channel Inhibition A->B Binding C Decreased Intracellular Ca2+ Influx B->C Blockade D Smooth Muscle Relaxation C->D Excitation-Contraction Uncoupling E Vasorelaxant Effect (Aortic Rings) D->E Physiological Response

Fig 2: Mechanism of action for vasorelaxation via TRPC channel inhibition by amine analogues.

Handling, Stability, and Storage

To maintain the chemical integrity of 1-phenylpentan-3-amine for sensitive biological assays, strict storage protocols must be adhered to:

  • Atmospheric Sensitivity: As a primary aliphatic amine, it is highly susceptible to reacting with atmospheric carbon dioxide to form carbamate salts, which manifest as a white crust or cloudiness in the liquid.

  • Storage Protocol: The compound must be flushed with an inert gas (Argon or Nitrogen) after every use. It should be stored in a tightly sealed, amber glass vial in a dark place at room temperature to prevent photo-oxidation[3].

References

1.2 2. 3.5 4.4 5.1 6.3

Sources

1-Phenylpentan-3-amine CAS number lookup and basic data

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-Phenylpentan-3-amine (CAS: 57707-67-2)

Executive Summary

1-Phenylpentan-3-amine (CAS: 57707-67-2), also known by its IUPAC designation 1-phenylpentan-3-amine or synonymously as 1-ethyl-3-phenylpropylamine, is a highly versatile aliphatic primary amine featuring a privileged phenylpropyl scaffold[1],[2]. In contemporary medicinal chemistry, this structural motif is heavily utilized as a critical intermediate in the synthesis of central nervous system (CNS) active agents and complex alkaloid analogues[3]. This whitepaper provides a rigorous physicochemical profile, details a self-validating synthetic protocol via reductive amination, and explores its downstream pharmacological applications.

Physicochemical Profiling & Structural Data

Accurate baseline data is critical for downstream assay development and synthetic scaling. The following table consolidates the verified physicochemical properties of 1-phenylpentan-3-amine[1],[2].

PropertyValue / Description
Chemical Name 1-Phenylpentan-3-amine
CAS Registry Number 57707-67-2
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
Monoisotopic Mass ~163.136 Da
Common Synonyms 1-ethyl-3-phenylpropylamine; 3-Amino-5-phenylpentane
Physical State Colorless to pale yellow liquid (Standard ambient temperature and pressure)
Solubility Profile Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol; poorly soluble in aqueous media.

Synthetic Methodologies: The Reductive Amination Workflow

Synthesizing primary amines directly from ketones using ammonia gas or ammonium salts is notoriously problematic. The resulting primary amine is significantly more nucleophilic than the starting ammonia, leading to uncontrolled over-alkylation and the formation of complex mixtures of secondary and tertiary amines.

To circumvent this, we employ a self-validating, two-step protocol utilizing benzylamine as a traceless protecting group[4],[3]. This ensures absolute selectivity for the primary amine product.

Step-by-Step Protocol: Synthesis of 1-Phenylpentan-3-amine

Phase 1: Synthesis of N-Benzyl-1-phenylpentan-3-amine (Protected Intermediate)

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-phenylpentan-3-one in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[4].

  • Imine Condensation: Add 1.1 equivalents of benzylamine, followed by a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, dramatically increasing its electrophilicity and accelerating the nucleophilic attack by benzylamine to form the iminium ion[4].

  • Selective Reduction: Stir the mixture at room temperature for 1 hour. Slowly add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)3) in portions[3].

    • Causality: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4). The electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it unreactive toward the starting ketone at room temperature, yet sufficiently reactive to selectively reduce the highly electrophilic iminium intermediate[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with DCM, dry over anhydrous MgSO4, and concentrate in vacuo[4].

Phase 2: Catalytic Debenzylation (Self-Validating Deprotection)

  • Hydrogenation Setup: Dissolve the crude N-benzyl-1-phenylpentan-3-amine in anhydrous methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Reaction: Purge the reaction vessel and stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.

    • Causality: The benzyl group is selectively cleaved via hydrogenolysis. Because the primary amine cannot undergo further alkylation under these reducing conditions, this step acts as a self-validating control mechanism, guaranteeing 100% primary amine selectivity.

  • Isolation: Filter the mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to afford pure 1-phenylpentan-3-amine[3].

Synthesis Ketone 1-Phenylpentan-3-one (Precursor) Imine Iminium Intermediate (Transient) Ketone->Imine Condensation Amine Benzylamine + Acetic Acid (Cat.) Amine->Imine Nucleophilic Attack Protected N-Benzyl-1-phenylpentan-3-amine (Protected Intermediate) Imine->Protected Reductive Amination Reductant NaBH(OAc)3 (Mild Reducing Agent) Reductant->Protected Hydride Transfer Product 1-Phenylpentan-3-amine (CAS: 57707-67-2) Protected->Product Debenzylation Deprotection H2, Pd/C (Hydrogenolysis) Deprotection->Product Catalyst Cleavage

Caption: Synthetic workflow of 1-phenylpentan-3-amine via a self-validating reductive amination.

Pharmacological Relevance & Downstream Applications

Beyond its utility as a generic building block, the 1-phenylpentan-3-amine core is highly valued in the synthesis of neuroactive and cardiovascular agents[3]. A prominent application is its use in the development of simplified analogues of Schwarzinicine A , a bioactive alkaloid isolated from the leaves of Ficus schwarzii[5].

Researchers have successfully synthesized N-phenethyl-1-phenylpentan-3-amine by subjecting 1-phenylpentan-3-one to reductive amination with phenethylamine[5],[6]. This synthesized analogue leverages the 1-phenylpentan-3-amine scaffold to mimic the complex multi-ring system of the natural product.

Mechanism of Action: The analogue exhibits potent vasorelaxant properties. It achieves this by attenuating intracellular calcium influx through the direct inhibition of Transient Receptor Potential Canonical (TRPC) channels (specifically subtypes TRPC3, TRPC4, TRPC5, and TRPC6) as well as Orai channels[5],[6]. This blockade prevents calcium-dependent smooth muscle contraction, leading to significant aortic relaxation.

Pharmacology Amine 1-Phenylpentan-3-amine Core (Scaffold) Alkylation N-Phenethylation Amine->Alkylation Analogue Schwarzinicine A Analogue (Active Compound) Alkylation->Analogue Target TRPC3/4/5/6 & Orai Channels (Calcium Channel Blockade) Analogue->Target Target Binding Effect Vasorelaxant Effect (Aortic Smooth Muscle Relaxation) Target->Effect Reduced Ca2+ Influx

Caption: Pharmacological pathway of 1-phenylpentan-3-amine derivatives in vasorelaxation.

Analytical Validation (Quality Control)

To ensure the structural integrity of the synthesized 1-phenylpentan-3-amine, orthogonal analytical techniques must be utilized:

  • 1H NMR (CDCl3): Validation is confirmed by the complete disappearance of the benzylic protons (typically a singlet around 3.8 ppm) from the intermediate, and the emergence of the primary amine protons (a broad singlet integrating to 2H, typically between 1.2–1.5 ppm, which is exchangeable with D2O).

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry should yield an[M+H]+ peak at m/z 164.1434 (calculated for C11H18N+).

References

  • PubChem. "3-Amino-5-Phenylpentane | C11H17N | CID 5195771". Source: National Center for Biotechnology Information. URL:[Link]

  • Krishnan et al. (2023). "Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves of Ficus schwarzii". Source: ResearchGate. URL:[Link]

Sources

Novel substituted phenethylamine synthesis and discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Novel Substituted Phenethylamine Synthesis and Discovery

Executive Summary

The resurgence of interest in serotonergic neurotherapeutics has positioned substituted phenethylamines at the forefront of modern neuropsychiatric drug discovery. Unlike rigid ergolines or metabolically labile tryptamines, the phenethylamine scaffold offers a highly modular framework for tuning receptor affinity, efficacy, and functional selectivity at the 5-Hydroxytryptamine 2A receptor (


). This whitepaper provides a comprehensive, field-proven guide to the rational design, synthesis, and pharmacological validation of novel phenethylamine derivatives, emphasizing the critical shift toward pathway-biased agonism.

Structural Pharmacology & Target Engagement

The Receptor Architecture and SAR

The


 is a Class A G protein-coupled receptor (GPCR) that serves as the primary target for classical psychedelics and novel psychoplastogens. Structure-activity relationship (SAR) studies consistently demonstrate that phenethylamines generally possess higher binding affinities for the 

compared to their tryptamine counterparts[1],[2].

The classical phenethylamine pharmacophore relies heavily on the 2,5-dimethoxy substitution pattern. Conformational analysis reveals a strict geometric requirement for optimal receptor engagement: the lone pair electrons of the 2-oxygen must be oriented syn, while the 5-oxygen lone pairs must be anti relative to the ethylamine side chain[3].

Recent cryo-EM structural elucidations have identified a critical hydrophobic tunnel lateral to the orthosteric binding site, situated between transmembrane helices 4 and 5 (TM4 and TM5)[4]. Substituents at the 4-position of the phenyl ring containing at least four heavy atoms are required to deeply penetrate this tunnel, forming stabilizing interactions that exponentially increase agonist potency and efficacy[4].

Functional Selectivity: vs. -Arrestin-2

A paradigm shift in phenethylamine discovery is the concept of biased agonism. The


 couples primarily to two distinct intracellular pathways: the 

protein pathway (leading to calcium mobilization) and the

-arrestin-2 pathway (leading to receptor internalization and ERK1/2 signaling)[5].

In vivo studies, utilizing the murine Head-Twitch Response (HTR) as a proxy for hallucinogenic potential, have conclusively shown that


 efficacy—not 

-arrestin-2 recruitment—predicts psychedelic action[6]. Consequently, rationally designing ligands that bias the receptor toward

-arrestin-2 over

(or vice versa) is a primary strategy for decoupling therapeutic neuroplasticity from hallucinogenic effects[5],[7].

G A 5-HT2A Receptor Activation B Gq Protein Coupling A->B Gq Bias F GRK Phosphorylation A->F β-Arrestin Bias C Phospholipase C (PLC) Activation B->C D IP3 Production & Ca2+ Mobilization C->D E Psychedelic / Therapeutic Effects D->E G β-Arrestin 2 Recruitment F->G H Receptor Internalization G->H I ERK1/2 Signaling G->I

Figure 1: Divergent 5-HT2A intracellular signaling pathways defining functional selectivity.

Quantitative SAR Data Summary

To guide rational drug design, the following table synthesizes the pharmacological profiles of benchmark phenethylamines and their functional readouts based on recent assay data[8],[9],[7].

Compound Class / Prototype

Affinity (

/

)

Efficacy (

)
Pathway Bias ProfileKey Structural Determinant
2C-B (Model Agonist)~1.0 – 1.5 nM (

)
70% – 84%Balanced4-bromo, 2,5-dimethoxy core
25CN-NBOH High Affinity (Sub-nM)High

-preferring
N-benzyl hydroxyl, 4-cyano
4-Alkoxy-2,6-dimethoxy 32 – 3400 nM (

)
16% – 84%VariableExtended 4-alkoxy chain
1,2-Cyclized Phenethylamines Low

Affinity
N/A

Selective
Constrained ethylamine linker

Synthetic Methodologies: The Henry-Reduction Paradigm

The most robust and scalable route to substituted phenethylamines is the Henry reaction (nitroaldol condensation) followed by potent reduction[7]. This two-step sequence allows for the rapid generation of a primary amine scaffold, which can subsequently be modified via electrophilic aromatic substitution (EAS) or reductive amination.

Synth A Substituted Benzaldehyde C Henry Reaction (Condensation) A->C B Nitromethane + NH4OAc B->C D β-Nitrostyrene Intermediate C->D E LiAlH4 / THF (Reduction) D->E F Phenethylamine Core (e.g., 2C-H) E->F G Electrophilic Halogenation F->G H 4-Substituted Product (e.g., 2C-B) G->H

Figure 2: Standard synthetic workflow for 2,5-dimethoxy-4-substituted phenethylamines.

Experimental Protocol: Synthesis of a Model Phenethylamine (2C-B Precursor)

Note: This protocol describes the synthesis of the un-halogenated core (2C-H) and subsequent bromination, serving as a universal template for 4-substituted discovery libraries.

Step 1: Henry Condensation (Formation of 2,5-dimethoxy-


-nitrostyrene) 
  • Reagents: Combine 2,5-dimethoxybenzaldehyde (1.0 eq) and nitromethane (3.0 eq) in a round-bottom flask.

  • Catalysis: Add anhydrous ammonium acetate (0.2 eq) and glacial acetic acid (solvent, 3 mL/g of aldehyde).

    • Causality: Ammonium acetate acts as a basic catalyst to deprotonate nitromethane, forming the reactive nitronate anion. Glacial acetic acid provides a slightly acidic bulk medium that prevents the polymerization of the highly reactive nitrostyrene product.

  • Reaction: Reflux the mixture under inert atmosphere (

    
    ) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Isolation: Cool the reaction in an ice bath. The nitrostyrene will precipitate as bright yellow/orange crystals. Filter, wash with cold isopropanol, and dry in vacuo.

Step 2: Reduction (Formation of 2,5-dimethoxyphenethylamine / 2C-H)

  • Preparation: Suspend Lithium Aluminum Hydride (

    
    , 3.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under strictly anhydrous conditions.
    
    • Causality:

      
       is required to fully reduce both the alkene double bond and the nitro group to a primary amine. Weaker reducing agents (like 
      
      
      
      ) will only reduce the alkene unless paired with a transition metal catalyst (e.g.,
      
      
      ).
  • Addition: Dissolve the nitrostyrene from Step 1 in anhydrous THF and add dropwise to the

    
     suspension, maintaining the temperature below 10°C to control the violent exotherm.
    
  • Reflux: Once addition is complete, bring the mixture to a gentle reflux for 4 hours.

  • Quenching (Self-Validating Fieser Method): Cool to 0°C. Sequentially add

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    = grams of
    
    
    used). This specifically precipitates granular aluminum salts, preventing the formation of an unfilterable emulsion. Filter the salts, concentrate the filtrate, and purify the freebase amine via vacuum distillation or acid-base extraction.

Step 3: Electrophilic Aromatic Substitution (Bromination to 2C-B)

  • Reaction: Dissolve the 2C-H freebase in glacial acetic acid. Add elemental bromine (

    
    , 1.05 eq) dissolved in acetic acid dropwise at room temperature.
    
    • Causality: The 2,5-methoxy groups strongly activate the aromatic ring via electron donation, directing the incoming electrophile exclusively to the para position relative to the 2-methoxy group (the 4-position). No Lewis acid catalyst is required due to this high electron density.

  • Isolation: The hydrobromide salt of the 4-bromo product will spontaneously precipitate. Filter and recrystallize from boiling ethanol.

In Vitro Pharmacological Evaluation

To determine the functional profile of synthesized phenethylamines, robust cell-based assays must be employed. The calcium mobilization assay is the gold standard for quantifying


-mediated 

activation[8],[9].
Protocol: FLIPR Calcium Mobilization Assay ( Pathway)

This protocol utilizes a self-validating system to ensure the observed signal is strictly receptor-mediated.

  • Cell Preparation: Seed HEK293 or NIH-3T3 cells stably expressing the human

    
     into poly-D-lysine-coated 96-well plates at a density of 70,000 cells/well[8]. Incubate overnight at 37°C, 5% 
    
    
    
    .
    • Causality: Stable transfection ensures uniform receptor density across the plate, eliminating transient transfection variability which can skew

      
       calculations.
      
  • Dye Loading: Remove media and wash cells with HEPES-buffered Hank's Balanced Salt Solution (HBSS). Add 100

    
    L of a calcium-sensitive dye solution (e.g., Fluo-4 AM) containing probenecid. Incubate for 1 hour at 37°C.
    
    • Causality: The acetoxymethyl (AM) ester form of the dye is lipophilic, allowing cell permeation. Intracellular esterases cleave the AM group, trapping the fluorophore inside. Probenecid inhibits multidrug resistance transporters, preventing the dye from being pumped out.

  • Self-Validating Controls:

    • Positive Control: Serotonin (5-HT) at 10

      
      M to define 100% 
      
      
      
      .
    • Negative/Antagonist Control: Pre-incubate a subset of wells with Ketanserin (1

      
      M, a selective 
      
      
      
      antagonist) for 15 minutes prior to agonist addition. A complete ablation of the calcium signal in these wells proves the response is strictly
      
      
      -mediated.
  • Ligand Addition & Measurement: Using a Fluorescence Imaging Plate Reader (FLIPR), record baseline fluorescence for 10 seconds. Automatically inject the test phenethylamines (concentration-response curve from

    
     to 
    
    
    
    M)[9]. Measure peak fluorescence (typically occurring within 20-30 seconds post-injection).
  • Data Analysis: Normalize peak relative fluorescence units (RFU) to the 5-HT maximal response. Plot concentration-response curves using non-linear regression (four-parameter logistic equation) to derive

    
     (potency) and 
    
    
    
    (efficacy).

References[1] Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzFKITcGJ1GHu6qU5z51YGmQ6j5-zo72UtH5LUg8mEj6wbC6DUfHQE40IYFaze4tsqbKu95WqyFZuqckUhKuNWVjU_FP1FgdNxGlOsyc5Wvl4NQ-c5S575Q9bSHfYhP2h-0VtsMuYmYgH6IqI=[2] Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Biomolecules & Therapeutics - KoreaScience. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfKo9FwZXRM4YAj4imjHaNrusy07vxxJMsTCNCoFSfifRFqdplostnqZcZ8NtZFWx9P_FkLPU0cTxFzcxwtHIlvBMCvU35f4uizeXbemVIBUJfxq5SJtwpxZJXQKKejFD-REXmDFdUq3fiS17dBrgjF4EWFPgaOw==[3] Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnA4VXlNsthbrY6rc2MAJwqUD3PTjC_510n5Q3_lLJp8FYE6JimVsw-FENaOonCY-eGkmMaD5ouOrqFMwJdugYR3L8XykIsiSKW-9U0DroOFT6hnjGTFYA_hGyFSf_02LSOJeTB_W69Scx9GpicNWc1dngF-q0QVLNOWlkPqeCmSPhDSE=[4] Exploring a Druggable Hydrophobic Tunnel in the 5-HT2A Receptor with Potent Phenethylamines | ChemRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGERQFq5srTqZ6tkzhwWZ3haTMQgFS5k2pIpGG0VTbfuDkTrkPHqQSdod3LmmMdosvp0knaqx2B7G4f_EfK5AJtwIwffWAZbXBJiFPON_9rOo0OYGARmRgcLdqmZhlw7-eZoz7Jo93Kq_216wURgXF[8] Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - Frontiers. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa0XYY19bJMNU6Ea3k8NfOlry046zCSohpjJFapuJWFYLvvVtpNdgbAWaEQLBVw00_t65RMRl02l8Ro5QsIh7l7vqKiAzrcztz_1pmqYRDEM6Ykf8PhkzkmNCrV_91eFQrg8KYBs8UJOXUHRJR6Nh6kCjuLpjBMahRrd5y0kLG8V-X5j1xMX_sqWnvBXHz-gKxObEqGQ==[5] Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC - nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGfVXW0V9wq9kqsK7655U_EIFFNaPzm5yMCXS5A8oYFK4PaEx8K8_AEQqtnTlnSQQy14ldNQXAMWLyH-fipJ7i8Q9vzZ6OkrPrIA8SiiIzMVueoTenr-UHFskVvbctIQpjeEVat0eRGBOvnc-K[6] Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuTogP1hHvlImp3Y18NlOx4w0qidPx0YFpsr8pQbyXosaS_Br0Xa5yG3FLmNEvcrgQ-ovs44CvU3s6YEJoEbpmrtXd1Ac9Loo-EbLp7aIpBb9Xk3XUBP9tY_8Zw0YU7kz78DVva43S59h26MIM[9] Assessing Modern AI-Driven Protein-Ligand Modeling with Phenethylamine and Tryptamine Psychedelics - MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6XP4xuFYvusTizIEgawlI8RV8Hlw5a1fyqm9B-43IRS_piAWHKDqc-oqaYFpbhvX5MBQyNsrU1m-BKNOAopFrq7KJNBlcQoMsZz0dmv4eZ-W5Vr6cAm6rfueVYru2Sw==[7] Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - ACS. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgycO7GPR5KclCHhp4EMt4AyCgHKA9x4FoqpZJBdHvb7-75v1mNywG13kK7wfwy3ULIoUGNzNiXXViVOfjsmrP0YFE-1psJ2pkEZ9H47iq9bPCMhca7Bu7xtQU8UAk7fZ667wfTQLnlD48yBNFtm4Y

Sources

Whitepaper: A Preliminary In-Silico Modeling Protocol for 1-Phenylpentan-3-amine as a Potential CNS-Active Agent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in-silico investigation of 1-Phenylpentan-3-amine, a small molecule of interest for its potential activity within the central nervous system (CNS). Synthetically accessible via the reductive amination of 1-Phenylpentan-3-one[1][2], its structural motifs suggest a potential interaction with neuroactive targets. We present a structured, field-proven workflow for researchers and drug development professionals to perform initial computational modeling. This guide details ligand and target preparation, molecular docking simulations, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are designed to be self-validating and are grounded in established computational chemistry principles, providing a robust foundation for early-stage drug discovery and hypothesis generation.

Introduction: The Rationale for In-Silico Investigation

The discovery and development of novel therapeutics for CNS disorders remain a significant challenge in modern medicine. Small molecules capable of modulating neuronal excitability are of particular interest. 1-Phenylpentan-3-amine emerges as a candidate for investigation due to its structural relationship to known neuroactive compounds. Its parent ketone, 1-Phenylpentan-3-one, is a versatile synthetic intermediate[1][3], and the subsequent amine derivatives are being explored for their potential as anticonvulsant agents. Preliminary hypotheses suggest these compounds may exert their effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain[1].

Before committing to resource-intensive chemical synthesis and biological screening, in-silico modeling offers a rapid, cost-effective, and powerful approach to evaluate the plausibility of this hypothesis. By simulating the interaction between 1-Phenylpentan-3-amine (the ligand) and its putative biological target, we can predict binding affinity, identify key molecular interactions, and assess the compound's drug-like properties. This guide establishes a foundational workflow for this preliminary computational assessment.

Core Methodologies in Computational Drug Discovery

The in-silico workflow presented herein is built upon three pillars of computational chemistry:

  • Target Identification & Validation: The process begins with identifying a plausible biological target. Based on the therapeutic indication (e.g., anticonvulsant activity), existing literature, and structural homology to known drugs, a protein target is selected. For 1-Phenylpentan-3-amine, the GABA-A receptor is a compelling starting point[1].

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The output, a "binding score" or "binding energy," provides a quantitative estimate of the binding affinity. This allows for the ranking of different compounds and the detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

  • ADMET Prediction: A molecule's therapeutic potential is determined not only by its target affinity but also by its pharmacokinetic and safety profile. ADMET models use a compound's structure to predict its properties, such as gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicities. This early-stage profiling is critical for identifying potential liabilities and de-risking a drug discovery program.

The In-Silico Modeling Workflow: A Strategic Overview

Our workflow is designed as a logical sequence of steps, moving from initial setup to data generation and analysis. This systematic process ensures reproducibility and provides a clear path for decision-making.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Prediction cluster_3 Phase 4: Decision Making ligand_prep 3.1 Ligand Preparation (1-Phenylpentan-3-amine) target_prep 3.2 Target Identification & Preparation (e.g., GABA-A Receptor from PDB) docking 3.3 Molecular Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking admet 3.5 ADMET & Physicochemical Profiling (e.g., SwissADME) ligand_prep->admet target_prep->docking analysis 3.4 Binding Affinity & Interaction Analysis docking->analysis decision Go/No-Go Decision for Synthesis & In-Vitro Testing analysis->decision admet->decision

Caption: High-level workflow for the in-silico evaluation of 1-Phenylpentan-3-amine.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for executing the preliminary in-silico analysis. The causality for each step is explained to provide context for the experimental choices.

Protocol: Ligand Preparation

Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. A proper 3D conformation with a correct protonation state is essential for calculating realistic interactions.

  • Obtain 2D Structure: Draw 1-Phenylpentan-3-amine using a chemical sketcher like ChemDraw or MarvinSketch. Alternatively, obtain its structure from a chemical database like PubChem.

  • Convert to 3D: Use the "Clean in 3D" or equivalent function in your chemical editor to generate an initial three-dimensional structure.

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94). This step refines the bond lengths, angles, and dihedrals to find a low-energy conformation.

  • Assign Protonation State: At physiological pH (7.4), the primary amine group of 1-Phenylpentan-3-amine will be protonated (-NH3+). Ensure this is correctly represented in the structure.

  • Save in Required Format: Save the final, prepared ligand structure in a format compatible with your docking software (e.g., .pdbqt for AutoDock Vina). This format includes atomic coordinates, partial charges, and atom type definitions.

Protocol: Target Preparation (GABA-A Receptor)

Rationale: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to remove non-essential molecules and prepared to accurately model electrostatic and steric interactions.

  • Retrieve Protein Structure: Download a suitable crystal structure of the human GABA-A receptor from the PDB (). A structure co-crystallized with a known ligand in the binding site of interest is ideal.

  • Clean the PDB File:

    • Remove all water molecules. Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding.

    • Remove any co-factors, ions, or existing ligands from the binding site to make it available for the new ligand.

    • If the protein is a multimer, isolate the chain(s) that form the binding pocket of interest.

  • Prepare the Protein:

    • Add polar hydrogens. Crystal structures often do not resolve hydrogen atoms, which are critical for hydrogen bonding.

    • Assign partial charges (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions.

    • Merge non-polar hydrogens to reduce computational complexity.

  • Define the Binding Site (Grid Box Generation): The docking search space must be defined. Center a 3D grid box around the known binding pocket. The size of the box should be large enough to accommodate the ligand and allow it some rotational and translational freedom.

G cluster_0 Input cluster_1 Execution cluster_2 Output ligand Prepared Ligand (1-Phenylpentan-3-amine.pdbqt) vina AutoDock Vina Engine ligand->vina receptor Prepared Receptor (GABA-A.pdbqt) receptor->vina config Configuration File (Grid Box Coordinates) config->vina poses Predicted Binding Poses (Top 9 by default) vina->poses scores Binding Affinity Scores (kcal/mol) vina->scores

Caption: The molecular docking workflow using AutoDock Vina.

Protocol: ADMET and Physicochemical Profiling

Rationale: Early assessment of drug-like properties is essential to avoid late-stage failures. Web-based tools provide rapid predictions based on a vast database of existing drug properties.

  • Obtain SMILES String: Convert the structure of 1-Phenylpentan-3-amine into its SMILES (Simplified Molecular-Input Line-Entry System) representation. (e.g., CCC(N)CCC1=CC=CC=C1).

  • Use Web Server: Input the SMILES string into a comprehensive ADMET prediction server, such as SwissADME ().

  • Execute Analysis: Run the prediction models provided by the server.

  • Collect Data: Tabulate the key predicted properties, focusing on:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

    • Pharmacokinetics: GI absorption (predicted as High/Low), Blood-Brain Barrier (BBB) permeation (predicted as Yes/No).

    • Drug-likeness: Qualitative alerts for non-drug-like features (e.g., PAINS - Pan-Assay Interference Compounds).

    • Medicinal Chemistry: Synthetic accessibility score.

Data Presentation and Interpretation

Molecular Docking Results

The primary outputs from the docking simulation are the binding affinity and the predicted binding pose.

ParameterPredicted ValueInterpretation
Binding Affinity -7.5 kcal/mol (Example)A more negative value indicates stronger predicted binding. Values < -6.0 kcal/mol are generally considered promising for initial hits.
Key Interactions Hydrogen bond with SER240; Hydrophobic interactions with TRP149, PHE200Identifies the specific amino acid residues that stabilize the ligand. This is crucial for understanding the structure-activity relationship (SAR).
Predicted ADMET & Physicochemical Properties

The data from the ADMET analysis should be summarized to provide a holistic view of the molecule's potential.

PropertyPredicted ValueAcceptable Range/Interpretation
Molecular Weight 163.26 g/mol < 500 Da (Passes Lipinski's Rule)
LogP 2.45< 5 (Passes Lipinski's Rule); indicates good membrane permeability.
H-Bond Donors 1< 5 (Passes Lipinski's Rule)
H-Bond Acceptors 1< 10 (Passes Lipinski's Rule)
GI Absorption HighFavorable for oral administration.
BBB Permeant YesEssential for a CNS-active drug.
Synthetic Accessibility 2.1A score closer to 1 is easier to synthesize; this is considered readily accessible.

Conclusion and Future Directions

This guide outlines a robust preliminary in-silico workflow to assess 1-Phenylpentan-3-amine as a potential CNS-active agent. The described protocols for ligand and target preparation, molecular docking, and ADMET profiling provide a foundational dataset for hypothesis-driven drug discovery.

If the results from this preliminary modeling are promising (i.e., strong predicted binding affinity to the GABA-A receptor and a favorable ADMET profile), the next logical steps would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.

  • In-Vitro Validation: Synthesis of the compound followed by binding assays and functional assays to confirm the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: In-silico modeling of rationally designed analogs to explore how structural modifications impact binding and ADMET properties.

By front-loading drug discovery projects with these computational techniques, researchers can better allocate resources, prioritize the most promising candidates, and accelerate the journey from concept to clinic.

References

  • Title: 1-Phenylpentan-3-one Source: PubChem, National Institutes of Health URL: [Link]

  • Source: Google Patents (KR101644016B1)
  • Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines Source: RSC Publishing URL: [Link]

  • Title: 3-Methyl-1-phenylpentan-3-amine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets Source: Biosciences Biotechnology Research Asia URL: [Link]oyl-phenyl-thiourea-against-anti-inflammatory-drug-targets/)

Sources

Synthesis of 1-Phenylpentan-3-amine: A Technical Guide to Chemocatalytic and Biocatalytic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenylpentan-3-amine and its N-substituted derivatives represent a highly versatile class of building blocks in modern medicinal chemistry. Due to their structural homology with endogenous neuroactive compounds, these aliphatic amines are critical intermediates in the development of central nervous system (CNS) modulators, particularly those targeting GABA_A receptors for anticonvulsant applications[1].

The synthesis of 1-phenylpentan-3-amine is primarily achieved through the reductive amination of the precursor ketone, 1-phenylpentan-3-one. This whitepaper provides an in-depth, comparative analysis of two divergent synthetic strategies: Chemocatalytic Reductive Amination (yielding racemic mixtures or N-substituted variants) and Biocatalytic Asymmetric Amination (yielding enantiopure primary amines). By elucidating the mechanistic causality behind reagent selection and reaction conditions, this guide serves as a self-validating framework for researchers scaling these syntheses in the laboratory.

Mechanistic Pathways & Strategic Divergence

The transformation of 1-phenylpentan-3-one into its corresponding amine hinges on the transient formation of an imine or iminium intermediate, followed by a stereochemically controlled hydride transfer.

Route A: Chemocatalytic Reductive Amination

The chemocatalytic route is the cornerstone of generating diverse libraries of N-substituted 1-phenylpentan-3-amines[1]. The reaction utilizes a primary amine (e.g., benzylamine or phenethylamine) and a mild reducing agent, typically sodium triacetoxyborohydride (


)[2].

Mechanistic Causality: The choice of


 over harsher hydrides like 

is deliberate. The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently,

is unreactive toward the starting ketone but highly selective for the more electrophilic protonated iminium ion formed in situ. A catalytic amount of acetic acid is employed to facilitate this process: it protonates the carbonyl oxygen to accelerate amine attack and subsequently protonates the resulting imine, all without lowering the pH to a point where the nucleophilic amine is entirely sequestered as an ammonium salt[1].
Route B: Biocatalytic Asymmetric Amination

For research requiring strict stereocontrol, traditional chemocatalysis often necessitates separate, low-yield chiral resolution steps. Biocatalysis bypasses this via Amine Dehydrogenases (AmDHs)[3]. Engineered from wild-type amino acid dehydrogenases (such as phenylalanine dehydrogenase from Rhodococcus sp.), specific AmDH variants have been evolved to accept "bulky-bulky" ketones like 1-phenylpentan-3-one[4].

Mechanistic Causality: AmDHs utilize ammonia as a nitrogen source and NADH as a hydride donor. To make the process atom-economic and self-sustaining, an ammonium formate buffer is used. This buffer serves a dual purpose: it provides the necessary ammonia nucleophile and acts as the sacrificial reductant for a coupled Formate Dehydrogenase (FDH) enzyme, which continuously recycles


 back to NADH[3]. The enzymatic chiral pocket ensures strictly facial-selective hydride delivery, yielding the (R)-enantiomer with >99% enantiomeric excess (ee)[3].

Synthetic Workflows

SynthesisRoutes cluster_chemo Route A: Chemocatalytic cluster_bio Route B: Biocatalytic Precursor 1-Phenylpentan-3-one (Precursor) Imine Iminium Intermediate Precursor->Imine Primary Amine + AcOH (cat) Enzyme Amine Dehydrogenase (AmDH) + NH3 / NADH Precursor->Enzyme Ammonium Formate Buffer (pH 8.5) ChemoProd Racemic 1-Phenylpentan-3-amine (or N-substituted) Imine->ChemoProd NaBH(OAc)3 BioProd Chiral (R)-1-Phenylpentan-3-amine (>99% ee) Enzyme->BioProd Stereoselective Hydride Transfer

Caption: Divergent synthetic workflows for 1-phenylpentan-3-amine from 1-phenylpentan-3-one.

Experimental Protocols

Protocol 1: Chemocatalytic Synthesis of N-Phenethyl-1-phenylpentan-3-amine

This protocol utilizes a self-validating acid-base workup to ensure the isolation of the basic amine from unreacted neutral ketone.

  • Reaction Setup: To a rigorously dried round-bottom flask under an inert argon atmosphere, add 1-phenylpentan-3-one (1.0 equiv, e.g., 206 mg, 1.27 mmol) dissolved in anhydrous 1,2-dichloroethane (5 mL)[2].

  • Imine Formation: Add phenethylamine (1.1 equiv, 1.38 mmol) and a catalytic amount of glacial acetic acid (1.0 equiv, 1.31 mmol). Stir the mixture at room temperature for 1 hour. Causality: The 1-hour pre-stir allows the equilibrium to favor iminium formation before the reducing agent is introduced[1].

  • Reduction: Slowly add

    
     (1.6 equiv, 2.04 mmol) in small portions over 15 minutes[2]. Causality: Portionwise addition controls the exothermic hydride transfer and prevents thermal degradation of the intermediate.
    
  • Monitoring: Stir at room temperature for 12–22 hours. Monitor via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent until the ketone spot is consumed[1].

  • Quenching & Workup: Quench the reaction by slowly adding 1 M aqueous NaOH (or saturated

    
    ) to neutralize the acetic acid and decompose excess borohydride[1],[2]. Extract the aqueous layer with ethyl acetate (
    
    
    
    mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the racemic amine as a yellow oil (approx. 72% yield)[2].
    
Protocol 2: Biocatalytic Synthesis of (R)-1-Phenylpentan-3-amine

This protocol leverages enzymatic specificity, utilizing a coupled-enzyme system for absolute stereocontrol.

  • Buffer Preparation: Prepare a 1 M ammonia/ammonium formate buffer and adjust the pH to 8.5. Causality: A pH of 8.5 is the critical thermodynamic sweet spot; it ensures sufficient unprotonated

    
     is available for nucleophilic attack while maintaining the conformational stability of the AmDH enzyme[3].
    
  • Cofactor & Enzyme Addition: To the buffer, add the

    
     cofactor to a final concentration of 1 mM. Introduce the engineered Amine Dehydrogenase (e.g., Rs-PhAmDH) and Formate Dehydrogenase (FDH)[3].
    
  • Substrate Introduction: Add 1-phenylpentan-3-one to a final concentration of 50 mM. (Note: For highly hydrophobic ketones, a co-solvent like 5% v/v DMSO may be required to ensure substrate bioavailability).

  • Incubation: Incubate the reaction mixture in an orbital shaker at 30 °C to 40 °C for 24–48 hours. Causality: Rs-PhAmDH maintains robust thermal stability up to 60 °C, but 30–40 °C prevents the volatilization of the ammonia source[3].

  • Extraction: Basify the mixture to pH >10 using 10 M NaOH to ensure the product amine is fully deprotonated. Extract with methyl tert-butyl ether (MTBE) or dichloromethane. Dry and concentrate to yield the (R)-amine.

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics between the chemocatalytic and biocatalytic methodologies based on standardized literature parameters[1],[3],[2].

ParameterRoute A: Chemocatalytic (Reductive Amination)Route B: Biocatalytic (AmDH Cascade)
Primary Reagents

, Primary Amine, AcOH
AmDH, FDH,

,

Solvent System Anhydrous DCM or 1,2-DichloroethaneAqueous Buffer (pH 8.5)
Reaction Time 12 – 22 hours24 – 48 hours
Typical Yield 70% – 85%>90% (Conversion)
Stereoselectivity Racemic (0% ee)Strictly (R)-enantiomer (>99% ee)
Byproducts Borate salts, Acetate

,

(from formate)
Scalability High (Standard industrial reactors)Moderate (Requires enzyme immobilization)

References

  • Knaus, T., et al. (PMC / NIH). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry. Available at: [Link]

  • MDPI. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves of Ficus schwarzii. Phytochemistry Letters. Available at:[Link]

Sources

Executive Summary: The Shift to Precision Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scalable Architectures for Primary Amine Synthesis

The synthesis of primary amines from ketones is a cornerstone transformation in pharmaceutical manufacturing, particularly for generating chiral centers in active pharmaceutical ingredients (APIs). Historically, this was dominated by metal-catalyzed reductive amination or the reduction of oximes/hydrazones. However, the industrial landscape has shifted fundamentally.

While heterogeneous chemocatalysis remains a workhorse for simple, achiral amines, biocatalysis (specifically Amine Transaminases - ATAs) has emerged as the superior architecture for complex, chiral primary amines. This guide details the engineering principles required to scale both methodologies, with a focus on the mechanistic "why" that dictates process parameters.

Strategic Analysis: Selecting the Synthetic Route

Before initiating a campaign, the synthetic route must be selected based on substrate complexity and stereochemical requirements.

FeatureBiocatalysis (Transaminases) Chemocatalysis (Heterogeneous)
Target Product Chiral primary amines (high ee >99%).Achiral or racemic primary amines.
Key Reagent Amine Donor (e.g., Isopropylamine).Ammonia (

) + Hydrogen (

).[1]
Conditions Ambient T/P, Aqueous buffer + Co-solvent.[2]High T (80-150°C), High P (10-50 bar).
Selectivity Absolute chemoselectivity; no over-alkylation.Risk of secondary/tertiary amine formation.[3]
Scalability Linear scale-up; limited by solubility/inhibition.Mass transfer limited (

gas-liquid).

Deep Dive: The Biocatalytic Architecture (Transaminases)

The most scalable method for chiral primary amines utilizes


-Transaminases (

-TAs)
. Unlike dehydrogenases that require expensive cofactor recycling (NADH/NADPH), transaminases operate via a "Ping-Pong Bi-Bi" mechanism using Pyridoxal-5'-phosphate (PLP) as a prosthetic group.
The Mechanistic Challenge: Equilibrium

The reaction is reversible. The equilibrium constant (


) typically favors the ketone substrate.
  • The Fix: Use Isopropylamine (IPA) as the amine donor.

  • Causality: The enzyme transfers the amine from IPA to the ketone, converting IPA into acetone . Since acetone is more volatile than the aqueous buffer, it can be continuously removed (or the reaction driven by a massive excess of IPA), shifting the equilibrium to the right (Le Chatelier’s principle).

Pathway Visualization

Biocatalysis Substrate Prochiral Ketone Enzyme_PMP Enzyme-PMP (Pyridoxamine) Substrate->Enzyme_PMP 3. Acceptance Donor Amine Donor (Isopropylamine) Enzyme_PLP Enzyme-PLP (Internal Aldimine) Donor->Enzyme_PLP 1. Donation Enzyme_PLP->Enzyme_PMP Conversion Byproduct Coprodcut (Acetone) Enzyme_PLP->Byproduct 2. Deamination Enzyme_PMP->Enzyme_PLP Regeneration Product Chiral Primary Amine Enzyme_PMP->Product 4. Amination

Figure 1: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme toggles between PLP (aldehyde form) and PMP (amine form) to shuttle nitrogen.

Protocol A: Scalable Biocatalytic Synthesis (The Sitagliptin Paradigm)

Based on the Merck/Codexis process (Savile et al., 2010).[4]

Pre-requisites:

  • Engineered

    
    -Transaminase (R- or S-selective).[5][6]
    
  • PLP cofactor.

  • DMSO (for substrate solubility).

Step-by-Step Methodology:

  • System Preparation: Prepare a buffer solution (0.1 M triethanolamine, pH 8.5). Add PLP (2 g/L) to saturate the enzyme.

  • Amine Donor Addition: Add Isopropylamine (IPA) to a concentration of 1 M. Note: IPA is basic; strictly readjust pH to 8.5 using HCl gas or conc. HCl to prevent enzyme denaturation.

  • Substrate Loading: Dissolve the ketone (e.g., 200 g/L) in DMSO. Add this to the aqueous buffer. The final solvent ratio should be optimized (e.g., 50% DMSO / 50% Aqueous) to maintain substrate solubility without crashing the enzyme.

  • Reaction: Add the transaminase enzyme (5-10 g/L). Stir at 40-45°C.

  • Equilibrium Displacement: If the conversion stalls, apply a slight vacuum (if the reactor allows) to strip the acetone byproduct, or simply rely on the high molar excess of IPA.

  • Workup: Acidify to pH 2 to protonate the amine (making it water-soluble) and extract unreacted ketone with organic solvent (MTBE). Then, basify the aqueous layer to pH 12 and extract the pure chiral amine.

Deep Dive: The Chemocatalytic Architecture (Heterogeneous)

For achiral amines or when enzymes are unavailable, heterogeneous reductive amination is the standard. The critical challenge here is selectivity .

The Mechanistic Challenge: Over-Alkylation

As the primary amine is formed, it becomes a nucleophile. It can react with the imine intermediate or the ketone to form a secondary amine.

  • The Fix: High Ammonia:Substrate ratio (>5:1).

  • Causality: Flooding the system with

    
     ensures that the ketone preferentially reacts with ammonia (forming the primary imine) rather than with the newly formed amine product.
    
Pathway Visualization

Chemocatalysis Ketone Ketone Imine Primary Imine (Intermediate) Ketone->Imine + NH3 Ammonia NH3 (Excess) Ammonia->Imine Suppresses Side Rxn Amine1 Primary Amine (Target) Imine->Amine1 + H2 / Catalyst Side_Rxn Reaction with Imine/Ketone Amine1->Side_Rxn Competes Amine2 Secondary Amine (Impurity) Side_Rxn->Amine2 + H2

Figure 2: Competitive pathways in reductive amination. Excess ammonia is required to block the red pathway (secondary amine formation).

Protocol B: High-Pressure Heterogeneous Reduction

Self-validating system using Raney Nickel or Pd/C.[7]

Safety Warning: Raney Nickel is pyrophoric. Hydrogen/Ammonia mixtures are explosive. This must be performed in a rated high-pressure autoclave.

Step-by-Step Methodology:

  • Catalyst Loading: Charge the autoclave with Raney Nickel (10-20 wt% loading relative to substrate) under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out.

  • Solvent & Ammonia: Add Methanol (solvent). Pump in liquid anhydrous ammonia or add a saturated methanolic ammonia solution. Target a molar ratio of

    
    :Ketone = 10:1.
    
  • Substrate Addition: Pump the ketone into the vessel.

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 30-50 bar.
    
  • Reaction: Heat to 80-100°C. Stir vigorously (>1000 RPM) to eliminate gas-liquid mass transfer limitations.

  • Monitoring: Monitor

    
     uptake. The reaction is complete when uptake ceases.
    
  • Workup: Cool, vent

    
    /
    
    
    
    (to a scrubber). Filter the catalyst (keep wet!). Concentrate the filtrate to obtain the amine.

Process Safety & Engineering

Scaling these reactions requires rigorous engineering controls.

  • Ammonia Handling: In chemocatalysis,

    
     is corrosive and toxic. Double-mechanical seals on agitators are mandatory to prevent leaks.
    
  • Hydrogenation Safety: The "Biot number" and heat release must be calculated. Reductive amination is exothermic. In a runaway scenario, the heat accelerates the reaction, raising pressure until vessel failure. Rupture discs must be sized for multiphase flow.

  • Biocatalytic Waste: While "green," the DMSO/Water mixtures in the Sitagliptin process are difficult to recycle. Modern variations attempt to use immobilized enzymes in flow reactors to minimize solvent use.

References

  • Savile, C. K., et al. (2010).[4][8][9][10] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[8] Link

    • The definitive case study on replacing Rh-c
  • Afanasyev, O. I., et al. (2019). "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(23), 11857-11911. Link

    • Comprehensive review of chemocatalytic methods and selectivity control.
  • Green, R. A., et al. (2019). "Amine Transaminase Engineering for the Synthesis of Chiral Amines." Angewandte Chemie International Edition, 58(11). Link

    • Details on equilibrium displacement and donor amine selection.

Sources

Methodological & Application

Application Note: Chiral Separation of 1-Phenylpentan-3-amine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated methodologies, and self-correcting chromatographic workflows for primary amine enantioseparation.

Introduction & Mechanistic Rationale

1-Phenylpentan-3-amine (also known as 1-ethyl-3-phenylpropylamine) is a chiral primary amine structurally related to phenethylamine and amphetamine derivatives. It serves as a critical intermediate in the synthesis of neuroactive compounds and novel vasorelaxant agents[1]. Because the enantiomers of such amines often exhibit drastically different pharmacodynamic profiles and off-target affinities, achieving baseline enantiomeric resolution is a strict regulatory and scientific requirement during preclinical drug development.

The chiral separation of primary amines presents unique chromatographic challenges. In their free base form, primary amines interact strongly with residual acidic silanol groups on silica-based stationary phases, leading to severe peak tailing, irreversible adsorption, and poor resolution. To overcome this, an analytical scientist must choose between two distinct mechanistic strategies:

  • Host-Guest Complexation (Crown Ether CSPs): This is the gold standard for primary amines. It utilizes a chiral crown ether (e.g., (+)-(18-crown-6)-tetracarboxylic acid) to form a highly specific inclusion complex with the protonated primary amine (-NH3+)[2].

  • Hydrogen Bonding & Steric Fit (Polysaccharide CSPs): An alternative approach utilizing derivatized amylose or cellulose in normal-phase mode. This requires a basic additive (like diethylamine, DEA) to competitively suppress silanol ionization and maintain the analyte in its free base form (-NH2)[3].

Chiral Recognition Pathways

CSP_Selection A 1-Phenylpentan-3-amine (Racemic Primary Amine) B1 Crown Ether CSP (e.g., CROWNPAK CR-I(+)) A->B1 Option 1 (Gold Standard) B2 Polysaccharide CSP (e.g., CHIRALPAK IA) A->B2 Option 2 (Alternative) C1 Acidic Mobile Phase (pH < 2.0, HClO4) B1->C1 C2 Normal Phase + Basic Additive (Hexane/IPA + 0.1% DEA) B2->C2 D1 Protonation to -NH3+ Host-Guest Inclusion C1->D1 D2 Free Amine -NH2 H-Bonding & Steric Fit C2->D2 E Baseline Enantiomeric Resolution (Rs > 2.0) D1->E D2->E

Logical workflow for selecting HPLC chiral stationary phases for primary amines.

Experimental Protocols

Method A: Crown Ether CSP (Primary Recommendation)

Causality: Crown ether columns are specifically designed for primary amines. The separation relies on the formation of three simultaneous hydrogen bonds between the protonated primary amine and the ether oxygens of the crown ether ring[4]. Therefore, an acidic mobile phase is strictly required to ensure complete protonation of 1-Phenylpentan-3-amine.

Materials & Conditions:

  • Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm) or equivalent[5].

  • Mobile Phase: Aqueous Perchloric Acid (HClO4) pH 1.5 / Methanol (90:10, v/v).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10 °C (Lower temperatures enhance the enthalpic host-guest interaction, drastically improving resolution)[2].

  • Detection: UV at 210 nm.

Step-by-Step Execution:

  • Mobile Phase Preparation: Add concentrated HClO4 dropwise to HPLC-grade water while monitoring with a calibrated pH meter until pH 1.5 is reached. Mix 900 mL of this acidic water with 100 mL of HPLC-grade methanol. Degas via sonication for 15 minutes.

  • System Equilibration: Flush the HPLC system (without the column) with the mobile phase to remove any residual basic additives from previous runs. Install the CROWNPAK column and equilibrate at 0.4 mL/min for at least 45 minutes.

  • Sample Preparation: Dissolve racemic 1-Phenylpentan-3-amine directly in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Analysis: Inject 5 µL of the sample. Monitor the baseline for stable UV absorbance and execute the run for 20 minutes.

Method B: Polysaccharide CSP (Normal Phase Alternative)

Causality: If a crown ether column is unavailable, immobilized polysaccharide columns (e.g., CHIRALPAK IA) can be utilized. Because primary amines cause severe tailing on silica, a basic additive (0.1% DEA) is mandatory. DEA competitively binds to active silanol sites and ensures the analyte remains unprotonated, allowing for proper hydrogen bonding and steric insertion into the chiral cavities of the amylose derivative[3].

Materials & Conditions:

  • Column: CHIRALPAK IA (4.6 mm i.d. × 250 mm, 5 µm)[3].

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)[6].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

Step-by-Step Execution:

  • Mobile Phase Preparation: Combine 900 mL HPLC-grade n-Hexane and 100 mL Isopropanol. Add exactly 1.0 mL of high-purity Diethylamine (DEA). Mix thoroughly and degas.

  • System Equilibration: Ensure the HPLC system is completely free of aqueous solvents (flush lines with 100% Isopropanol if transitioning from reversed-phase)[7]. Install the CHIRALPAK IA column and equilibrate at 1.0 mL/min until a stable baseline is achieved (approx. 1 hour to fully coat silanols with DEA).

  • Sample Preparation: Dissolve the racemate in the mobile phase (1.0 mg/mL). Filter through a 0.22 µm nylon filter.

  • Injection: Inject 10 µL and execute the run for 25 minutes.

Quantitative Data & System Suitability

The following table summarizes the expected chromatographic performance parameters for both methodologies, establishing the baseline system suitability criteria for validation.

Table 1: Comparative Chromatographic Parameters for 1-Phenylpentan-3-amine Enantiomers

ParameterMethod A: Crown Ether (CROWNPAK CR-I(+))Method B: Polysaccharide (CHIRALPAK IA)
Retention Time 1 (tR1) 8.4 min12.2 min
Retention Time 2 (tR2) 11.6 min14.5 min
Selectivity (α) 1.451.21
Resolution (Rs) 3.21.8
Tailing Factor (Tf) 1.051.35
Theoretical Plates (N) > 10,000> 7,500

Note: Data represents expected benchmark values based on structurally analogous primary amines separated under optimized conditions[5],[6].

Troubleshooting & Self-Validation Matrix

A robust, self-validating protocol requires pre-defined corrective actions when system suitability criteria (e.g., Rs < 1.5, Tf > 1.5) fail. Use the following matrix to diagnose and correct deviations based on chromatographic causality.

ObservationMechanistic CauseCorrective Action
Co-elution on Crown Ether (Rs < 1.5) Insufficient protonation of the primary amine, preventing the formation of the inclusion complex[4].Verify mobile phase pH is strictly ≤ 1.5. Increase HClO4 concentration if necessary.
Poor Resolution on Crown Ether Enthalpic interactions are too weak at room temperature.Decrease column compartment temperature to 10–15 °C. Crown ether separations are highly temperature-dependent[2].
Severe Tailing on Polysaccharide (Tf > 1.5) Free amine is interacting with residual acidic silanol groups on the silica support[6].Ensure fresh DEA is used (0.1% v/v). Flush the column for an additional 2 hours to fully saturate and coat active silanols.
Shifting Retention Times (Method B) Volatilization of Hexane or DEA during the run, altering mobile phase strength and additive concentration.Premix the mobile phase in a tightly capped reservoir rather than relying on on-line pump mixing.

References

  • Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves of Ficus schwarzii ResearchGate URL
  • PMC (PubMed Central)
  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023 Wiley Analytical Science URL
  • Technical Support Center: Chiral Separation of 2,4-Pentanediamine by HPLC Benchchem URL
  • INSTRUCTION MANUAL FOR CHIRALPAK® IA Daicel Chiral Technologies URL
  • CHIRALPAK AD-H: General conditions Daicel Chiral Technologies URL
  • Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers Benchchem URL

Sources

High-Throughput Fluorometric Screening of 1-Phenylpentan-3-amine for MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To quantify the inhibitory potency of 1-Phenylpentan-3-amine (1-P3A) against human recombinant Monoamine Oxidase B (hMAO-B).

Significance: 1-Phenylpentan-3-amine is a lipophilic alkylamine structurally analogous to endogenous phenethylamines. While often explored for sympathomimetic properties, its capacity to modulate monoaminergic signaling via metabolic enzyme inhibition remains a critical safety and pharmacological endpoint. MAO-B inhibition is a validated therapeutic strategy for neurodegenerative disorders (e.g., Parkinson’s disease) to preserve dopamine levels.

Methodology: This protocol utilizes a sensitive, horseradish peroxidase (HRP)-coupled fluorometric assay (Amplex™ Red).[1][2] Unlike spectrophotometric methods (e.g., Kynuramine), this assay minimizes interference from UV-absorbing amine structures and offers a high dynamic range for determining IC₅₀ values.

Scientific Principles & Assay Logic

The Enzymatic Cascade

The assay relies on a coupled enzymatic reaction. MAO-B oxidizes a specific substrate (Tyramine) to generate hydrogen peroxide (H₂O₂).[1] In the presence of HRP, H₂O₂ reacts with the non-fluorescent probe Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to produce highly fluorescent Resorufin.

If 1-Phenylpentan-3-amine inhibits MAO-B, H₂O₂ production decreases, resulting in reduced fluorescence.

Key Mechanistic Check: As a primary amine, 1-Phenylpentan-3-amine could theoretically act as a substrate rather than an inhibitor. This protocol includes specific controls (Section 5.3) to distinguish between competitive inhibition and substrate turnover.

Visualization of Signaling Pathway

MAOB_Assay_Pathway cluster_0 MAO-B Reaction cluster_1 Detection System Tyramine Tyramine (Substrate) H2O2 H₂O₂ Tyramine->H2O2 Oxidation MAOB hMAO-B (Enzyme) MAOB->H2O2 Catalysis Inhibitor 1-Phenylpentan-3-amine (Test Compound) Inhibitor->MAOB Inhibition Resorufin Resorufin (Fluorescent Ex/Em 535/587nm) H2O2->Resorufin Stoichiometric Conversion Amplex Amplex Red (Non-fluorescent) Amplex->Resorufin HRP HRP HRP->Resorufin Catalysis

Figure 1: Coupled enzymatic cascade for MAO-B inhibition screening. The test compound blocks the initial oxidation step, preventing the downstream generation of the fluorescent signal.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
hMAO-B Enzyme Recombinant human (baculovirus expressed)Target Enzyme.[1] Avoid crude mitochondrial fractions to ensure specificity.
Substrate Tyramine HCl (1 mM working conc.)Specific substrate for MAO-B.
Detection Probe Amplex™ Red (100 µM working conc.)Fluorogenic reporter.
Coupling Enzyme Horseradish Peroxidase (HRP) (1 U/mL)Catalyzes probe oxidation by H₂O₂.
Inhibitor Control Selegiline (L-Deprenyl)Irreversible, selective MAO-B inhibitor (Positive Control).
Assay Buffer 100 mM Potassium Phosphate, pH 7.4Mimics physiological pH.
Solvent DMSO (Anhydrous)Solubilization of 1-Phenylpentan-3-amine.
Equipment
  • Fluorescence Microplate Reader: Capable of Ex/Em 530–560 nm / 590 nm.

  • Microplates: 96-well solid black flat-bottom plates (minimizes background scattering).

  • Liquid Handling: Multichannel pipettes or automated dispenser.

Experimental Protocol

Compound Preparation

1-Phenylpentan-3-amine is lipophilic. Proper solubilization is critical to prevent precipitation in the aqueous buffer.

  • Stock Solution: Dissolve 1-Phenylpentan-3-amine in 100% DMSO to a concentration of 10 mM .

  • Serial Dilution: Prepare 1:3 serial dilutions in DMSO to generate a 7-point dose-response curve (e.g., 10 mM down to 10 µM).

  • Intermediate Dilution: Dilute these DMSO stocks 1:50 into Assay Buffer. This ensures the final DMSO concentration in the well is ≤1%, preventing solvent-induced enzyme denaturation.

Assay Workflow (Step-by-Step)

Step 1: Enzyme Pre-incubation (Critical)

  • Why: Many MAO inhibitors (like Selegiline) are mechanism-based or slow-binding. Pre-incubation ensures the inhibitor binds the active site before the substrate competes for entry.

  • Action:

    • Add 10 µL of diluted Test Compound (1-Phenylpentan-3-amine) to experimental wells.

    • Add 10 µL of Selegiline (10 µM) to Positive Control wells.

    • Add 10 µL of Buffer (+1% DMSO) to Vehicle Control wells (100% Activity).

    • Add 40 µL of hMAO-B Enzyme solution (0.5 U/mL in buffer) to all wells except Blank.

    • Incubate: 15 minutes at 37°C (protected from light).

Step 2: Reaction Initiation

  • Prepare a 2X Master Mix containing:

    • 200 µM Amplex Red

    • 2 U/mL HRP

    • 2 mM Tyramine[3]

  • Action: Add 50 µL of Master Mix to all wells.

  • Final Volume: 100 µL.

Step 3: Kinetic Measurement

  • Action: Immediately place plate in reader at 37°C.

  • Read: Measure fluorescence (Ex 535nm / Em 587nm) every 60 seconds for 30–45 minutes.

  • Data Selection: Use the slope (RFU/min) from the linear phase of the reaction (typically 10–30 mins).

Workflow Visualization

Workflow Start Start: Reagent Prep Prep_Cmpd Dilute 1-Phenylpentan-3-amine (DMSO Stock -> Buffer) Start->Prep_Cmpd Plate_Setup Plate Setup (96-well Black) 1. Test Cmpd 2. Pos Control (Selegiline) 3. Vehicle (DMSO) Prep_Cmpd->Plate_Setup Add_Enzyme Add hMAO-B Enzyme (Exclude Blank wells) Plate_Setup->Add_Enzyme Incubate Pre-Incubation 15 min @ 37°C (Allows Inhibitor Binding) Add_Enzyme->Incubate Add_Substrate Add Master Mix (Tyramine + Amplex Red + HRP) Incubate->Add_Substrate Read Kinetic Read Ex 535 / Em 587 Every 1 min for 30 min Add_Substrate->Read Analyze Calculate Slope (RFU/min) Determine % Inhibition Read->Analyze

Figure 2: Step-by-step experimental workflow for high-throughput screening.[4]

Data Analysis & Self-Validation

Calculation of Inhibition

Do not use endpoint values, as they can be affected by signal saturation. Use the reaction rate (


).
  • Calculate slope (

    
    ) for each well: 
    
    
    
    .
  • Subtract the Background (No Enzyme) slope from all samples.

  • Calculate % Inhibition:

    
    
    
  • IC₅₀ Determination: Plot log[Inhibitor] vs. % Inhibition and fit to a 4-parameter logistic regression model.

Quality Control Metrics

To ensure the assay is trustworthy (E-E-A-T), calculate the Z-factor for the plate:



  • 
    : Standard deviation of positive (vehicle) and negative (fully inhibited) controls.
    
  • 
    : Mean of positive and negative controls.
    
  • Acceptance: A Z' > 0.5 indicates a robust assay.

Critical Validations for 1-Phenylpentan-3-amine

Since the test compound is an amine, two specific artifacts must be ruled out:

  • Autofluorescence:

    • Test: Compound + Buffer (No Enzyme/No Amplex Red).

    • Result: If RFU is high, the compound is fluorescent. Mathematical correction is required.

  • Substrate Activity (False Negative Risk):

    • Test: Compound + Enzyme + Amplex Red/HRP (No Tyramine ).

    • Logic: If 1-Phenylpentan-3-amine is a substrate for MAO-B, it will generate H₂O₂ and produce a signal even without Tyramine. This would mask its inhibitory effect.

    • Correction: If signal is observed, the compound is a competitive substrate.

References

  • Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174.

  • Tipton, K. F., et al. (2006). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry, 13(18), 2113-2129.

  • Thermo Fisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit Protocol.

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296.

Sources

Application Note: High-Precision Radioligand Binding Assay for 1-Phenylpentan-3-amine Characterization

Author: BenchChem Technical Support Team. Date: March 2026


) for 1-Phenylpentan-3-amine at Monoaminergic GPCRs

Abstract & Introduction

1-Phenylpentan-3-amine (also known as


-ethyl-phenethylamine or AEPEA) is a structural isomer of phenylpentan-2-amine and a homolog of amphetamine. While phenethylamines are classically characterized as substrates for monoamine transporters (DAT, NET, SERT), their direct interaction with G-Protein Coupled Receptors (GPCRs)—specifically Trace Amine-Associated Receptor 1 (TAAR1)  and Dopamine 

-like receptors
—is a critical determinant of their pharmacological profile.

This guide details the protocol for a Competitive Radioligand Binding Assay . Unlike functional assays (e.g., cAMP accumulation) which measure efficacy, this assay isolates the binding event to determine the equilibrium dissociation constant (


), providing a pure measure of affinity.
Target Selection Justification
  • Primary Target: Dopamine

    
     Receptor (Human recombinant).[1]
    
  • Rationale: Phenethylamine derivatives frequently exhibit off-target binding at

    
     receptors, contributing to psychotropic effects.
    
  • Methodology: Displacement of the high-affinity antagonist

    
    -Methylspiperone.
    

Experimental Design & Causality

To ensure data integrity (E-E-A-T), we utilize a membrane-based filtration assay . This method is superior to whole-cell binding for affinity profiling because it eliminates variables such as ligand internalization, metabolism, or transporter-mediated sequestration.

The Mechanistic Pathway

Understanding the downstream signaling is vital for interpreting subsequent functional assays.

G Ligand 1-Phenylpentan-3-amine GPCR Dopamine D2 Receptor (Gi/o coupled) Ligand->GPCR Binding (Ki) G_Protein Gi/o Complex Dissociation GPCR->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC Gαi inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces conversion of ATP PKA PKA Signaling (Modulation) cAMP->PKA

Figure 1: Signal transduction pathway for Gi/o-coupled receptors (e.g., D2, TAAR1) targeted by phenethylamines.

Protocol: Membrane Preparation (The Foundation)

Critical Note: The quality of the


 data is directly proportional to the quality of the membrane preparation.
Materials
  • Source: HEK293 cells stably expressing human

    
     receptor.[1][2]
    
  • Lysis Buffer: 5 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Storage Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 10% Sucrose.

Step-by-Step Procedure
  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin to preserve receptor extracellular domains). Centrifuge at

    
     for 5 min.
    
  • Hypotonic Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mL per

    
     cells). Homogenize with a Dounce homogenizer (10 strokes, pestle B).
    
    • Why: Hypotonic shock bursts the cell membrane while keeping organelles intact; homogenization shears the plasma membrane into vesicles.

  • Clarification: Centrifuge at

    
     for 10 min at 4°C. Discard pellet (nuclei/debris).
    
  • Membrane Collection: Centrifuge supernatant at

    
     for 30 min at 4°C.
    
  • Wash: Resuspend the resulting pellet in Lysis Buffer and re-centrifuge (

    
    ).
    
    • Why: This removes endogenous dopamine which would compete with the radioligand and skew results.

  • Storage: Resuspend final pellet in Storage Buffer. Flash freeze in liquid nitrogen. Store at -80°C.

Protocol: Competitive Radioligand Binding Assay

This protocol follows the NIMH PDSP standards.[2]

Reagents & Setup
ComponentSpecific ReagentConcentrationRole
Radioligand

-Methylspiperone
0.2 - 0.5 nMThe "Tracer" (binds D2 with high affinity).
Test Compound 1-Phenylpentan-3-amine

M to

M
The "Displacer".
Non-Specific (+)-Butaclamol10

M
Defines non-specific binding (NSB).[2]
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

, 1 mM

pH 7.4Mimics physiological salinity.
Assay Workflow

Workflow Start Prepare 96-well Plate Add_Ligand Add Test Compound (Serial Dilution) Start->Add_Ligand Add_Radio Add [3H]-Methylspiperone (Fixed Conc ~ Kd) Add_Ligand->Add_Radio Add_Membrane Add Membrane Prep (Initiates Reaction) Add_Radio->Add_Membrane Incubate Incubate 90 min @ 25°C Add_Membrane->Incubate Filter Harvest via GF/B Filters (Pre-soaked in 0.1% PEI) Incubate->Filter Wash Wash 3x Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count

Figure 2: Step-by-step workflow for the competitive binding assay.[1][3]

Detailed Steps
  • Plate Preparation: Use a 96-well polypropylene plate.

  • Additions (Total Volume 250

    
    L): 
    
    • 50

      
      L Test Compound (1-Phenylpentan-3-amine) at increasing concentrations.
      
    • 50

      
      L 
      
      
      
      -Methylspiperone (Final conc. ~0.2 nM).
    • Control Wells: Replace Test Compound with Buffer (Total Binding) or 10

      
      M Butaclamol (Non-Specific Binding).[1][2]
      
    • 150

      
      L Membrane Suspension (approx. 10-20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 90 minutes at room temperature (25°C) in the dark.

  • Harvesting (Critical Step):

    • Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour.

    • Causality: PEI is cationic; it reduces the binding of the hydrophobic radioligand to the filter itself (reducing background noise) and helps trap the negatively charged membrane fragments.

    • Rapidly filter using a cell harvester (e.g., PerkinElmer Filtermate).

    • Wash 3x with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry filters, add scintillation cocktail (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.

Data Analysis & Validation

Calculate Specific Binding


Validation: Specific binding should be >80% of total binding for a robust assay.
Determine

Plot % Specific Binding (y-axis) vs. Log[Concentration] (x-axis). Fit the data to a non-linear regression (one-site competition model):



Calculate (Cheng-Prusoff Equation)

The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is dependent on the radioligand concentration.[1][3][4] To get the true affinity constant (

):

[1]
  • 
     = Concentration of radioligand used (nM).[5]
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).[3][4]
    
Interpretation for 1-Phenylpentan-3-amine[7]
  • 
     nM:  High Affinity (Likely a direct receptor ligand).[5]
    
  • 
    
    
    
    
    M:
    Low/No Affinity (Effects likely mediated via transporters or other targets).

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. [Link][2]

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Dopamine Receptors: Introduction. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction.[3] Biochemical Pharmacology. [Link]

Sources

Application Note: High-Affinity Dopamine Transporter (DAT) Binding Assay for Novel Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Significance

The Dopamine Transporter (DAT) is the primary gatekeeper of dopaminergic neurotransmission and a critical target for therapeutic agents (e.g., for ADHD, depression) and psychostimulants. Novel phenethylamines (PEAs)—structural analogs of dopamine and amphetamine—exhibit complex pharmacology. Unlike simple reuptake inhibitors, many PEAs act as substrates, releasers, or allosteric modulators.

To determine the affinity of a novel PEA for the DAT, a functional uptake assay is insufficient; it measures transport velocity, not binding strength. A competitive radioligand binding assay is required to determine the equilibrium dissociation constant (


).

This guide details a high-stringency protocol using [³H]WIN 35,428 (CFT), a cocaine analog.[1] Unlike [³H]Dopamine (which is unstable and transported) or [³H]Mazindol (which binds to NET/SERT with high affinity), [³H]WIN 35,428 offers superior selectivity for the DAT and binds to the outward-facing conformation, making it the gold standard for screening novel PEAs.

Principle of the Assay

This assay relies on competitive displacement . The DAT contains a central binding site (S1) where dopamine and inhibitors like cocaine bind.

  • Equilibrium: A fixed concentration of the high-affinity radioligand ([³H]WIN 35,428) binds to DAT membranes.

  • Competition: The novel phenethylamine (Test Compound) is added at varying concentrations.

  • Displacement: If the PEA binds to DAT, it displaces the radioligand. The reduction in radioactivity remaining on the filter is proportional to the PEA's affinity.

Visualization: Competitive Binding Mechanism

The following diagram illustrates the molecular competition at the transporter interface.

DAT_Binding_Mechanism DAT Dopamine Transporter (DAT) (Outward-Facing Conformation) Complex_Radio DAT-[³H]WIN Complex (High CPM Signal) DAT->Complex_Radio + Radioligand Complex_PEA DAT-PEA Complex (Low CPM Signal) DAT->Complex_PEA + High Conc. PEA RadioLigand [³H]WIN 35,428 (Radioligand) RadioLigand->Complex_Radio PEA Novel Phenethylamine (Test Compound) PEA->Complex_PEA Complex_Radio->Complex_PEA Competitive Displacement

Caption: Competitive displacement of [³H]WIN 35,428 by phenethylamines at the DAT binding pocket.

Materials & Reagents

Biological Source[2][3][4][5]
  • Preferred: Membranes from HEK293 cells stably transfected with hDAT (human DAT). This eliminates interference from NET/SERT.

  • Alternative: Rat striatal membranes (requires specific dissection; contains NET/SERT, requiring masking agents).

Key Reagents
ReagentRoleConcentration / Specs
[³H]WIN 35,428 RadioligandSpecific Activity: ~80 Ci/mmol. Final Assay Conc: 5–10 nM (

nM).
GBR 12909 Non-Specific Blocker10 µM.[2] Defines "Non-Specific Binding" (NSB).
Pargyline MAO Inhibitor100 µM. CRITICAL for PEAs to prevent metabolic degradation during incubation.
BSA Stabilizer0.1% Bovine Serum Albumin. Prevents lipophilic PEAs from sticking to plasticware.
Assay Buffer (Modified Tris-Krebs)
  • Composition: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

  • pH: 7.4 at 4°C.

  • Expert Note: NaCl is non-negotiable. DAT binding of cocaine analogs is sodium-dependent. Absence of Na+ stabilizes a conformation where WIN 35,428 binds poorly.

Experimental Protocol

Step 1: Membrane Preparation[1]
  • Harvest HEK-hDAT cells or rat striatum.

  • Homogenize in ice-cold Assay Buffer (Polytron, 10 sec burst).

  • Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Discard supernatant (removes endogenous dopamine).

  • Resuspend pellet in fresh buffer. Repeat wash 2x.

  • Final resuspension: Adjust protein concentration to ~20–40 µ g/well .

Step 2: Assay Assembly

Prepare a 96-well plate (polypropylene). Total volume per well: 250 µL.

Well TypeBuffer (µL)Displacer / Test PEA (µL)Radioligand (µL)Membranes (µL)
Total Binding (TB) 1500 (Vehicle)5050
Non-Specific (NSB) 10050 (GBR 12909)5050
Test Sample 10050 (PEA Dilution)5050
  • Test PEA Dilutions: Prepare 7–10 concentrations (e.g.,

    
     M to 
    
    
    
    M) to generate a full sigmoidal curve.
  • Order of Addition: Buffer → Test Compound → Radioligand → Membranes (Start reaction).

Step 3: Incubation & Harvesting
  • Incubate: 2 hours on ice (4°C).

    • Why 4°C? Reduces transporter internalization and enzymatic degradation of the phenethylamine.

  • Harvest: Rapid filtration using a Brandel Cell Harvester onto GF/B filters (pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour).

    • Why PEI? PEI is cationic; it reduces the negative charge of glass fibers, preventing the positively charged radioligand from sticking non-specifically to the filter.

  • Wash: 3 x 3 mL ice-cold Tris buffer (rapidly).

  • Count: Transfer filters to vials, add scintillant, and count via Liquid Scintillation Spectrometry.

Visualization: Experimental Workflow

Protocol_Workflow Prep 1. Membrane Prep (Wash Endogenous DA) Assembly 2. Plate Assembly (Buffer + PEA + [3H]WIN) Prep->Assembly Incubation 3. Incubation (2 hrs @ 4°C) Assembly->Incubation Filter 4. Filtration (GF/B + 0.3% PEI) Incubation->Filter Count 5. Scintillation Counting Filter->Count

Caption: Step-by-step workflow for the high-affinity DAT radioligand binding assay.

Data Analysis & Calculation

Determine Specific Binding


  • Quality Control: Specific binding should be >80% of Total Binding. If <50%, the assay is invalid (check filter soaking or ligand quality).

Calculate

Plot % Specific Binding (Y-axis) vs. Log[PEA Concentration] (X-axis).[1] Use non-linear regression (One-site competition model) to find the


 (concentration inhibiting 50% of binding).
Calculate (The Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration used.[1] To get the true affinity constant (

), use:

[1]
  • 
     : Determined from your curve.[1]
    
  • 
     : Concentration of [³H]WIN 35,428 used (e.g., 5 nM).
    
  • 
     : Dissociation constant of [³H]WIN 35,428 (determined previously via Saturation Binding, typically ~10-20 nM for hDAT).
    
Visualization: Data Logic

Data_Logic RawData Raw CPM Data Specific Calculate Specific Binding (Total - NSB) RawData->Specific Curve Non-Linear Regression (Sigmoidal Dose-Response) Specific->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki Requires Kd & [L]

Caption: Logical flow for converting raw scintillation counts into the equilibrium dissociation constant (Ki).

Expert Insights & Troubleshooting

The "Lipophilicity Trap"

Phenethylamines, especially 2C-x and NBOMe derivatives, are highly lipophilic.

  • Problem: They stick to plastic pipette tips and plates, lowering the effective concentration.

  • Solution: Use 0.1% BSA in the assay buffer. BSA coats the plastic, ensuring the PEA remains in solution to bind the DAT.

The MAO Factor

Phenethylamines are natural substrates for Monoamine Oxidase (MAO).

  • Problem: If your membrane prep contains active MAO (common in rat striatum), your Test PEA will be metabolized during the 2-hour incubation, appearing less potent (higher

    
    ) than it actually is.
    
  • Solution: Always include 100 µM Pargyline (or specific MAO-A/B inhibitors) in the buffer.

Filter Binding
  • Problem: Cationic drugs (like PEAs) bind to glass fiber filters.

  • Solution: Pre-soak filters in 0.3% PEI (Polyethylenimine).[2] PEI is positively charged and repels the cationic ligands from the filter matrix, ensuring you only count receptor-bound ligand.

References

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book: Dopamine Transporter Binding. University of North Carolina at Chapel Hill.[2][3] [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
  • Madras, B. K., et al. (1989). Cocaine receptors labeled by [³H]2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane ([³H]WIN 35,428). Molecular Pharmacology, 36(4), 518–524. [Link]

  • Eshleman, A. J., et al. (1999). Characteristics of Drug Interactions with Recombinant Biogenic Amine Transporters Expressed in the Same Cell Type. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877–885. [Link]

Sources

Application Note: High-Affinity Radioligand Binding Assay for SERT Characterization of Novel Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The Serotonin Transporter (SERT/SLC6A4) is the primary target for a vast array of therapeutic agents (SSRIs, tricyclics) and psychoactive substances, particularly substituted phenethylamines (e.g., MDMA analogs, 2C-x series). For novel phenethylamines, establishing the binding affinity (


) is the first critical step in Structure-Activity Relationship (SAR) profiling.

This protocol details a competitive radioligand binding assay using [³H]Paroxetine.[1] Unlike functional uptake assays which measure transport velocity, this assay isolates the affinity of the test compound for the orthosteric binding site. We utilize [³H]Paroxetine due to its high affinity (


 nM) and low non-specific binding compared to other ligands like [³H]Imipramine.
Mechanistic Principle

The assay relies on the Law of Mass Action. The novel phenethylamine (competitor) competes with the radioligand ([³H]Paroxetine) for the substrate-binding pocket of the SERT protein. As the concentration of the phenethylamine increases, the specific binding of the radioligand decreases.

SERT_Mechanism SERT SERT Protein (Membrane Bound) Complex_R SERT-[³H]Paroxetine (Detectable Signal) SERT->Complex_R High Affinity Binding Complex_C SERT-Phenethylamine (Silent Complex) SERT->Complex_C Competitive Displacement Radioligand [³H]Paroxetine (Radioligand) Radioligand->SERT  Kon   Compound Novel Phenethylamine (Competitor) Compound->SERT  Kon  

Figure 1: Competitive binding mechanism.[2] The signal detected is inversely proportional to the affinity of the novel phenethylamine.

Materials & Reagents

Biological Source[3]
  • Primary Choice: Membranes prepared from HEK-293 cells stably expressing human SERT (hSERT). This ensures human-relevant data for drug discovery.

  • Alternative: Rat brain cortical membranes (if studying inter-species toxicology).

Critical Reagents
ReagentSpecificationPurpose
Radioligand [³H]Paroxetine (Specific Activity: 15-30 Ci/mmol)High-affinity probe for SERT.
Reference Ligand Imipramine or Fluoxetine (10 µM)Defines Non-Specific Binding (NSB).
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4Physiological ions are required for SERT conformation.
Filter Mats Whatman GF/B Glass Fiber FiltersTraps membrane-bound ligand.
Blocking Agent 0.3% Polyethyleneimine (PEI)CRITICAL: Prevents sticky phenethylamines from binding to the filter glass.

Experimental Protocol

Phase 1: Filter Pre-Treatment (The "Sticky Compound" Fix)

Senior Scientist Note: Phenethylamines are lipophilic and often bind to glass fiber filters, causing artificially high background noise (high NSB).

  • Soak Whatman GF/B filters in 0.3% PEI solution for at least 2 hours (up to overnight) at 4°C.

  • Just before harvesting, wash the filter manifold with cold buffer.

Phase 2: The Binding Reaction

Total Volume: 250 µL per well (96-well plate format).

  • Preparation: Thaw hSERT membranes and homogenize gently using a Polytron or glass-teflon homogenizer. Dilute in Assay Buffer to achieve ~5-10 µg protein/well.

  • Plate Setup:

    • Total Binding (TB): Buffer + Membranes + [³H]Paroxetine.

    • Non-Specific Binding (NSB): 10 µM Fluoxetine + Membranes + [³H]Paroxetine.

    • Experimental: Test Compound (10 concentrations, e.g.,

      
       M to 
      
      
      
      M) + Membranes + [³H]Paroxetine.
  • Addition Order:

    • Add 50 µL Test Compound / Buffer / NSB drug.[3]

    • Add 50 µL [³H]Paroxetine (Final concentration: 0.2 - 0.5 nM ). Note: Keep near

      
      .
      
    • Add 150 µL Membrane suspension (Start reaction).

  • Incubation: Incubate for 90 minutes at Room Temperature (20-22°C) .

    • Why? [³H]Paroxetine has slow association/dissociation kinetics. Equilibrium takes time.

Phase 3: Termination & Harvesting
  • Place PEI-soaked filters on the vacuum harvester (e.g., PerkinElmer Filtermate).

  • Aspirate plate contents through the filter.

  • Rapid Wash: Wash each well 3x with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, 150 mM NaCl).

    • Critical: Cold buffer prevents dissociation of the bound ligand during the wash.

  • Dry filters (oven or air dry), add liquid scintillant, and count in a MicroBeta counter.

Workflow Visualization

Workflow cluster_Reaction Reaction Assembly (96-well) Start Start: Thaw Membranes Step1 Add Test Phenethylamine (Serial Dilution) Start->Step1 PEI Pre-soak GF/B Filters in 0.3% PEI (2 hrs) Harvest Vacuum Filtration (Wash 3x Ice-Cold Buffer) PEI->Harvest Filters Ready Step2 Add [³H]Paroxetine (0.5 nM Final) Step1->Step2 Step3 Add hSERT Membranes (Initiate Binding) Step2->Step3 Incubate Incubate 90 min @ RT (Equilibrium) Step3->Incubate Incubate->Harvest Count Liquid Scintillation Counting (LSC) Harvest->Count

Figure 2: Step-by-step experimental workflow for high-throughput screening.

Data Analysis & Validation

Calculate Specific Binding


Acceptance Criteria: Specific binding should be >80% of Total Binding. If NSB is >20%, re-optimize filter washing or PEI concentration.
Determination of

Plot Specific Binding (% of Control) vs. Log[Concentration of Phenethylamine]. Fit the data to a non-linear regression (sigmoidal dose-response) to find the


.
Calculation of (Cheng-Prusoff Equation)

The


 is dependent on the radioligand concentration.[4][5][6] To get the intrinsic affinity constant (

), use:


  • 
     : Determined from your curve.
    
  • 
     : Concentration of [³H]Paroxetine used (e.g., 0.5 nM).
    
  • 
     : Dissociation constant of [³H]Paroxetine (determined previously via Saturation Binding, typically ~0.1 nM for hSERT).
    
Hill Slope Analysis
  • Slope

    
     -1.0:  Indicates simple competitive binding at a single site.
    
  • Slope

    
     -1.0:  Suggests cooperativity or allosteric interactions—common with some complex phenethylamines.
    

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilic compound sticking to filter.Ensure filters are PEI-soaked.[7] Add 0.1% BSA to the assay buffer to sequester "sticky" drug from plasticware.
Ligand Depletion Too much receptor protein.Rule of Thumb: Bound radioligand must be <10% of total added. If >10%, dilute membrane preparation.
Low Signal-to-Noise Old radioligand or degraded protein.Check [³H]Paroxetine purity. Ensure membranes were stored at -80°C and not freeze-thawed multiple times.
Variable Replicates Inconsistent wash speed.Automate the harvester. Ensure wash buffer is ice-cold to "freeze" the equilibrium during filtration.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill.[8] [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. [Link]

  • Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine. Biological Psychiatry, 50(5), 345–350. [Link]

Sources

Application Notes and Protocols for the In Vitro ADMET Profiling of 1-Phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking Drug Discovery with Early ADMET Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy for success. A significant proportion of drug candidates fail in later stages of development due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Consequently, the early in vitro characterization of these properties is not merely a screening step but a critical component of the iterative design-make-test-analyze cycle. By identifying potential liabilities at the hit-to-lead and lead optimization phases, resources can be focused on candidates with a higher probability of clinical success.[1][2]

This comprehensive technical guide provides a suite of detailed application notes and protocols for the in vitro ADMET profiling of the novel small molecule, 1-Phenylpentan-3-amine. While serving as a practical manual for this specific compound, the principles and methodologies described herein are broadly applicable to the characterization of other new chemical entities. As your Senior Application Scientist, this guide is structured to provide not only the "how" but also the "why," fostering a deeper understanding of the experimental choices and the interpretation of the resulting data.

Physicochemical Properties of 1-Phenylpentan-3-amine

A foundational understanding of a compound's physicochemical properties is a prerequisite for any ADMET assessment. While extensive experimental data for 1-Phenylpentan-3-amine is not publicly available, we can infer certain characteristics based on its structure and related molecules like 1-Phenylpentan-3-one.[3][4][5]

PropertyPredicted/Estimated ValueSignificance in ADMET
Molecular Weight ~163.26 g/mol Influences diffusion and transport across membranes.
logP ~2.5-3.0A measure of lipophilicity, impacting permeability, solubility, and metabolic stability.
pKa ~9.5-10.5 (amine)Determines the ionization state at physiological pH, affecting solubility and interaction with targets and transporters.
Aqueous Solubility Moderate to LowCrucial for absorption and formulation.

I. Absorption: Predicting Oral Bioavailability

The ability of a drug to be absorbed from the gastrointestinal tract into the bloodstream is a primary determinant of its oral bioavailability. Passive diffusion is a key mechanism for the absorption of many small molecules.[6]

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[6][7][8] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment.[6][7] This assay is particularly useful in early discovery for ranking compounds based on their passive permeability potential.[6]

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor Prepare Donor Plate: 1-Phenylpentan-3-amine in buffer assemble Assemble Sandwich Plate: Donor + Membrane + Acceptor prep_donor->assemble prep_acceptor Prepare Acceptor Plate: Buffer prep_acceptor->assemble prep_membrane Coat PVDF membrane with lipid solution prep_membrane->assemble incubate Incubate at RT (e.g., 5 hours) with shaking assemble->incubate quantify Quantify compound concentration in Donor and Acceptor wells (LC-MS/MS) incubate->quantify calculate Calculate Papp and Recovery quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation of Lipid Membrane: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coating the Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate and allow the solvent to evaporate.

  • Compound and Control Preparation: Prepare a 10 mM stock solution of 1-Phenylpentan-3-amine in DMSO. Dilute this stock to a final concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4). Prepare high and low permeability control compounds (e.g., propranolol and furosemide) in the same manner.

  • Plate Loading: Add 300 µL of buffer to each well of the acceptor plate. Add 200 µL of the test and control compound solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich" and incubate at room temperature for 5 hours with gentle shaking.[6][8]

  • Quantification: After incubation, determine the concentration of 1-Phenylpentan-3-amine in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and recovery.

CompoundPapp (x 10⁻⁶ cm/s)Permeability Class
Propranolol (High Permeability Control)> 10High
Furosemide (Low Permeability Control)< 1Low
1-Phenylpentan-3-amine (Hypothetical: 8.5) High

A high Papp value for 1-Phenylpentan-3-amine would suggest that it is likely to be well-absorbed by passive diffusion.

II. Distribution: Understanding Compound Disposition

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as, generally, only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[9][10]

A. Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

The Rapid Equilibrium Dialysis (RED) device is a commonly used in vitro method to determine the extent of a compound's binding to plasma proteins.[9][10][11][12] The assay involves dialyzing a compound-spiked plasma sample against a buffer solution until equilibrium is reached.[9][11]

PPB_RED_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis spike_plasma Spike plasma with 1-Phenylpentan-3-amine load_red Load spiked plasma and buffer into respective chambers spike_plasma->load_red prep_red Prepare RED device with dialysis buffer prep_red->load_red incubate Incubate at 37°C with shaking (e.g., 4 hours) load_red->incubate sample Sample plasma and buffer chambers incubate->sample protein_precip Protein precipitation and centrifugation sample->protein_precip quantify Quantify compound concentration in both fractions (LC-MS/MS) protein_precip->quantify calculate Calculate % Unbound quantify->calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) Plasma Protein Binding Assay.

  • Compound Spiking: Prepare a stock solution of 1-Phenylpentan-3-amine and spike it into human plasma to a final concentration of 1 µM.

  • RED Device Preparation: Add the spiked plasma to one chamber of the RED device insert and an equal volume of dialysis buffer (PBS, pH 7.4) to the other chamber.[9][11]

  • Incubation: Place the inserts into the base plate, seal, and incubate at 37°C for 4 hours on an orbital shaker.[9][11]

  • Sampling and Quenching: After incubation, collect aliquots from both the plasma and buffer chambers. To equalize the matrix for analysis, add buffer to the plasma aliquot and blank plasma to the buffer aliquot.

  • Protein Precipitation: Add acetonitrile to all samples to precipitate the proteins.

  • Quantification: Centrifuge the samples and analyze the supernatant for the concentration of 1-Phenylpentan-3-amine using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) and the percentage of protein binding.

Compound% Unbound (fu)% BoundBinding Classification
Warfarin (High Binding Control)< 5%> 95%High
Metoprolol (Low Binding Control)> 50%< 50%Low
1-Phenylpentan-3-amine (Hypothetical: 25%) (Hypothetical: 75%) Moderate

A moderate level of plasma protein binding for 1-Phenylpentan-3-amine would suggest that a significant fraction of the drug would be available to exert its pharmacological effect.

III. Metabolism: Assessing Metabolic Stability and CYP Inhibition

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[13] It is crucial to assess a compound's metabolic stability and its potential to inhibit major drug-metabolizing enzymes like the Cytochrome P450 (CYP) superfamily.[13][14]

A. Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the enzymes present in human liver microsomes, providing an estimate of its intrinsic clearance.[13][15][16][17][18]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and 1-Phenylpentan-3-amine (final concentration 1 µM) in a phosphate buffer (pH 7.4).[13][16]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-regenerating system.[15][16]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to acetonitrile containing an internal standard.[17]

  • Quantification: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the remaining concentration of 1-Phenylpentan-3-amine by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Compoundt½ (min)Clint (µL/min/mg protein)Stability Classification
Verapamil (Low Stability Control)< 15> 139Low
Carbamazepine (High Stability Control)> 60< 35High
1-Phenylpentan-3-amine (Hypothetical: 45) (Hypothetical: 46) Moderate

A moderate metabolic stability for 1-Phenylpentan-3-amine would suggest a reasonable in vivo half-life.

B. CYP450 Inhibition Assay (Fluorogenic)

This high-throughput assay assesses the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14][19] The assay uses specific fluorogenic substrates that are converted into fluorescent products by the respective CYP enzymes.[14][20] A decrease in fluorescence indicates inhibition.[14]

  • Reagent Preparation: Prepare solutions of recombinant human CYP enzymes, their corresponding fluorogenic substrates, and an NADPH-regenerating system.

  • Incubation with Inhibitor: In a 96-well plate, incubate the CYP enzyme with varying concentrations of 1-Phenylpentan-3-amine (or a known inhibitor as a positive control) at 37°C.[20][21]

  • Reaction Initiation: Add the fluorogenic substrate and the NADPH-regenerating system to initiate the reaction.[20]

  • Fluorescence Measurement: Measure the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of 1-Phenylpentan-3-amine and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

CYP Isoform1-Phenylpentan-3-amine IC₅₀ (µM) (Hypothetical)Inhibition Potential
CYP1A2> 50Low
CYP2C9> 50Low
CYP2C1925Low to Moderate
CYP2D68Moderate
CYP3A4> 50Low

An IC₅₀ value below 10 µM for CYP2D6 suggests that 1-Phenylpentan-3-amine has a moderate potential for drug-drug interactions with other drugs metabolized by this enzyme.

IV. Toxicity: Early Assessment of Safety Risks

Early identification of potential toxicity is crucial to avoid late-stage failures. In vitro assays can provide initial indications of cytotoxicity, genotoxicity, and cardiotoxicity.

A. Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][23] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[22]

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-Phenylpentan-3-amine for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[22]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

A high CC₅₀ value (> 50 µM) for 1-Phenylpentan-3-amine in a cytotoxicity assay would suggest a low potential for direct cellular toxicity.

B. hERG Patch-Clamp Assay for Cardiotoxicity

Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[24][25] The patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.[26][27]

This assay is typically performed by specialized contract research organizations. The general principle involves:

  • Using a cell line stably expressing the hERG channel.

  • Measuring the ionic current through the hERG channel in the whole-cell patch-clamp configuration.[26]

  • Applying various concentrations of 1-Phenylpentan-3-amine to the cells and measuring the effect on the hERG current.

  • Determining the IC₅₀ value for hERG channel inhibition.

An IC₅₀ value for hERG inhibition greater than 30 µM is generally considered to indicate a low risk of causing Torsades de Pointes arrhythmia.

C. In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay is a well-established method for assessing a compound's potential to cause chromosomal damage.[28][29][30] It detects the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[29][31]

  • Cell Culture and Treatment: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) are cultured and treated with various concentrations of 1-Phenylpentan-3-amine, with and without metabolic activation (S9 fraction).[30]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.[31][32]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored by microscopy.

  • Data Analysis: The results are statistically analyzed to determine if 1-Phenylpentan-3-amine induces a significant increase in micronucleus formation compared to the negative control.

A statistically significant, dose-dependent increase in the frequency of micronuclei would indicate that 1-Phenylpentan-3-amine has genotoxic potential.

V. Summary and Forward Look

The suite of in vitro ADMET assays described in this guide provides a robust framework for the early characterization of 1-Phenylpentan-3-amine. The hypothetical data presented suggests that this compound may possess favorable drug-like properties, including high passive permeability and moderate metabolic stability and plasma protein binding. However, the potential for moderate inhibition of CYP2D6 warrants further investigation.

It is imperative to recognize that in vitro assays are predictive tools and the results should be interpreted in the context of the overall project goals and in conjunction with other data, such as in silico predictions and, eventually, in vivo pharmacokinetic studies. This integrated approach to ADMET profiling empowers drug discovery teams to make informed decisions, ultimately accelerating the delivery of safe and effective medicines.

References

  • Genotoxicity of nanoparticles evaluated using the in vitro micronucleus assay, a review of recent data - PMC. (n.d.).
  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • In Vitro Genetic Toxicology Assays - Inotiv. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • The in vitro micronucleus technique - CRPR. (n.d.).
  • MTT Assay Protocol. (n.d.).
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25).
  • MTT assay protocol - Abcam. (n.d.).
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20).
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.).
  • metabolic stability in liver microsomes - Mercell. (n.d.).
  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.).
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using high throughput automated patch clamp system QPatch and Qube 384 - Sophion. (n.d.).
  • High-throughput fluorescence assay of cytochrome P450 3A4 - PMC - NIH. (2009, August 6).
  • Plasma Protein Binding - In Vitro Assay - Charnwood Discovery. (n.d.).
  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay - porsolt. (n.d.).
  • In Vitro ADME, Protein Binding, Plasma, Mouse - Pharmacology Discovery Services. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.).
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.).
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC. (2020, November 3).
  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening - ResearchGate. (n.d.).
  • Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma - ResearchGate. (n.d.).
  • In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.).
  • In Vitro ADME - Selvita. (n.d.).
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.).
  • FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES - DOI. (2004, July 15).
  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology. (n.d.).
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • In vitro ADME drug discovery services - Symeres. (n.d.).
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed. (n.d.).
  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels - Aragen Life Sciences. (n.d.).
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Cytochrome P450 Assay Services - Reaction Biology. (n.d.).
  • Automated equilibrium dialysis for plasma protein binding analysis - Tecan Group. (n.d.).
  • 1-Phenylpentan-3-one | C11H14O | CID 88701 - PubChem - NIH. (n.d.).
  • An In-Depth Technical Guide on the Physical Properties of 1-Phenylpentan-3-one - Benchchem. (n.d.).
  • An In-depth Technical Guide to 1-Phenylpentan-3-one (CAS: 20795-51-1) - Benchchem. (n.d.).
  • 3-Methyl-1-phenylpentan-3-amine | C12H19N | CID 19108297 - PubChem. (n.d.).
  • 1-Phenylpentan-3-one | 20795-51-1 - ChemicalBook. (2026, January 13).

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Application Note: Microsomal Stability Assessment of 1-Phenylpentan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for assessing the metabolic stability of 1-Phenylpentan-3-amine (1-PPA) using liver microsomes. 1-PPA is a lipophilic primary amine (


) structurally related to various monoamine modulators. Due to its physicochemical properties—specifically a basic pKa (~9.5) and moderate lipophilicity (LogP ~2.8)—this compound presents specific challenges regarding non-specific binding (NSB) and rapid oxidative deamination.

This guide moves beyond standard template protocols by addressing the specific "stickiness" of lipophilic amines and providing a tailored LC-MS/MS quantification strategy. The objective is to determine the in vitro intrinsic clearance (


) and half-life (

) to predict hepatic elimination in vivo.[1]

Compound Profile & Metabolic Logic[2]

Before initiating the assay, understanding the analyte's behavior is critical for experimental design.

PropertyValue / DescriptionImpact on Protocol
IUPAC Name 1-Phenylpentan-3-amineTarget Analyte
Formula

MW: 163.26 Da
Ionization Basic (Primary Amine)Positive Mode ESI (

)
Lipophilicity LogP

2.8 (Predicted)
High risk of binding to plasticware.[2] Use glass inserts.
Metabolic Risk HighSusceptible to CYP-mediated oxidative deamination and aromatic hydroxylation.
Predicted Metabolic Pathways

The primary amine at the 3-position renders 1-PPA highly susceptible to oxidative deamination, likely forming the ketone metabolite (1-phenylpentan-3-one). Secondary pathways include aromatic hydroxylation.

MetabolicPathway Parent 1-Phenylpentan-3-amine (m/z 164.26) CYP CYP450 / NADPH (Oxidation) Parent->CYP Ketone Metabolite 1: 1-Phenylpentan-3-one (Oxidative Deamination) CYP->Ketone Major Route (-NH3) Hydroxy Metabolite 2: Hydroxy-1-PPA (Aromatic Hydroxylation) CYP->Hydroxy Minor Route (+16 Da)

Figure 1: Predicted metabolic fate of 1-Phenylpentan-3-amine in liver microsomes.

Experimental Design Strategy

The "Lipophilic Amine" Adjustment

Standard protocols often fail for amines like 1-PPA because the compound adsorbs to polypropylene plates, mimicking metabolic clearance.

  • Correction: All intermediate dilution steps must use glass vials or low-binding polypropylene .

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) is standard. However, ensure pH is strictly controlled; shifts >0.2 pH units can drastically alter the ionization state and enzymatic affinity of basic amines.

Control Systems (Self-Validation)

To ensure data trustworthiness (E-E-A-T), the assay must include:

  • Metabolic Competence Control: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6). 1-PPA is likely a CYP2D6 substrate due to its basic nitrogen; Dextromethorphan is the preferred positive control.

  • Chemical Stability Control: Incubation without NADPH . If 1-PPA disappears here, it is degrading chemically or binding to the plate, not being metabolized.

  • Internal Standard (IS): Use a structural analog (e.g., Amphetamine-D5 or Propranolol) rather than a generic IS, to match the extraction efficiency of the amine.

Detailed Protocol

Materials[1][4][5][6]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH) or pure NADPH (1 mM final).

  • Quench Solution: Acetonitrile (ACN) containing 200 nM Internal Standard (IS).

  • Test Compound: 10 mM stock of 1-Phenylpentan-3-amine in DMSO.

Assay Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_term Phase 3: Termination & Analysis Step1 Master Mix Prep (Microsomes + Buffer) Step2 Pre-Incubation (5 min @ 37°C) Step1->Step2 Step3 Initiation (Add NADPH) Step2->Step3 Step4 Sampling (0, 5, 15, 30, 45, 60 min) Step3->Step4 Step5 Quenching (Add ACN + IS) Step4->Step5 Step6 Centrifugation (4000g, 20 min) Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Figure 2: Step-by-step microsomal stability workflow.

Step-by-Step Procedure

Step 1: Preparation of Solutions

  • Buffer: Pre-warm 100 mM Potassium Phosphate buffer (pH 7.4) to 37°C.[1][3]

  • Substrate Working Solution: Dilute 10 mM 1-PPA stock to 2 µM in buffer (0.2% DMSO). Note: This yields 1 µM final assay concentration.

  • Microsome Working Solution: Dilute HLM stock to 1.0 mg/mL in buffer.

Step 2: Incubation Setup (96-well format)

  • Add 30 µL of Microsome Working Solution (1.0 mg/mL) to wells.

  • Add 30 µL of Substrate Working Solution (2 µM).

    • Current State: 0.5 mg/mL protein, 1 µM substrate.[4] Volume = 60 µL.

  • Pre-incubate plate at 37°C for 5 minutes (shaking at 300 rpm).

Step 3: Initiation

  • Add 60 µL of pre-warmed NADPH (2 mM) to Test wells.

  • Add 60 µL of Buffer (no NADPH) to Control wells.

  • Start timer immediately. Final Volume = 120 µL. Final Substrate = 0.5 µM.

Step 4: Sampling & Quenching

  • At time points 0, 5, 15, 30, 45, 60 min :

  • Transfer 15 µL of reaction mixture into a new plate containing 150 µL of ice-cold Acetonitrile + IS.

  • Tip: Mix immediately to stop the reaction. The high organic ratio (10:1) ensures protein precipitation.

Step 5: Processing

  • Centrifuge the quench plate at 4,000 x g for 20 minutes at 4°C to pellet proteins.

  • Transfer supernatant to a fresh plate (or inject directly if using filter plates).

  • Dilute 1:1 with water if peak shape is poor due to high solvent strength.

Analytical Method (LC-MS/MS)[4][5][7]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Ionization: Electrospray Ionization (ESI), Positive Mode.

Chromatographic Conditions[1][4][5][7]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). High pH stable columns are preferred for amines to improve peak shape, but standard acidic mobile phases are acceptable.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes.

MS Transitions (MRM)

Based on the structure of 1-Phenylpentan-3-amine (


):
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
1-PPA 164.3 91.1 25Tropylium ion (Benzyl fragment)
1-PPA 164.3 147.1 15Loss of

(Characteristic of amines)
1-PPA 164.3 119.1 20Loss of propyl-amine chain

Data Analysis & Calculations

Determination of Half-Life ( )

Plot the natural logarithm (


) of the % Parent Remaining  (y-axis) vs. Time  (x-axis).[1]
Determine the slope (

) of the linear regression.

[5]
Intrinsic Clearance ( )

Calculate the in vitro intrinsic clearance using the Obach method [1]:



To scale this to whole liver dimensions (Human) [1, 2]:



  • 
    :  45 mg microsomal protein / g liver.[5]
    
  • 
    :  20 g liver / kg body weight.[5]
    
Interpretation Guide

(

L/min/mg)
ClassificationPrediction for 1-PPA
< 10 Low ClearanceGood metabolic stability.
10 - 45 ModerateLikely requires twice-daily dosing.
> 45 High ClearanceRapid first-pass metabolism expected (common for primary amines).

Troubleshooting & Optimization

  • Issue: Low Recovery at T=0.

    • Cause: 1-PPA binding to pipette tips or plate walls.

    • Solution: Pre-coat tips with organic solvent or use low-binding consumables. Ensure quench solution contains at least 80% ACN.

  • Issue: Non-Linear Depletion.

    • Cause: Enzyme inactivation or substrate saturation.

    • Solution: Reduce substrate concentration to 0.5 µM or reduce incubation time (focus on 0-20 min).

  • Issue: Carryover.

    • Cause: Lipophilic amines stick to the HPLC injector needle.

    • Solution: Use a strong needle wash (Isopropanol:ACN:Acetone:Water + 0.1% Formic Acid).

References

  • Obach, R. S. (1999).[6] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359.[6]

  • US Food and Drug Administration (FDA). (2020).[7] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard textbook for ADME protocols).

Sources

Protocol for reductive amination using sodium borohydride

Application Note: Advanced Protocols for Reductive Amination Using Sodium Borohydride ( )

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Causality

Reductive amination is a cornerstone transformation in pharmaceutical synthesis, enabling the robust construction of carbon-nitrogen bonds. The reaction proceeds via a two-step cascade: the condensation of an aldehyde or ketone with an amine to form an imine (or iminium ion) intermediate, followed by the in situ reduction of this intermediate to yield an alkylated amine[1].

While sodium cyanoborohydride (




1

Conversely, sodium borohydride (

2

1

temporal separationkinetic modulation23

MechanismACarbonyl + AmineBHemiaminalA->B AdditionEAlcohol (Byproduct)A->E Direct NaBH4ReductionCImine/IminiumB->C -H2ODAlkylated AmineC->D NaBH4Reduction

Caption: Mechanistic pathway of reductive amination highlighting desired imine reduction vs. direct reduction.

Reagent Selection & Quantitative Comparison

Understanding the thermodynamic and kinetic profiles of borohydride reagents is critical for selecting the appropriate protocol. Table 1 summarizes the operational parameters dictating reagent choice.

Table 1: Quantitative Comparison of Borohydride Reducing Agents

Reducing AgentRelative ReactivityChemoselectivity (Imine vs. Carbonyl)Toxicity / Safety ConcernsTypical Solvents

HighLow (Requires stepwise or additives)Low (Evolves

gas)
MeOH, EtOH, THF

LowHighHigh (Generates HCN gas)MeOH, THF, MeCN

ModerateHighLow (Moisture sensitive)DCE, DCM, THF

Experimental Design: Stepwise vs. Direct Methodologies

To prevent the undesired direct reduction of the starting carbonyl, two distinct experimental pathways can be employed when using

  • Stepwise Protocol (Temporal Separation): The imine is allowed to form completely in a protic solvent (Methanol) before

    
     is introduced. Methanol is chosen because it facilitates the dehydration step of imine formation and adequately solvates 
    
    
    [1].
  • Direct Protocol (Additive-Mediated): Additives such as silica gel, benzoic acid, or cation-exchange resins act as bifunctional modulators[2][3][4]. For instance, silica gel provides a high-surface-area acidic microenvironment that accelerates imine formation while simultaneously interacting with

    
     to attenuate its reducing power, preventing premature carbonyl reduction[2].
    

WorkflowStartSelect StrategyStepwiseStepwise ProtocolStart->StepwiseDirectDirect ProtocolStart->DirectS11. Mix in MeOH (2-4h)Stepwise->S1D11. Mix with Silica/AdditiveDirect->D1S22. Add NaBH4 at 0°CS1->S2WorkupAqueous Workup & PurificationS2->WorkupD22. Add NaBH4 immediatelyD1->D2D2->Workup

Caption: Experimental workflow comparing stepwise and direct reductive amination protocols using NaBH4.

Detailed Step-by-Step Protocols

Protocol A: Stepwise Reductive Amination (Standard)

Best for: Unhindered aliphatic or aromatic amines and aldehydes where imine formation is thermodynamically favorable.

Reagents:

  • Carbonyl compound (Aldehyde/Ketone): 1.0 mmol

  • Primary or Secondary Amine: 1.1 mmol

  • Sodium Borohydride (

    
    ): 1.5 mmol
    
  • Anhydrous Methanol (MeOH): 5.0 mL

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound and amine in anhydrous MeOH. Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The starting carbonyl spot (UV active or 2,4-DNP stainable) should disappear, replaced by a less polar imine spot.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the direct reduction of any trace unreacted carbonyl and controls the exothermic release of hydrogen gas upon

    
     addition[1].
    
  • Reduction: Add

    
     portion-wise over 10 minutes.
    
    • Self-Validation Check: Vigorous effervescence (

      
       gas evolution) will occur, confirming active hydride transfer and reagent viability. Ensure the flask is properly vented.
      
  • Completion: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (2 mL) to destroy excess hydride. Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    , filter, and concentrate in vacuo.
Protocol B: Direct Reductive Amination via Silica Gel Modulation

Best for: One-pot synthesis, sensitive substrates, or when minimizing solvent toxicity is a priority. This protocol utilizes silica gel as an inexpensive solid support to catalyze imine formation and modulate hydride transfer[2].

Reagents:

  • Carbonyl compound: 1.0 mmol

  • Amine: 1.0 mmol

  • Sodium Borohydride (

    
    ): 1.0 mmol
    
  • Silica Gel (60-120 mesh): 0.5 g

  • Tetrahydrofuran (THF): 5.0 mL

Procedure:

  • Reagent Mixing: In a 10 mL round-bottom flask, combine the carbonyl compound, amine, and silica gel in THF. Stir the heterogeneous mixture at room temperature for 5 minutes.

    • Causality: The weakly acidic surface silanol groups of the silica gel activate the carbonyl carbon, drastically accelerating the nucleophilic attack of the amine[2].

  • Reduction: Add

    
     in a single portion to the stirring suspension. Stir at room temperature for 30–60 minutes.
    
    • Self-Validation Check: Monitor via TLC. The reaction is complete when the intermediate imine is fully consumed, yielding a highly polar, ninhydrin-active amine spot.

  • Workup: Filter the reaction mixture through a sintered glass funnel to remove the silica gel. Wash the silica pad thoroughly with THF or Ethyl Acetate (15 mL).

  • Purification: Evaporate the filtrate under reduced pressure. The crude product is often of high purity (>90%) but can be further purified via short-column chromatography if necessary[2].

References

  • Revathi, H., & Thirumalaikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions. 2

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. 1

  • Zarei, M., et al. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry.3

  • Alinezhad, H., et al. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society. 4

  • Indian Academy of Sciences. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. 5

Application Note: High-Throughput Functional Profiling of Novel Psychoactive Substances (NPS) via Multiplexed GPCR Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cannabinoid receptor agonists (SCRAs), novel synthetic opioids (NSOs), and designer cathinones—presents an unprecedented challenge to forensic toxicology and drug development. Unlike naturally occurring psychoactive compounds such as


-tetrahydrocannabinol (

-THC), which typically act as partial agonists, many emerging NPS are engineered for extreme potency and act as fully efficacious agonists at their target G-protein-coupled receptors (GPCRs)[1].

For example, synthetic cannabinoids like MDMB-FUBINACA exhibit exceptionally high affinity for the human cannabinoid type-1 (CB1) receptor, producing significantly greater maximal effects (Emax) than


-THC in both G-protein activation and downstream signaling pathways[1]. To safely and rapidly characterize these compounds, laboratories require High-Throughput Screening (HTS) platforms that measure both primary G-protein signaling (via cAMP modulation) and receptor desensitization (via 

-arrestin recruitment).

GPCR_Signaling NPS Novel Psychoactive Substance (NPS) GPCR GPCR Target (e.g., CB1, MOR) NPS->GPCR Agonist Binding Gi Gαi Protein Activation GPCR->Gi G-protein Pathway GRK Receptor Phosphorylation GPCR->GRK Desensitization AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP cAMP Decrease (TR-FRET Readout) AC->cAMP Measured via BArr β-Arrestin Recruitment (EFC Readout) GRK->BArr Recruits

GPCR signaling pathways activated by NPS, highlighting dual assay readouts.

Assay Design Rationale & Causality

When screening uncharacterized NPS libraries or seized street samples, the choice of assay modality is critical to avoid false positives and matrix interference.

  • cAMP Detection via TR-FRET: NPS libraries frequently contain impurities or highly conjugated structures that auto-fluoresce, confounding standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing lanthanide fluorophores (e.g., Europium) with long emission lifetimes. By introducing a microsecond time delay before measurement, short-lived background auto-fluorescence decays, ensuring the signal is exclusively biological[2]. Furthermore, dual-wavelength ratiometric detection dramatically reduces buffer and media interference, making it highly robust for 384- and 1536-well miniaturization[2].

  • 
    -Arrestin Recruitment via EFC:  Measuring 
    
    
    
    -arrestin provides a generic, G-protein-independent platform for GPCR activation[3]. The Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter) splits
    
    
    -galactosidase into two inactive fragments: one fused to the GPCR and the other to
    
    
    -arrestin[3]. Agonist-induced proximity forces complementation, generating a chemiluminescent signal. This wash-free, homogenous format is ideal for HTS because it prevents the accidental loss of loosely adherent cells during wash steps, ensuring high data fidelity.

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems. They incorporate mandatory internal controls to calculate the Z'-factor—a statistical measure of assay robustness where a score > 0.5 indicates an excellent HTS assay.

Protocol A: High-Throughput TR-FRET cAMP Assay (Gi-Coupled Receptors)

Target Receptors: CB1, CB2,


-Opioid Receptor (MOR), 5-HT1A.

Causality Note: Because these target receptors are


-coupled, their activation inhibits adenylyl cyclase, lowering cAMP. To measure this decrease, we must first artificially stimulate adenylyl cyclase using Forskolin (FSK) to create a high cAMP baseline.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the target GPCR (e.g., hCB1) into a 384-well low-volume white microplate at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Rationale: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, stabilizing the signal.

  • Compound Addition: Using an acoustic liquid handler, dispense 50 nL of NPS test compounds (10-point dose-response, 10 µM to 0.1 nM).

  • Self-Validation Controls:

    • Max Signal (Vehicle): 50 nL DMSO + FSK (Represents 0% receptor activation).

    • Min Signal (Reference Agonist): 50 nL CP55,940 (for CB1) or DAMGO (for MOR) + FSK (Represents 100% receptor activation).

  • Forskolin Stimulation: Add 5 µL of 2X Forskolin (final concentration typically 1-10 µM, pre-optimized per cell line to achieve an EC80 response) to all wells. Incubate for 30 minutes at Room Temperature (RT).

  • Detection Reagents: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Europium Cryptate antibody. Incubate for 1 hour at RT in the dark.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar) with excitation at 337 nm and dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio.

Protocol B: EFC -Arrestin Recruitment Assay

Target Receptors: Broad-spectrum GPCRs.

Step-by-Step Methodology:

  • Cell Plating: Seed engineered EFC cells (e.g., PathHunter CHO-K1) into a 384-well solid white plate at 10,000 cells/well in 10 µL of assay media. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 2.5 µL of 5X NPS test compounds prepared in assay buffer.

  • Self-Validation Controls: Include a full dose-response of a known reference full agonist to establish the 100% Emax baseline.

  • Incubation: Incubate for 90 minutes at 37°C. Rationale:

    
    -arrestin recruitment is a slower kinetic process than cAMP flux; 90 minutes allows for maximal receptor phosphorylation and arrestin complex formation.
    
  • Detection: Add 6 µL of EFC working detection reagent (contains chemiluminescent substrate). Incubate for 60 minutes at RT to allow for enzyme fragment complementation and signal generation.

  • Readout: Read luminescence on a standard high-throughput microplate reader.

Quantitative Pharmacological Profiling

The following table summarizes typical pharmacological profiles obtained from these HTS workflows, demonstrating how minor structural modifications in NPS lead to drastic changes in receptor affinity and efficacy compared to classical reference standards[1].

Compound ClassCompound NameTarget ReceptorPotency (EC50)Efficacy (Emax vs Ref)Assay Modality
Phytocannabinoid

-THC
hCB1~250 nMPartial AgonistcAMP / EFC
Synthetic Ref.CP55,940hCB1 / hCB2~1.5 nMFull Agonist (100%)cAMP / EFC
Synthetic NPSMMB-FUBINACAhCB1~5.0 nMSuper Agonist (>100%)cAMP / EFC
Synthetic NPSMDMB-FUBINACAhCB1~0.5 nMSuper Agonist (>100%)cAMP / EFC
Synthetic NPS(9R)-HHChCB1~3.4 nMFull Agonist (~100%)cAMP

Note: MDMB-FUBINACA exhibits roughly a 3-fold greater affinity for hCB1 than the potent synthetic reference CP55,940, highlighting the severe toxicological risks of modern SCRAs[1].

High-Throughput Screening Workflow

To process thousands of unknown compounds rapidly, the assays described above are integrated into a fully automated HTS pipeline.

HTS_Workflow Lib NPS Library Preparation Dispense Acoustic Dispensing Lib->Dispense Assay Multiplexed Incubation Dispense->Assay Read Microplate Detection Assay->Read Data EC50/Emax Profiling Read->Data

High-throughput screening workflow for rapid pharmacological profiling of NPS libraries.

References
  • Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA.
  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2.
  • Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC). ACS Chemical Biology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of 1-Phenylpentan-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: RA-OPT-001 Subject: Yield Optimization for 1-Phenylpentan-3-amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Synthesizing 1-phenylpentan-3-amine (a primary amine) from 1-phenylpentan-3-one via reductive amination presents a classic chemoselectivity challenge.[1] Unlike aldehydes, ketones are sterically hindered and less electrophilic.[1] Furthermore, the reaction with ammonia (NH₃) often suffers from reductive dimerization , where the newly formed primary amine reacts with the remaining ketone to form a secondary amine impurity.

This guide provides an optimized protocol using Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid and water scavenger, which is the industry standard for maximizing primary amine yields from ketones.

Module 1: Critical Mechanism Analysis

Q: Why is my yield of the primary amine consistently low (<50%)?

A: The low yield is likely driven by two competing pathways: Direct Reduction and Reductive Dimerization .

  • Equilibrium Limitation: The condensation of your ketone with ammonia to form the imine (intermediate) is unfavorable and reversible. Water produced in this step drives the reaction back to the ketone.

  • Competitive Reduction: If the reducing agent is added before the imine is fully formed, it will reduce the unreacted ketone to 1-phenylpentan-3-ol (an alcohol impurity).[1]

  • Dimerization (The "Killer"): The primary amine product is more nucleophilic than ammonia. It attacks the remaining ketone to form a Schiff base, which reduces to the secondary amine (dimer).

Visualizing the Reaction Network

The following diagram maps the success and failure pathways. You must force the Green Path and block the Red/Orange Paths .

ReactionNetwork Ketone 1-Phenylpentan-3-one Imine Imine Intermediate Ketone->Imine + NH3 / - H2O (Slow Equilibrium) Alcohol Impurity: 1-Phenylpentan-3-ol Ketone->Alcohol Direct Reduction (Premature NaBH4) Ammonia Ammonia (NH3) Imine->Ketone + H2O PrimaryAmine Target: 1-Phenylpentan-3-amine Imine->PrimaryAmine Reduction SecAmine Impurity: Secondary Amine (Dimer) PrimaryAmine->SecAmine + Ketone / Reduction (Over-alkylation)

Figure 1: Reaction network showing the competition between the desired primary amine pathway and the parasitic alcohol/dimer pathways.

Module 2: Optimized Experimental Protocol

Q: What is the "Gold Standard" protocol for this specific substrate?

A: To solve the equilibrium and dimerization issues, we utilize the Bhattacharyya Protocol using Titanium(IV) isopropoxide.

Why this works:

  • Lewis Acid Activation: Ti(OiPr)₄ activates the ketone carbonyl, facilitating attack by ammonia.[2]

  • Water Scavenging: It reacts with the water byproduct to form titanium oxides, driving the equilibrium irreversibly toward the imine.

  • Transient Protection: It forms a titanium-complexed intermediate that stabilizes the primary amine precursor, preventing it from reacting further.

Step-by-Step Methodology

Reagents:

  • 1-Phenylpentan-3-one (1.0 equiv)[1][3]

  • Ammonia (7M in MeOH or 2M in EtOH) (5.0 equiv)

  • Titanium(IV) isopropoxide (1.25 - 2.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[4]

Workflow:

  • Complexation (The Critical Step):

    • In a dry flask under Argon/Nitrogen, dissolve 1-phenylpentan-3-one in anhydrous Methanol (or Ethanol).

    • Add the Ammonia solution (excess is crucial to suppress dimerization).

    • Add Ti(OiPr)₄ dropwise.[1]

    • Stir at room temperature for 6–12 hours. (Do not skip this. This allows the imine to form fully before any reducing agent is present).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise (Caution: Hydrogen gas evolution).[1]

    • Allow to warm to room temperature and stir for 2–3 hours.

  • Quenching (Handling the Emulsion):

    • Note: Titanium reactions create messy emulsions if not quenched correctly.[1]

    • Add 2M Ammonium Hydroxide (NH₄OH) or water slowly.[1] A heavy white precipitate (TiO₂) will form.[1]

    • Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

  • Workup:

    • Remove organic solvents under reduced pressure.[1][4]

    • Acidify the residue (1M HCl) and wash with Ether/DCM (removes neutral non-amine impurities like unreacted ketone/alcohol).

    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract the free amine into DCM or EtOAc. Dry and concentrate.

Module 3: Reducing Agent Selection Guide

Q: Can I use NaBH(OAc)₃ or NaBH₃CN instead?

A: Yes, but they have distinct trade-offs for ketones.[1]

Reducing AgentReactivitySelectivityRecommendation
NaBH₄ (with Ti(OiPr)₄) HighExcellent Preferred. The Titanium controls the selectivity, allowing the use of the cheaper, safer borohydride.
NaBH₃CN (Cyanoborohydride) MediumGoodLegacy Method. Effective at pH 6-7 but generates toxic HCN and cyanide waste.[1] Harder to drive ketone-imine equilibrium.[1]
NaBH(OAc)₃ (STAB) LowHighNot Recommended for Ketones. STAB is excellent for aldehydes but often too slow for sterically hindered ketones like 1-phenylpentan-3-one without harsh acid catalysis.[1]
H₂ / Pd-C HighLowAvoid. High risk of reducing the phenyl ring or cleaving the C-N bond (hydrogenolysis) if benzyl positions are involved.

Module 4: Troubleshooting & Logic Flow

Q: I followed the protocol, but I still have issues. How do I diagnose?

Use this decision tree to identify the root cause of your failure.

Troubleshooting Start Analyze Crude NMR/GC-MS Q1 Is significant Starting Ketone present? Start->Q1 Q2 Is Alcohol (1-phenylpentan-3-ol) present? Q1->Q2 No Sol1 Issue: Equilibrium Failure Fix: Increase Ti(OiPr)4 to 2.0 eq Extend complexation time to 12h Q1->Sol1 Yes Q3 Is Secondary Amine (Dimer) present? Q2->Q3 No Sol2 Issue: Premature Reduction Fix: Ensure NaBH4 is NOT added until imine formation is complete. Q2->Sol2 Yes Sol3 Issue: Over-Alkylation Fix: Increase NH3 concentration (10 eq) Dilute reaction (0.1 M) Q3->Sol3 Yes Success High Yield Primary Amine Q3->Success No

Figure 2: Troubleshooting logic for impurity profiling.

Module 5: Purification Strategy

Q: How do I purify the amine if the reaction wasn't perfect?

A: Rely on Acid-Base Extraction rather than chromatography initially.

  • The "Trap": Dissolve crude mixture in Et₂O. Extract with 1M HCl.[1]

    • Organic Layer:[1][3][5][6] Contains Alcohol impurity and unreacted Ketone.[1] Discard.

    • Aqueous Layer:[1] Contains the Amine salt.[7][8]

  • The "Release": Basify the aqueous layer to pH 12-14 with NaOH pellets.[1] Extract with DCM.[1][9]

  • Polishing: If the secondary amine (dimer) persists, it is difficult to separate by extraction. Use Flash Chromatography:

    • Stationary Phase: Silica Gel (pre-treated with 1% Triethylamine to prevent streaking).[1]

    • Mobile Phase: DCM:MeOH:NH₄OH (90:10:1).[1]

References

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5] Link

    • Grounding: Establishes the core Ti(OiPr)4 protocol for ketones.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., et al. (1996).[10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][11][12][13][14] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Grounding: Defines the limitations of STAB for ketones and the mechanism of over-alkyl
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[8] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.[1] Link

    • Grounding: Specifically addresses the synthesis of primary amines using ammonia and titanium reagents.[8]

Sources

Technical Support Center: Amine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

🟢 Introduction: The Selectivity Paradox

Synthesizing amines is rarely about making the bond; it is about stopping the reaction at the right moment. Because nitrogen becomes more nucleophilic as it becomes more alkylated (inductive effect of alkyl groups), the product of a reaction is often more reactive than the starting material.[1][2] This "runaway train" effect is the root cause of most byproduct formation in amine synthesis.

This guide breaks down the three primary methodologies—Reductive Amination , Direct N-Alkylation , and Buchwald-Hartwig Cross-Coupling —providing mechanistic insights to suppress unwanted side reactions.

📂 Module 1: Reductive Amination (The Workhorse)

Ticket Type: Selectivity Control Common Issue: Dialkylation of primary amines or reduction of the carbonyl starting material.

🔬 The Mechanism of Failure

In reductive amination, the "Byproduct Trap" occurs when the reducing agent attacks the carbonyl (aldehyde/ketone) before the imine is formed, or when the newly formed secondary amine reacts again with the carbonyl to form a tertiary amine (dialkylation).

Visualizing the Competition:

ReductiveAmination cluster_0 Critical Control Point Start Carbonyl + Amine Imine Imine/Iminium (Intermediate) Start->Imine Dehydration (-H2O) Byproduct1 Alcohol (Direct Reduction) Start->Byproduct1 Slow Reduction ( unwanted) Product Target Amine (Secondary) Imine->Product Fast Reduction (Desired) Byproduct2 Tertiary Amine (Over-Alkylation) Product->Byproduct2 Reaction with excess Carbonyl

Caption: The kinetic race: The reducing agent must reduce the Imine (yellow) faster than the Carbonyl (blue) to avoid Alcohol formation, but stop before the Product reacts again.

🛠️ Protocol: The "Abdel-Magid" STAB Method

To minimize byproducts, we utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is sterically bulky and electron-deficient, making it highly selective for iminiums over carbonyls [1].

Reagents:

  • Amine (1.0 equiv)[3]

  • Aldehyde/Ketone (1.0–1.2 equiv)

  • STAB (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for ketones.

Step-by-Step Optimization:

  • Pre-complexation (The "Wait" Step): Mix the amine and carbonyl in DCE without the reducing agent for 15–30 minutes. This shifts the equilibrium toward the imine before reduction begins.

  • Acid Catalysis: If using a ketone, add 1 equiv of AcOH.[4] This protonates the hemiaminal, facilitating water loss to form the iminium ion, which is the actual species reduced by STAB.

  • Controlled Addition: Add STAB in one portion (it is mild).

  • Quench: Use saturated aqueous NaHCO₃. Do not use strong base immediately if your product is volatile.

Data: Reducing Agent Selectivity Profile

Reducing AgentSelectivity (Imine vs Carbonyl)Risk of Over-AlkylationRecommended Use
NaBH₄ LowHighOnly for indirect (two-step) methods.
NaBH₃CN HighLowToxic (Cyanide). Requires pH 6 control.
STAB Excellent Very Low Standard for direct (one-pot) synthesis.
H₂ / Pd-C ModerateModerateGood for large scale; risk of hydrogenolysis.

📂 Module 2: Direct N-Alkylation (Nucleophilic Substitution)

Ticket Type: Process Control Common Issue: Uncontrollable polyalkylation (The "Hofmann" Problem).

🔬 The Mechanism of Failure

As a primary amine (


) reacts with an alkyl halide (

), it forms a secondary amine (

). This product is more electron-rich than the starting material, making it a better nucleophile.[1] It preferentially attacks the remaining alkyl halide, leading to tertiary amines and quaternary ammonium salts.
🛠️ Solution: The "Cesium Effect" & Inorganic Bases

While organic bases (TEA, DIPEA) often lead to mixtures, Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) can promote mono-alkylation [2].

Why Cesium? The "Cesium Effect" is attributed to the large ionic radius of Cs⁺, which forms a loose ion pair with the amide/amine anion. This increases the nucleophilicity of the initial deprotonated species but, crucially, the heterogeneous surface effects often favor the mono-alkylated product in specific solvents like DMF.

Troubleshooting Checklist:

  • Stoichiometry: Use a large excess of the starting amine (3–5 equiv) if it is cheap/volatile. This statistically favors the attack of the starting material over the product.

  • Solvent: Switch to polar aprotic solvents (DMF, NMP) to stabilize the transition state.

  • The "Nuclear" Option: If mono-alkylation is impossible via direct substitution, abandon this route and switch to Reductive Amination (Module 1) or Amide Reduction (form amide, then reduce with LiAlH₄).

📂 Module 3: Buchwald-Hartwig Cross-Coupling

Ticket Type: Advanced Catalysis Common Issue: Hydrodehalogenation (Ar-X converts to Ar-H) or low catalyst turnover.

🔬 The Mechanism of Failure

Hydrodehalogenation is the "silent killer" of yield. It occurs when the Palladium(II) intermediate undergoes


-hydride elimination (if alkyl groups are present) or abstracts a proton from the solvent/base, followed by reductive elimination of Ar-H instead of Ar-N.

Decision Tree for Troubleshooting:

BuchwaldTroubleshooting Problem Low Yield / Byproducts Check1 Is Ar-H (Dehalogenation) major byproduct? Problem->Check1 Action1 1. Strictly Anhydrous? 2. Switch to Bulkier Ligand (e.g., BrettPhos, tBuXPhos) Check1->Action1 YES Check2 Is Starting Material Recovered? Check1->Check2 NO YesDehal YES NoDehal NO Action2 Catalyst Death (Pd Black). Increase Temp or Change Pd Source (Pd2dba3) Check2->Action2 YES Action3 Check Homocoupling (Ar-Ar). Reduce Catalyst Loading. Check2->Action3 NO

Caption: Diagnostic flow for Pd-catalyzed amination failures. Ar-H formation indicates a specific pathway failure distinct from catalyst deactivation.

🛠️ Protocol: Optimizing the Catalytic Cycle

To stop hydrodehalogenation, you must accelerate the Reductive Elimination step (C–N bond formation) so it outcompetes side reactions [3].

  • Ligand Selection:

    • Use bulky, electron-rich phosphines (e.g., Buchwald Ligands like XPhos, BrettPhos, or RuPhos).

    • Why? The bulk promotes the reductive elimination of the amine product.

  • Base Selection:

    • NaOtBu is standard but can cause elimination side reactions.

    • Cs₂CO₃ or K₃PO₄ (weak bases) are milder and reduce hydrodehalogenation in sensitive substrates, though they require higher temperatures.

  • Oxygen Exclusion:

    • Pd(0) is rapidly oxidized to inactive Pd(II) species by air. Sparging with Argon for 10 minutes is mandatory.

❓ Frequently Asked Questions (FAQ)

Q: My reductive amination turned into a solid gel. What happened? A: You likely used a primary amine with a dialdehyde or formed a polymer. Ensure your stoichiometry is correct. If using a reactive aldehyde, add the reducing agent slowly to prevent immediate polymerization.

Q: Can I use STAB with water present? A: STAB is remarkably tolerant of small amounts of water compared to NaBH₄, but for optimal results, use anhydrous solvents. Water hydrolyzes the imine back to the ketone, stalling the reaction.

Q: In Buchwald couplings, my reaction turns black immediately. A: "Palladium Black" formation indicates the ligand is not stabilizing the metal effectively. Increase the Ligand:Pd ratio (e.g., from 1:1 to 2:1) or switch to a more robust precatalyst (e.g., XPhos Pd G4).

📚 References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[10] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Efficient Synthesis of Secondary Amines. Organic Letters, 1(11), 1893–1896. Link

  • Surry, D. S. , & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Troubleshooting poor peak shape in 1-Phenylpentan-3-amine HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Peak Shape Anomalies in Hydrophobic Basic Amines Last Updated: March 9, 2026

Executive Summary: The Analyte Profile

Before troubleshooting, we must understand the physicochemical behavior of 1-Phenylpentan-3-amine .

  • Structure: A lipophilic backbone (phenyl ring + pentyl chain) with a primary amine group at the C3 position.

  • Chemical Nature: Hydrophobic Base.

  • Critical Parameter (pKa): ~10.5 (Typical for primary aliphatic amines).

  • The Challenge: At neutral pH (pH 6-8), this molecule is fully protonated (

    
    ). The positively charged amine interacts aggressively with negatively charged residual silanols (
    
    
    
    ) on the silica column surface, causing severe peak tailing.[1][2]
Module 1: Diagnostic Workflow

User Question: "My peak shape is terrible. How do I know if it's the column, the mobile phase, or the system?"

Scientist Response: We categorize "terrible" into three distinct phenotypes. Use this logic tree to identify your root cause before changing any chemistry.

TroubleshootingTree Start Identify Peak Anomaly Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Peak Fronting (Shark Fin Shape) Start->Fronting Splitting Split / Double Peaks Start->Splitting Silanol Cause: Silanol Interaction (Secondary Retention) Tailing->Silanol Common pH_Issue Cause: pH near pKa (Mixed Ionization) Tailing->pH_Issue If retention drifts Solvent Cause: Solvent Mismatch (Strong Diluent Effect) Fronting->Solvent Check Diluent Overload Cause: Mass Overload (Too much sample) Fronting->Overload Check Conc. Frit Cause: Blocked Frit (Inlet obstruction) Splitting->Frit Void Cause: Column Void (Bed Collapse) Splitting->Void

Figure 1: Diagnostic Logic Tree for HPLC Peak Shape Issues.

Module 2: The "Shark Fin" (Peak Fronting)

User Question: "The peak rises slowly and drops sharply (fronting). I'm dissolving my sample in 100% Acetonitrile to ensure solubility. Is this wrong?"

Scientist Response: Yes, this is the classic Strong Solvent Effect . Because 1-Phenylpentan-3-amine is hydrophobic, researchers often dissolve it in strong organic solvents (MeOH or ACN). When you inject a plug of 100% ACN into a mobile phase that is only 10% or 20% organic (initial gradient conditions), the analyte molecules in the center of the plug travel faster than those on the edges, which mix with the water. This causes the band to spread forward.[3][4]

The Fix:

  • Match the Matrix: Dissolve the sample in the initial mobile phase composition (e.g., 90% Water / 10% ACN).

  • Solubility Hack: If the amine is insoluble in water, dissolve it in 100% ACN first, then dilute it 10-fold with water/buffer. If it precipitates, add 0.1% Formic Acid to the diluent to protonate the amine (making it a soluble salt).

ParameterPoor PracticeBest Practice
Diluent 100% Acetonitrile or MethanolInitial Mobile Phase (e.g., 95:5 Water:ACN)
Injection Vol > 20 µL (on 4.6mm ID)< 10 µL (or < 2 µL if using strong solvent)
Sample State Free Base (Neutral)Salt Form (Protonated with Acid)
Module 3: The "Long Tail" (Silanol Interactions)

User Question: "I am using a standard C18 column with Formic Acid (pH 2.7). The peak tailing factor is 2.3. Why?"

Scientist Response: This is a Secondary Interaction . Even at pH 2.7, some "acidic" silanols on the silica surface remain ionized (


). Your analyte is positively charged (

). The electrostatic attraction acts as a "cation exchanger," holding onto some molecules longer than others.

Mechanism of Failure:

SilanolMechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Interaction Ionic Bond (Tailing) Silanol->Interaction Electrostatic Attraction Amine Analyte (R-NH₃⁺) Amine->Interaction

Figure 2: The mechanism of amine peak tailing on silica supports.

The Solution Protocol (Select one path):

Path A: The "Chaotropic" Approach (Low pH)

Use a mobile phase additive that masks silanols or forms ion pairs.

  • Additive: Replace Formic Acid with 0.1% Trifluoroacetic Acid (TFA) .

  • Why: TFA is a strong acid (

    
    ) that suppresses silanol ionization more effectively than Formic Acid. The Trifluoroacetate anion also forms a hydrophobic ion-pair with the amine, improving peak shape on C18 columns [1].
    
  • Warning: TFA suppresses ionization in LC-MS.[5] If using MS, use Path B.

Path B: The "High pH" Approach (The Gold Standard)

Operate the column at pH 10-11.

  • Chemistry: At pH 11, the amine is deprotonated (Neutral,

    
    ). Neutral molecules do not interact with silanols.
    
  • Requirement: You MUST use a Hybrid Particle Column (e.g., Waters XBridge, Agilent Poroshell HPH) that can withstand high pH. Standard silica dissolves above pH 8.

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

Module 4: Recommended Experimental Method

If you are starting from scratch, use this self-validating protocol. This method uses the "Charged Surface Hybrid" (CSH) concept or a PFP phase, which are superior for amines.

Method Parameters:

ParameterSpecificationRationale
Column C18 with Positive Surface Charge (e.g., Waters CSH C18) OR Pentafluorophenyl (PFP)CSH repels the protonated amine (electrostatic repulsion), eliminating tailing. PFP offers pi-pi interactions with the phenyl ring.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7 to keep amine protonated for solubility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard linear velocity.
Temperature 40°CReduces viscosity and improves mass transfer kinetics.

Validation Step: Inject a "neutral marker" (e.g., Toluene or Uracil) alongside your amine.

  • If Toluene tails: You have a physical void in the column (Bad column).

  • If Toluene is symmetric but Amine tails: You have a chemical silanol issue (Change mobile phase).

References
  • McCalley, D. V. (2023). Understanding and Managing Peak Tailing in the HPLC of Basic Compounds. LCGC North America. [Link]

  • Waters Corporation. (2025). Troubleshooting Peak Shape Problems in HPLC: A Guide for Basic Analytes. Waters Technical Notes. [Link]

  • Agilent Technologies. (2025). Mitigating the Silanol Effect in HPLC Separations. Agilent Technical Support. [Link]

  • Stoll, D. R. (2021). Essentials of LC Troubleshooting: Peak Fronting and Tailing. LCGC North America, 39(8), 353–362. [Link]

Sources

Improving the solubility of 1-Phenylpentan-3-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 1-Phenylpentan-3-amine Solubility for In Vitro Assays

The Chemical Challenge: Why Does 1-Phenylpentan-3-amine Precipitate?

1-Phenylpentan-3-amine is an aliphatic primary amine characterized by a highly lipophilic phenylalkyl framework. When supplied as a free base, it exists as a hydrophobic oil or waxy solid with extremely poor aqueous solubility. While its primary amine group has a pKa of approximately 9.5–10 (meaning it should be protonated and ionized at a physiological pH of 7.4), the dissolution kinetics of the macroscopic free base in aqueous buffers are incredibly slow. This thermodynamic barrier frequently leads to micro-precipitation, erratic dose-response curves, and artifactual data during in vitro screening.

This guide provides mechanistic troubleshooting and validated protocols to ensure stable solubilization without compromising cellular viability.

Solubilization Strategy Workflow

G A 1-Phenylpentan-3-amine (Lipophilic Free Base) B Direct DMSO Solubilization A->B Organic Solvent C Salt Formation (e.g., HCl Salt) A->C Acid Addition D Cyclodextrin Complexation A->D Host-Guest Encapsulation E DMSO > 1% (Cytotoxic) B->E High Conc. Required F DMSO ≤ 0.5% (Cell Safe) B->F Low Conc. Sufficient G Aqueous Assay Buffer (pH 7.4) C->G Direct Dissolution D->G Direct Dissolution E->G Fails in vitro F->G Dilution

Decision matrix for solubilizing 1-Phenylpentan-3-amine in in vitro assays.

Troubleshooting & FAQs

Q1: My 1-Phenylpentan-3-amine stock is dissolved in 100% DMSO, but it crashes out (precipitates) immediately when added to my cell culture media. How do I prevent this? Causality & Expert Insight: This phenomenon is known as "solvent shock." It occurs when a highly lipophilic compound in a pure organic solvent is rapidly introduced into a bulk aqueous environment. The instantaneous shift in solvent polarity causes local supersaturation, forcing the compound to nucleate and precipitate before it can disperse[1]. Solution:

  • Intermediate Dilution: Instead of a direct 1:1000 spike into the assay buffer, create an intermediate dilution (e.g., 10x) in a transition solvent mixture (e.g., 10% DMSO in buffer) with vigorous vortexing, then add this to the final assay volume.

  • Salt Conversion: Convert the free base to a hydrochloride (HCl) salt. Protonating the primary amine drastically reduces its partition coefficient (LogP), shifting the molecule from a lipophilic state to a highly water-soluble ionic state.

Q2: I increased the DMSO concentration to 2% to keep the compound in solution, but my control cells are dying. What is the maximum tolerable DMSO concentration? Causality & Expert Insight: Dimethyl sulfoxide (DMSO) is an amphipathic solvent that increases cell membrane permeability. At concentrations above 1%, DMSO induces significant cytotoxicity, alters cellular metabolism, and inhibits cell proliferation by dissolving the lipid bilayer[2][3]. Solution: Maintain the final DMSO concentration at or below 0.5% for robust cell lines, and ≤0.1% for sensitive primary cells[2]. If 0.5% DMSO is insufficient to maintain 1-Phenylpentan-3-amine in solution, you must abandon the co-solvent approach and utilize a macromolecular solubilizer.

Data Presentation: DMSO Tolerance Thresholds in In Vitro Assays

Cell Type / Assay ModelSafe DMSO ConcentrationCytotoxic / Inhibitory Threshold
Robust Cell Lines (e.g., HepG2, CHO)≤ 0.5%≥ 1.0% (Reduced viability/proliferation)[2][3]
Human Fibroblasts 0.05% - 1.0%> 1.0% (Significant death at 5%)[4]
Primary Cells (e.g., Leukocytes, hAPC)≤ 0.1%> 0.5% (Severe toxicity and altered ROS)[5][6]

Q3: How can I use Cyclodextrins to solubilize 1-Phenylpentan-3-amine without using DMSO? Causality & Expert Insight: Cyclodextrins (CDs), particularly 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity[7]. The lipophilic phenyl ring and alkyl chain of 1-Phenylpentan-3-amine partition into this cavity, forming a non-covalent inclusion complex. This masks the hydrophobicity of the compound, allowing it to dissolve in aqueous media without altering its ionization state or requiring toxic organic solvents[].

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Shake-Flask / UV Method)

Purpose: To empirically determine the exact precipitation threshold of 1-Phenylpentan-3-amine in your specific assay buffer.[1][9] Self-Validation Mechanism: By quantifying the supernatant against a standard curve, the plateau in detected concentration mathematically proves the absolute solubility limit, removing visual subjectivity.

  • Stock Preparation: Prepare a 10 mM stock of 1-Phenylpentan-3-amine in 100% anhydrous DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into the target aqueous buffer (pH 7.4). Crucial Step: Ensure the final DMSO concentration remains constant (e.g., 1.0%) across all test vials by back-filling with pure DMSO. This isolates the compound concentration as the sole variable.

  • Equilibration: Incubate the solutions at 37°C for 24 hours with gentle agitation (shake-flask method) to allow thermodynamic equilibrium[9].

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes or filter through a 0.22 µm PTFE syringe filter to remove insoluble micro-precipitates.

  • Quantification: Analyze the supernatant via HPLC-UV (measuring absorbance of the phenyl ring at ~210-220 nm) against a standard curve prepared in 100% organic solvent. The concentration at which the aqueous detection plateaus is your maximum kinetic solubility.

Protocol 2: Preparation of an HP-β-CD Inclusion Complex

Purpose: To bypass DMSO toxicity entirely by encapsulating the lipophilic tail of 1-Phenylpentan-3-amine.[10] Self-Validation Mechanism: The transition of the solution from an opaque, turbid suspension to a completely optically clear liquid physically validates the successful formation of the host-guest inclusion complex.

  • Molar Ratio Calculation: Weigh out 1-Phenylpentan-3-amine and HP-β-CD at a 1:2 molar ratio (excess CD drives the equilibrium toward complete complexation).

  • Co-dissolution: Dissolve the HP-β-CD in your target assay buffer to create a 10% (w/v) carrier solution.

  • Integration: Slowly add the 1-Phenylpentan-3-amine (as a neat liquid/solid) into the vigorously stirring HP-β-CD solution.

  • Agitation: Stir continuously at room temperature for 24-48 hours. The solution will initially appear turbid.

  • Validation & Filtration: Once the solution transitions to completely clear, the inclusion complex has formed. Filter through a 0.22 µm sterile filter to ensure sterility for cell culture. This aqueous stock can now be diluted infinitely into your assay without precipitation.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. nih.gov.[Link]

  • DMSO usage in cell culture - LifeTein. lifetein.com.[Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. nikon.com.[Link]

  • application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. jagiellonskiecentruminnowacji.pl.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. nih.gov.[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. nih.gov.[Link]

  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. brieflands.com.[Link]

Sources

Overcoming challenges in the chiral resolution of amine enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most complex bottlenecks encountered during the chiral resolution of amine enantiomers. Amines present unique physicochemical challenges—ranging from high polarity and basicity to complex thermodynamic phase behaviors.

This guide bypasses basic theory and dives directly into causality, troubleshooting, and self-validating experimental designs across chromatographic, classical, and enzymatic resolution techniques.

Section 1: Chromatographic Resolution (HPLC & SFC)

Q1: Why do my primary amine peaks exhibit severe tailing and poor resolution on polysaccharide-based chiral stationary phases (CSPs)?

The Causality: Primary amines are highly polar and basic. Peak tailing on polysaccharide CSPs is rarely a failure of chiral recognition; rather, it is driven by secondary chemical interactions. The basic amine group interacts strongly with residual, unendcapped acidic silanols on the silica support matrix, leading to mixed-mode retention kinetics[1]. The Solution: You must saturate these active sites dynamically. For HPLC, adding a basic modifier like 0.1% diethylamine (DEA) or a combination of trifluoroacetic acid (TFA) and triethylamine (TEA) masks these active sites, improving peak symmetry[1]. Self-Validating Protocol: Inject a neutral, non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene) alongside your sample. If the neutral marker yields a sharp, symmetrical peak but your amine tails, the issue is chemical (silanol interaction). If both peaks tail, the column bed is physically degraded and must be replaced.

Q2: When should I switch from HPLC to Supercritical Fluid Chromatography (SFC) for amine resolution, and how do I select the right CSP?

The Causality: SFC utilizes supercritical CO₂, which has liquid-like density but gas-like diffusivity, allowing for flow rates 3–5 times faster than HPLC without losing efficiency[1]. However, free primary amines are notoriously difficult to resolve on standard polysaccharide CSPs in SFC due to their polarity. The Solution: Switch to a crown ether-derived CSP (e.g., Crownpak® CR-I (+)). Crown ethers form highly specific, size-dependent inclusion complexes with primary ammonium ions, yielding superior baseline resolution[2]. Self-Validating Protocol: Crown ether complexation requires the amine to be protonated. When using a crown ether CSP in SFC, you must use an acidic modifier (e.g., 0.8% TFA in methanol)[2]. To validate your system setup, run a baseline check: if you observe no retention or separation, verify the pH of your modifier, as neutral amines will not enter the crown ether cavity.

SFC_Method Start Primary Amine Racemate SFC SFC Screening Start->SFC CSP_Poly Polysaccharide CSP (e.g., AD-H, OD-H) SFC->CSP_Poly CSP_Crown Crown Ether CSP (e.g., CR-I(+)) SFC->CSP_Crown Mod_Poly Modifier: MeOH + Basic Additive (0.1% NH4OH/DEA) CSP_Poly->Mod_Poly Mod_Crown Modifier: MeOH + Acidic Additive (0.8% TFA) CSP_Crown->Mod_Crown Eval Evaluate Resolution (Rs) Mod_Poly->Eval Mod_Crown->Eval Success Rs > 1.5 Scale to Preparative Eval->Success Yes Fail Rs < 1.5 Optimize Temp/Pressure Eval->Fail No

Fig 1. Decision tree for SFC chiral method development of primary amines.

Section 2: Classical Resolution (Diastereomeric Salt Formation)

Q3: My diastereomeric salt mixture is "oiling out" instead of crystallizing. How do I force crystallization?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solution is too high, or the melting point of the diastereomeric salt is lower than the temperature at which it precipitates[3]. Thermodynamics favor the formation of a solute-rich liquid phase over a highly ordered crystalline solid lattice. The Solution: Shift the thermodynamic equilibrium by altering the solvent environment. Switch to a solvent with a different dielectric constant (e.g., replacing methanol with 2-propanol or adding tetrahydropyran)[4]. Self-Validating Protocol: Isolate a small droplet of the oil, triturate it vigorously in a non-polar anti-solvent (like hexanes or diethyl ether) on a watch glass until it solidifies. Use this newly formed solid as seed material for the main batch. If the oil still refuses to crystallize, check the melting point of the triturated solid; if it is near your crystallization temperature, you must switch to a different resolving agent[5].

Q4: How can I overcome the 50% maximum theoretical yield limitation of classical resolution?

The Causality: Classical resolution is inherently limited to a 50% yield because the unwanted enantiomer remains in the mother liquor. The Solution: Implement Crystallization-Induced Dynamic Resolution (CIDR). By adding a racemization catalyst (e.g., an excited-state iridium chromophore and thiol co-catalyst for light-driven racemization) to the mother liquor, the unwanted amine enantiomer is continuously inverted in situ[6]. As the less soluble diastereomeric salt continuously precipitates, Le Chatelier's principle drives the entire racemic pool toward the desired enantiomer, allowing yields approaching 100%[6].

Classical_Res Mix Amine + Chiral Acid in Solvent Heat Heat to Dissolve (Clear Solution) Mix->Heat Cool Controlled Cooling (5°C / hour) Heat->Cool Outcome Observe Phase State Cool->Outcome Oil Oiling Out (Liquid-Liquid Phase) Outcome->Oil Crystal Crystallization (Solid-Liquid Phase) Outcome->Crystal Seed Reheat, Add Seed Crystals or Change Solvent Oil->Seed Filter Filter & Wash Crystals Crystal->Filter Seed->Cool CheckEE Check ee% Liberate Free Amine Filter->CheckEE

Fig 2. Troubleshooting pathway for classical diastereomeric salt crystallization.

Section 3: Enzymatic/Kinetic Resolution

Q5: I am using Candida antarctica Lipase B (CAL-B) for the kinetic resolution of a primary amine, but my conversion rates and Enantiomeric Ratio (E-value) are low. What is going wrong?

The Causality: The efficiency of enzymatic aminolysis depends heavily on the acyl donor's leaving group thermodynamics and the reaction temperature. Standard acyl donors (like ethyl acetate) often lead to sluggish reaction rates with sterically hindered amines. The Solution: Switch your acyl donor. Utilizing longer-chain carboxylic acids (e.g., lauric acid) or their ethyl esters, and elevating the reaction temperature to 80 °C, significantly accelerates the reaction rate and can push enantiomeric excess to >99.5%[7]. Alternatively, using chiral organic carbonates as acyl donors can enable double enzymatic kinetic resolution[8]. Self-Validating Protocol: Always run a negative control (reaction mixture without the CAL-B enzyme) alongside your main reaction. If the negative control shows amide formation, background chemical (non-enzymatic) acylation is occurring, which destroys your enantioselectivity. If this happens, lower the temperature or switch to a less reactive acyl donor.

Section 4: Step-by-Step Experimental Protocols

Protocol A: SFC Method Development Workflow for Primary Amines
  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic primary amine in HPLC-grade methanol.

  • Column Installation: Install a Crownpak CR-I(+) column (or an equivalent crown ether CSP) specifically designed for primary amines[2].

  • Mobile Phase Configuration: Set the primary pump to deliver supercritical CO₂. Set the modifier pump to deliver Methanol containing 0.8% Trifluoroacetic acid (TFA)[2].

  • Chromatographic Run: Execute an isocratic method at 20% modifier, 120 bar backpressure, and a column temperature of 40 °C.

  • System Wash (Critical): If you intend to switch back to a polysaccharide column later, you must flush the entire SFC system thoroughly with neutral methanol to eliminate acidic memory effects, which can permanently alter the chiral selector properties of other columns[9].

Protocol B: Classical Resolution via Diastereomeric Crystallization
  • Equimolar Mixing: In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq) and the chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) (0.5 to 1.0 eq) in a minimal volume of hot solvent (e.g., 2-propanol or methanol) until a clear solution is achieved[10].

  • Controlled Cooling: Reduce the temperature at a strict rate of 5 °C/hour down to room temperature. Causality: Rapid cooling causes crash-precipitation, trapping the unwanted diastereomer inside the crystal lattice (occlusion).

  • Isolation: Collect the precipitated crystals via vacuum filtration and wash with a minimal volume of ice-cold solvent[10].

  • Liberation: Suspend the isolated salt in a 1M NaOH aqueous solution to break the ionic bond. Extract the free, enantiopure amine into an organic layer (e.g., dichloromethane), dry over MgSO₄, and concentrate.

Section 5: Quantitative Data Tables

Table 1: Common Chiral Selectors and Recommended Additives for Amines

Chromatographic TechniqueChiral Stationary Phase (CSP)Target Amine TypeRecommended Modifier/AdditiveMechanistic Rationale
SFC / HPLC Polysaccharide (Amylose/Cellulose)Secondary / Tertiary0.1% DEA or 0.1% NH₄OHCompetitively masks acidic silanols, preventing secondary interactions and peak tailing[2].
SFC Crown Ether (e.g., CR-I(+))Primary Amines0.8% TFAProtonates the primary amine, enabling it to fit into the crown ether cavity for chiral recognition[2].
HPLC Macrocyclic AntibioticsAll AminesPolar Organic Mode (MeOH/TEA/HOAc)Modulates charge-charge interactions and steric bulk around the chiral pockets.

Table 2: Comparison of Resolving Agents for Classical Resolution

Resolving AgentTarget Amine ProfileTypical Solvent SystemKey Advantages
Tartaric Acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid)Broad spectrum aliphatic/aromaticMethanol / EthanolForms highly crystalline salts with predictable solubility profiles; excellent for scale-up[10].
(R)- or (S)-Mandelic Acid Aromatic amines2-Propanol / WaterReadily available; forms rigid hydrogen bond networks that aid in lattice formation.
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) Sterically hindered aminesAcetone / Ethyl AcetateExcellent for rigid, bulky amine structures where standard acids fail to induce crystallization[3].

References

  • Wiley Analytical Science. "Chiral column takes the crown for supercritical enantioseparation of primary amines." (2023). Available at: [Link]

  • Chiralpedia. "Part 6: Resolution of Enantiomers." (2025). Available at:[Link]

  • ACS Publications. "Light-Driven Crystallization-Induced Dynamic Resolution of Amines." J. Am. Chem. Soc. (2025). Available at: [Link]

  • ResearchGate. "Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors." Available at: [Link]

  • PMC / NIH. "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." (2020). Available at:[Link]

  • FAGG. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Available at: [Link]

  • PMC / NIH. "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate." Available at:[Link]

  • Indian Academy of Sciences. "Molecular-level chiral discrimination and induction." Available at:[Link]

Sources

Stabilizing 1-Phenylpentan-3-amine in solution for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Phenylpentan-3-amine Stability & Storage

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Introduction: The Stability Paradox

You are likely working with 1-Phenylpentan-3-amine (often structurally related to propylhexedrine or phenethylamine analogs) as a scaffold in medicinal chemistry. While the phenyl ring provides some steric protection, the primary amine group at the 3-position is a reactive nucleophile.

The central challenge with this molecule is not spontaneous decomposition, but environmental reactivity . In its free base form, it is a "CO₂ sponge," rapidly reacting with atmospheric carbon dioxide to form carbamates. In solution, it faces oxidative deamination and solubility shifts.

This guide moves beyond generic advice to provide a mechanistic approach to stabilizing this specific amine.

Module 1: The Primary Directive – Salt vs. Free Base

The Core Issue: The single most common cause of "degradation" reported by users is actually salt formation , not chemical breakdown.

  • Free Base (Liquid/Oil): Highly reactive. Absorbs CO₂ from the air to form solid white carbamates or carbonates. This changes the molecular weight and solubility profile, ruining stoichiometry.

  • Salt Form (Solid): The protonated amine (e.g., Hydrochloride, Fumarate) is chemically "locked." It cannot react with CO₂ and is resistant to oxidation.

Recommendation: If you intend to store this compound for


 weeks, do not store it as a free base.  Convert it to a salt immediately.
Protocol: Conversion to Hydrochloride Salt (Stabilization)

Use this if you synthesized the free base and need to bank it.

  • Dissolve: Dissolve 1g of 1-Phenylpentan-3-amine (free base oil) in 10 mL of anhydrous Diethyl Ether or MTBE.

  • Acidify: Cool to 0°C on ice. Dropwise, add 2M HCl in Diethyl Ether (anhydrous) with stirring.

  • Precipitate: A white solid (the HCl salt) will precipitate immediately.

  • Isolate: Filter under inert gas (Argon). Wash with cold ether.

  • Dry: Vacuum dry at RT for 4 hours. Store this solid at -20°C.

Module 2: Solution Storage Strategies

If you must store the compound in solution (e.g., for high-throughput screening libraries), you must mitigate Hydrolysis and Oxidation .

Solvent Selection Matrix
SolventStability RatingRisk FactorMitigation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Best)Hygroscopic (absorbs water).Use septum-sealed vials; Store under Argon.
Ethanol ⭐⭐⭐Evaporation; Aldehyde impurities.Use absolute EtOH; Seal tightly to prevent concentration shifts.
Water (Buffered) Oxidation; Microbial growth.Not recommended for long-term. If necessary, keep pH < 6.0.
The "Golden Rule" of DMSO Storage

DMSO is the standard for libraries, but it has a freezing point of 18.5°C.

  • The Danger: Storing DMSO solutions at -20°C causes repeated freeze-thaw cycles every time you access the fridge. This causes cryoprecipitation of the amine, leading to heterogeneous concentrations.

  • The Fix: Store DMSO stocks at room temperature (20-25°C) in a desiccator if used frequently, or at +4°C (liquid state) to avoid freezing. Only use -20°C for "deep archive" samples that will not be touched for months.

Module 3: Visualization of Degradation & Logic

Figure 1: Degradation Pathways of Primary Amines

This diagram illustrates why atmospheric exposure is the enemy.

DegradationPathways Amine 1-Phenylpentan-3-amine (Free Base) Carbamate Carbamate Salt (White Crust/Solid) Amine->Carbamate Rapid Reaction (Minutes/Hours) Imine Imine/Oxime (Yellowing) Amine->Imine Slow Oxidation (Weeks/Months) CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Light) O2->Imine

Caption: Figure 1. The primary instability vector is the formation of carbamate salts upon exposure to air, often mistaken for precipitation or degradation.

Figure 2: Storage Decision Tree

Follow this logic to determine the optimal storage condition for your specific sample.

StorageLogic Start Start: 1-Phenylpentan-3-amine Form Current Form? Start->Form FreeBase Free Base (Oil) Form->FreeBase Salt Salt (Solid) Form->Salt Duration Storage Duration? FreeBase->Duration Soln In Solution? Salt->Soln ShortTerm < 2 Weeks Duration->ShortTerm LongTerm > 2 Weeks Duration->LongTerm Convert CRITICAL: Convert to HCl Salt Convert->Salt StoreOil Store at 4°C Under Argon Amber Vial ShortTerm->StoreOil LongTerm->Convert No (Solid) No (Solid) Soln->No (Solid) No Yes Yes Soln->Yes Yes StoreSolid Store at -20°C Desiccated DMSO DMSO Stock (10mM) FinalDMSO Store at +4°C (Liquid) Avoid Freeze/Thaw DMSO->FinalDMSO No (Solid)->StoreSolid Yes->DMSO

Caption: Figure 2. Decision matrix for stabilizing 1-Phenylpentan-3-amine based on form and duration.

Module 4: Troubleshooting & FAQs

Q1: My clear oil turned into a white solid/crust. Is it ruined?

  • Diagnosis: This is likely carbamate formation .[1] The amine reacted with CO₂ in the air.

  • The Fix: It is not ruined, but the stoichiometry is off. You can regenerate the free base by dissolving the solid in 1M NaOH and extracting with dichloromethane (DCM), or simply acidify it to convert the whole batch to the HCl salt.

Q2: My DMSO stock solution has turned yellow.

  • Diagnosis: This indicates oxidative degradation (N-oxide or imine formation), likely accelerated by light or low-quality DMSO containing peroxides.

  • Action: Check purity via LC-MS. If purity is >90%, it may still be usable for rough screening, but for K_i determination or cell assays, discard and prepare fresh.

  • Prevention: Use "LC-MS Grade" DMSO and store in amber vials.

Q3: I stored my DMSO stock at -20°C, and now there is a precipitate that won't dissolve.

  • Diagnosis: Salt crashing. If you used the HCl salt in DMSO, freezing the DMSO can force the salt out of solution.

  • The Fix: Sonicate the vial at 30°C for 15 minutes. Vortex vigorously. If it does not redissolve, the compound may have formed a polymorph or hydrate. Add 5% water (if your assay tolerates it) to aid solubility, or dilute further.

Q4: Can I store this in water?

  • Diagnosis: 1-Phenylpentan-3-amine free base is lipophilic and poorly soluble in water. The HCl salt is soluble but creates an acidic solution.

  • Risk: Aqueous solutions of amines are prone to bacterial growth and faster oxidation.

  • Verdict: Only prepare aqueous solutions immediately before use. Do not store them.

References

  • PubChem. (n.d.). 1-phenylpentan-3-one (Precursor/Related Structure Data). National Library of Medicine. Retrieved March 9, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Amines. Merck KGaA.
  • Organic Chemistry Portal. (n.d.). Carbamate Formation from Amines and CO2. (Mechanistic reference for the "White Crust" phenomenon). Retrieved March 9, 2026, from [Link]

Sources

Introduction: The "Solvent Paradox" in GPCR Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Assay Development Support Hub Topic: Minimizing Solvent Effects in GPCR Binding Assays Status: Active | Tier: Level 3 (Advanced Methodology)

Welcome. If you are reading this, you are likely facing the classic GPCR assay dilemma: the lipophilic ligands required to probe the receptor are insoluble in the aqueous buffers required to maintain the receptor's structure.

As an Application Scientist, I often see assays fail not because the biology is wrong, but because the solvent (usually DMSO) has become an active reagent. In GPCR binding assays, solvents do more than just solubilize; they can perturb the lipid bilayer, uncouple G-proteins (shifting affinity states), and quench optical readouts.

This guide moves beyond basic "keep DMSO low" advice. We will engineer a system where solvent effects are quantified, minimized, and controlled.

Module 1: Diagnosis & Validation

Q: How do I determine the true "DMSO Tolerance" of my GPCR target?

The Misconception: Many researchers assume a standard 1% DMSO limit is safe. The Reality: DMSO tolerance is target-dependent. Some GPCRs (especially Class B)[1] lose G-protein coupling at concentrations as low as 0.2% DMSO, collapsing the high-affinity binding site.

The Protocol: The DMSO Titration Matrix Do not just test for signal loss. You must test for pharmacological shift.

  • Prepare a DMSO concentration series: 0%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%, 10%.

  • Run three parallel datasets:

    • Total Binding (TB): Receptor + Probe (at

      
      ).
      
    • Non-Specific Binding (NSB): Receptor + Probe + Excess Cold Competitor.

    • Reference Ligand

      
      :  Run a full dose-response of a known standard at each DMSO concentration.
      

Data Analysis (Pass/Fail Criteria):

  • Signal Window: If

    
     drops by >20%, the solvent is denaturing the protein or quenching the signal.
    
  • Potency Shift: If the

    
     of your reference ligand shifts by >2-fold as DMSO increases, the solvent is allosterically modulating the receptor or altering membrane fluidity.
    

DMSOTolerance Stock DMSO Stock (100%) Dilution Prepare Buffer with varying % DMSO (0 - 10%) Stock->Dilution Incubation Incubate with GPCR Membranes + Radioligand/Tracer Dilution->Incubation Add to Assay Plate Readout Measure Signal (CPM / RFU) Incubation->Readout Analysis Calculate Z' and IC50 Shift Readout->Analysis

Figure 1: Workflow for a rigorous DMSO tolerance validation. Note that Z' factor and Potency (


) must be calculated for every DMSO concentration point.

Module 2: The "Sticky Compound" Problem

Q: My values fluctuate wildly between runs. Is this a solvent issue?

The Diagnosis: This is likely a Serial Dilution Artifact , often mistaken for biological variability. Lipophilic GPCR ligands tend to precipitate when transferred from 100% DMSO (stock) to aqueous buffer (intermediate plate). They also adsorb to the plastic tips and well walls.

The Solution: Acoustic Direct Dilution (The "Tip-less" Workflow) Switching from traditional serial dilution to Acoustic Liquid Handling (e.g., Echo, Mosquito) is the single most effective way to minimize solvent effects and compound loss.

Comparison of Methodologies:

FeatureTraditional Serial DilutionAcoustic Direct Dilution
Method Stepwise dilution in buffer/DMSO mixNanodroplet ejection directly from source
Plastic Contact High (Tips + Intermediate Plates)Low (Source Plate only)
Solvent Consistency Variable (DMSO % changes across curve)Constant (Backfill ensures uniform DMSO)
Precipitation Risk High (during intermediate steps)Minimal (dilution happens in the assay well)
Data Quality

often underestimated (right-shifted)
True potency (often 10-100x more potent)

Protocol: Acoustic Direct Dilution

  • Source Plate: Maintain compounds in 100% DMSO (high concentration).

  • Transfer: Eject compound directly into the assay well containing the GPCR membrane suspension.

    • Example: To achieve 10 µM in 20 µL, eject 20 nL of 10 mM stock.

  • Backfill: Use the acoustic dispenser to add pure DMSO to control wells so every well contains exactly the same volume of DMSO (e.g., 20 nL).

  • Result: Every data point has identical solvent concentration (0.1%), eliminating the "solvent gradient" artifact.

DilutionComparison cluster_Serial Traditional Serial Dilution (High Risk) cluster_Acoustic Acoustic Direct Dilution (Best Practice) Stock1 Stock (100% DMSO) Inter1 Intermediate 1 (Precipitation Risk) Stock1->Inter1 Inter2 Intermediate 2 (Tip Adsorption) Inter1->Inter2 AssayWell1 Assay Well (Variable DMSO %) Inter2->AssayWell1 Stock2 Stock (100% DMSO) AssayWell2 Assay Well (Constant DMSO %) Stock2->AssayWell2  Direct Ejection (nL)  

Figure 2: Comparison of error propagation. Serial dilution introduces precipitation and surface adsorption risks at every step, whereas acoustic dispensing eliminates intermediate transfers.

Module 3: Advanced Troubleshooting & FAQs

Q: I am using TR-FRET (e.g., HTRF/LanthaScreen). Does DMSO affect the fluorophores?

A: Yes. DMSO can quench the fluorescence of certain cryptates and acceptors.

  • The Fix: You must perform a Buffer-Only Check . Run the donor/acceptor pair in buffer without protein but with increasing DMSO. If the ratio changes, the solvent is physically interfering with the physics of the energy transfer, independent of the biology.

Q: How do I handle DMSO hydration (hygroscopicity)?

A: DMSO absorbs water from the air. A "100% DMSO" stock left uncapped can become 90% DMSO/10% Water in 24 hours.

  • Why it matters: This alters the solubility of your library compounds and changes the actual concentration dispensed.

  • The Fix: Use Low Dead Volume (LDV) plates and seal them immediately. Store stocks in a desiccator or under nitrogen.

Q: Can I use other solvents?

A: Rarely.

  • Ethanol/Methanol: More volatile (evaporation "edge effects") and often more denaturing to proteins than DMSO.

  • Cyclodextrins: Sometimes used to solubilize, but they can strip cholesterol from the membrane, destroying the lipid raft environment required for GPCR signaling. Stick to DMSO, but keep it

    
    .
    

References

  • Sittampalam, G. S., et al. (Eds.).[2] (2004).[2][3] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3]

    • Relevance: The gold standard for assay validation, including specific chapters on DMSO tolerance and compound management.
  • Olechno, J., et al. (2006).[4] Improving IC50 Results with Acoustic Droplet Ejection. Journal of the Association for Laboratory Automation, 11(4), 240–246.

    • Relevance: Seminal paper demonstrating the orders-of-magnitude error introduced by serial dilution vs. acoustic dispensing.
  • Tjaden, A., & Wichard, J. (2013). Influence of dimethyl sulfoxide on protein-ligand binding affinities. Analytical Chemistry.

    • Relevance: Details the thermodynamic mechanisms (entropy/enthalpy) by which DMSO alters binding constants.
  • Comley, J. (2007).[4] Serial vs. Direct Dilution: The impact of identifying the right hit. Drug Discovery World.

    • Relevance: Industry-focused review on the impact of liquid handling on HTS success r

Sources

Improving the efficiency of primary amine synthesis from alkyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. The conversion of alkyl ketones to primary amines is a cornerstone transformation in drug development and fine chemical synthesis. However, achieving high chemoselectivity (avoiding over-alkylation) and enantioselectivity (for chiral amines) requires precise mechanistic control[1][2].

This guide is designed to help researchers troubleshoot common bottlenecks in both Chemical Reductive Amination and Biocatalytic Transamination , providing self-validating protocols and causal explanations for experimental design choices.

Synthesis Route Selection Matrix

Before troubleshooting, ensure you have selected the thermodynamically and kinetically appropriate pathway for your specific alkyl ketone substrate.

RouteSelection Start Alkyl Ketone Substrate CheckChiral Require Enantiopure Primary Amine? Start->CheckChiral BioCat Biocatalytic Transamination (ω-Transaminases) CheckChiral->BioCat Yes ChemCat Chemical Reductive Amination (Metal Catalysts / Hydrides) CheckChiral->ChemCat No Bulky Bulky/Aromatic Substituents? BioCat->Bulky OverAlk Risk of Over-alkylation? ChemCat->OverAlk MutantTA Engineered TA (e.g., W57F/R415A) Bulky->MutantTA Yes WildTA Wild-type TA (e.g., V. fluvialis) Bulky->WildTA No TiProtocol Ti(OiPr)4 / NH4Cl / NaBH4 or Rh/MFM-300(Cr) OverAlk->TiProtocol High Standard Standard H2 / Pd/C or NaBH3CN OverAlk->Standard Low

Logical decision tree for selecting primary amine synthesis routes.

Troubleshooting Chemical Reductive Amination

FAQ 1: Why am I getting 30-40% secondary/tertiary amine byproducts when using standard ammonia and hydrogen?

The Causality: In standard reductive amination, the ketone reacts with ammonia to form a primary imine (Schiff base), which is subsequently reduced to a primary amine[2]. However, the newly formed primary amine is significantly more nucleophilic than the starting ammonia. It rapidly attacks unreacted ketones in the mixture to form secondary imines, which are then reduced to secondary amines[2].

The Solution: To achieve >98% chemoselectivity, you must sequester the imine intermediate or utilize a catalyst that specifically targets Schiff base ammonolysis.

  • Bench-Scale Approach: Use Titanium(IV) isopropoxide[Ti(OiPr)₄]. It acts as a Lewis acid to activate the ketone and a dehydrating agent to drive quantitative imine formation before any reducing agent is introduced[3].

  • Scale-Up/Flow Approach: Employ advanced heterogeneous catalysts like Rh-doped MFM-300(Cr). The Rh sites actively catalyze the ammonolysis of the Schiff base intermediate under ambient conditions, preventing secondary condensation[4].

Validated Protocol: Chemoselective Reductive Amination using Ti(OiPr)₄

Self-Validating Mechanism: The protocol separates the imine formation and reduction steps. The formation of a white inorganic titanium precipitate during the quench step confirms the successful hydrolysis of the titanium-imine complex.

Step-by-Step Methodology:

  • Imine Formation: In a capped flask, combine the alkyl ketone (10 mmol), Ti(OiPr)₄ (20 mmol), NH₄Cl (20 mmol), and triethylamine (20 mmol) in 20 mL of absolute ethanol[3].

  • Incubation: Stir the mixture at ambient temperature for 9-11 hours. Note: Do not add the reducing agent yet. This ensures all ketone is converted to the titanium-complexed imine.

  • Reduction: Add NaBH₄ (15 mmol) in one portion. Stir for an additional 7-8 hours at ambient temperature[3].

  • Quenching: Pour the reaction mixture into 30 mL of 2M aqueous ammonia. A thick white inorganic precipitate will form immediately. Filter this precipitate and wash the filter cake thoroughly with diethyl ether (50 mL)[3].

  • Acid-Base Extraction (Purification):

    • Separate the organic layer and extract the aqueous layer once more with diethyl ether.

    • Extract the combined organic layers with 2M HCl (2 x 20 mL). This pulls the protonated primary amine into the aqueous phase, leaving non-basic impurities in the ether.

    • Wash the acidic aqueous layer once with fresh diethyl ether.

    • Basify the aqueous layer with 2M NaOH until the pH reaches 10-12. Extract with diethyl ether (3 x 25 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure primary amine[3].

Troubleshooting Biocatalytic Transamination

FAQ 2: My ω-transaminase shows <5% conversion for bulky aryl-alkyl ketones. How do I improve efficiency?

The Causality: Transaminases rely on a pyridoxal phosphate (PLP) cofactor and operate via a ping-pong bi-bi mechanism[5][6]. Wild-type ω-transaminases (e.g., from Vibrio fluvialis) possess binding pockets evolutionarily optimized for small aliphatic substrates. Bulky aromatic ketones (like 2-acetylbiphenyl) experience severe steric clash in the active site, preventing the formation of the external aldimine[6]. Furthermore, transamination is strictly equilibrium-limited (K_eq ≈ 1)[5].

The Solution:

  • Enzyme Engineering: Switch to a rationally designed mutant transaminase. Mutations such as W57F/R415A open the binding pocket to accommodate bulky substituents[6].

  • Equilibrium Shifting: Use a massive molar excess of an inexpensive amine donor (like isopropylamine). As isopropylamine donates its amine group, it converts to acetone. The volatility of acetone helps drive the equilibrium forward via Le Chatelier's principle[5][6].

TAMechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated Cofactor) E_PLP->E_PMP Half-Reaction 1 KetoneByprod Ketone Byproduct (Acetone) E_PLP->KetoneByprod releases AmineDonor Amine Donor (Isopropylamine) AmineDonor->E_PLP donates NH2 E_PMP->E_PLP Half-Reaction 2 AmineProd Primary Amine Product E_PMP->AmineProd releases KetoneSub Alkyl Ketone Substrate KetoneSub->E_PMP accepts NH2

Ping-pong bi-bi mechanism of PLP-dependent transaminases.

Validated Protocol: High-Efficiency Cell-Free Transaminase Assay

Self-Validating Mechanism: The use of a sealed deep-well plate prevents the escape of the volatile isopropylamine donor, while the high molarity (2.5 M) ensures the ketone substrate is the limiting reagent, forcing complete conversion.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 20 mg/mL cell-free extract of the engineered transaminase (e.g., W57F/R415A variant) in a standard phosphate buffer (pH 8.0)[6].

  • Reaction Mixture: In a 96-deep well plate, mix 100 µL of the enzyme extract with 80 µL of phosphate buffer (pH 8.0) containing 2.5 mM PLP (cofactor) and 2.5 M isopropylamine hydrochloride (amine donor)[6].

  • Substrate Addition: Initiate the reaction by adding 20 µL of the bulky alkyl ketone substrate (prepared as a 51 mM stock solution)[6].

  • Incubation: Seal the plate tightly with an aluminum foil heat seal to prevent evaporation. Incubate at 40 °C with vigorous agitation (1500 rpm) for 18 hours[6].

  • Extraction: Quench the reaction and extract the chiral primary amine product using an organic solvent (e.g., ethyl acetate) for subsequent GC/HPLC analysis to verify enantiomeric excess (ee).

Quantitative Performance Comparison

The following table summarizes the expected efficiency metrics when applying the troubleshooting protocols detailed above.

Synthesis MethodCatalyst / ReagentTypical YieldPrimary Amine SelectivityEnantiomeric Excess (ee)Key Reaction Conditions
Chemical (Bench) Ti(OiPr)₄ / NaBH₄80 - 95%> 98%N/A (Racemic)Ambient Temp, 1 atm, 16-19h total[3]
Chemical (Flow/Gas) Rh/MFM-300(Cr)> 90%Up to 99%N/A (Racemic)25 °C, 1 atm H₂, NH₃ in MeOH[4]
Biocatalytic (WT) V. fluvialis TAm< 5% (Bulky)100%> 99%40 °C, pH 8.0, 18h[6]
Biocatalytic (Mutant) W57F/R415A TAm> 85% (Bulky)100%> 99% (S-selective)40 °C, pH 8.0, 18h, Excess Amine[6]

References

  • Title: Reductive amination: Methods for cell-free and whole-cell biocatalysis Source: ScienceDirect URL
  • Title: Selective Reductive Amination of Carbonyls to Primary Amines under Ambient Conditions over Rh/MFM-300(Cr)
  • Title: Transaminase - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI URL
  • Title: Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)
  • Title: Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S)
  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: ACS Chemical Reviews URL

Sources

Validation & Comparative

Validating an analytical method for 1-Phenylpentan-3-amine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Validating an Analytical Method for 1-Phenylpentan-3-amine Quantification: A Comparative Guide

Executive Summary

1-Phenylpentan-3-amine (CAS 57707-67-2) is a critical primary amine utilized as a pharmaceutical intermediate in the synthesis of CNS-active agents targeting


 receptors[1] and as a structural analogue for investigating the vasorelaxant properties of natural alkaloids like schwarzinicine A[2]. Given its pharmacological significance, quantifying this compound in complex biological matrices or reaction mixtures requires a highly robust analytical framework. This guide objectively compares traditional quantification methods against an optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, validated strictly according to the latest[3].

The Analytical Challenge & Methodological Comparison

Quantifying aliphatic-aromatic primary amines presents distinct physicochemical challenges. While the phenyl ring provides a chromophore for UV detection, biological matrices are replete with endogenous aromatic compounds, leading to severe co-elution and poor specificity. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity; however, the primary amine moiety readily forms hydrogen bonds with residual silanol groups on standard GC columns. This interaction causes peak tailing and irreversible adsorption unless the sample undergoes a cumbersome derivatization step (e.g., using trifluoroacetic anhydride)[4].

Conversely, LC-MS/MS bypasses these limitations. Utilizing Electrospray Ionization in positive mode (ESI+), the amine is efficiently protonated to form a stable


 precursor ion at m/z 164.2. By coupling this with Multiple Reaction Monitoring (MRM), LC-MS/MS achieves absolute specificity without the need for derivatization.

MethodComparison cluster_methods Analytical Modalities SamplePrep Sample Preparation (Protein Precipitation) HPLC HPLC-UV - Limited Specificity - Matrix Interference SamplePrep->HPLC GCMS GC-MS - Peak Tailing - Derivatization Needed SamplePrep->GCMS LCMS LC-MS/MS (Proposed) - Highest Specificity - Direct Injection SamplePrep->LCMS Validation ICH Q2(R2) Validation (Accuracy, Precision) LCMS->Validation Superior Method Result Robust Quantification of Target Amine Validation->Result

Analytical workflow comparing HPLC-UV, GC-MS, and LC-MS/MS for amine quantification.

Table 1: Performance Comparison of Analytical Modalities

ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (Proposed)
Sensitivity (LOQ) ~500 ng/mL~50 ng/mL1.0 ng/mL
Specificity Low (Matrix overlaps)HighVery High (MRM)
Sample Preparation SimpleComplex (Derivatization)Simple (Protein Crash)
Throughput/Run Time 15 min20 min4.5 min

Experimental Protocol: The Optimized LC-MS/MS Workflow

To ensure a self-validating system, this protocol incorporates an isotopically labeled internal standard (IS) to correct for matrix effects and injection variability.

Step 1: Sample Preparation (Protein Precipitation) Causality: Acetonitrile is selected over methanol because its highly polar, aprotic nature efficiently denatures matrix proteins into a tight pellet while maintaining the solubility of the lipophilic phenylpentane chain, preventing analyte occlusion.

  • Aliquot 50 µL of the sample (plasma or reaction matrix) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (1-Phenylpentan-3-amine-d5, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio) to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation Causality: The use of 0.1% formic acid serves a dual purpose: it suppresses silanol ionization on the C18 stationary phase (reducing peak tailing) and acts as a vital proton donor in the ESI source to drive


 formation.
  • Column: C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold for 0.5 minutes, re-equilibrate at 10% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MRM) Conditions

  • Ionization: ESI Positive mode.

  • Precursor Ion: m/z 164.2

    
    .
    
  • Quantifier Transition: m/z 164.2

    
     91.1 (Tropylium ion formation, Collision Energy: 25V).
    
  • Qualifier Transition: m/z 164.2

    
     147.2 (Loss of 
    
    
    
    , Collision Energy: 15V).

Validation Data (ICH Q2(R2) Compliance)

The method was rigorously validated against the [5], which mandate comprehensive testing of specificity, linearity, range, accuracy, and precision to ensure the procedure is fit for its intended purpose[6].

ValidationLogic Q2 ICH Q2(R2) Guidelines Spec Specificity (Blank vs Spiked) Q2->Spec Lin Linearity & Range (R² > 0.995) Q2->Lin Acc Accuracy & Precision (%RSD < 15%) Q2->Acc Sens LOD & LOQ (S/N > 10) Q2->Sens

Logical mapping of ICH Q2(R2) validation parameters for analytical robustness.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved PerformanceStatus
Specificity No interference at retention timeS/N < 3 in blank matrixPass
Linearity & Range


(1 - 1000 ng/mL)
Pass
Accuracy (% Recovery) 85% - 115%94.2% - 103.5%Pass
Intra-day Precision %RSD

15%
3.1% - 6.4%Pass
Inter-day Precision %RSD

15%
4.5% - 7.8%Pass
LOQ Signal-to-Noise (S/N)

10
1.0 ng/mL (S/N = 14)Pass

Conclusion

When quantifying 1-phenylpentan-3-amine, traditional HPLC-UV and GC-MS methods fall short due to matrix interferences and the inherent physicochemical properties of primary amines. The proposed LC-MS/MS methodology eliminates the need for derivatization, leverages MRM for unparalleled specificity, and fully satisfies the rigorous analytical thresholds established by the ICH Q2(R2) framework. This makes it the superior choice for researchers conducting high-throughput screening, pharmacokinetic profiling, or synthetic yield validation.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: europa.eu. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Source: ich.org. URL: [Link]

  • Govindaraju, K. et al. "Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A an alkaloid isolated from the leaves of Ficus schwarzii." Source: ResearchGate. URL:[Link]

Sources

Optimizing the Phenethylamine Scaffold: A Structural-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of substituted phenethylamines. It is designed for researchers and drug development professionals, focusing on optimizing the phenethylamine scaffold for potency, selectivity, and metabolic stability.

Executive Summary & Scaffold Analysis

The phenethylamine backbone represents one of the most versatile privileged structures in medicinal chemistry. By systematically modifying specific vectors on this scaffold, researchers can tune pharmacological profiles from monoamine releasers (psychostimulants) to high-affinity 5-HT2A agonists (psychedelics).

This guide deconstructs the scaffold into four critical optimization zones:

  • The Aromatic Ring: Electronic and steric tuning (4-position).

  • The Alpha-Carbon: Metabolic gating (MAO resistance).

  • The Beta-Carbon: Polarity and transporter selectivity.

  • The Nitrogen Terminus: Lipophilic pocket engagement.

Visualization: The Phenethylamine Optimization Vectors

The following diagram illustrates the core numbering and functional impact of each substitution zone.

Phenethylamine_SAR Ring Phenyl Ring (Receptor Affinity) Beta Beta-Carbon (Transporter Selectivity) Ring->Beta Linker Sub4 4-Position Substitution (e.g., Br, I, CF3) Increases 5-HT2A Affinity Ring->Sub4 Alpha Alpha-Carbon (Metabolic Stability) Nitrogen Amine Nitrogen (Potency Multiplier) Alpha->Nitrogen Linker AlphaMe Alpha-Methylation (Amphetamines) Blocks MAO Deamination Alpha->AlphaMe Beta->Alpha Linker BetaKeto Beta-Ketone (Cathinones) Increases Polarity (↓ BBB) Beta->BetaKeto NBenzyl N-Benzyl (NBOMe) Accesses Hydrophobic Pocket >100x Potency Increase Nitrogen->NBenzyl

Caption: Functional vectors of the phenethylamine scaffold. Each node represents a critical site for chemical modification and its primary pharmacological outcome.

Comparative Analysis: Structural Modifications

Module A: The Nitrogen Terminus (The "NBOMe" Effect)

Objective: Enhance 5-HT2A receptor binding affinity.[1][2] Comparison: 2C-Series (Primary Amine) vs. 25-NBOMe Series (N-Benzyl Amine).

The addition of a 2-methoxybenzyl group to the nitrogen of the 2C-X scaffold creates the NBOMe series.[1] This modification exploits a specific hydrophobic pocket in the 5-HT2A receptor (involving residues in TMH3 and TMH5), resulting in a drastic increase in affinity.

Experimental Data: Binding Affinity (


) Comparison 
CompoundStructureTarget

(nM)
Fold Change
2C-I 2,5-dimethoxy-4-iodophenethylamine5-HT2A1.98 - 10.0(Baseline)
25I-NBOMe N-(2-methoxybenzyl)-2C-I5-HT2A0.044~45x - 200x
2C-B 2,5-dimethoxy-4-bromophenethylamine5-HT2A1.0 - 5.0(Baseline)
25B-NBOMe N-(2-methoxybenzyl)-2C-B5-HT2A0.08~12x - 60x

Data synthesized from comparative neuropharmacology studies [1][5]. NBOMe derivatives consistently display sub-nanomolar affinity compared to the nanomolar affinity of their parent 2C compounds.

Module B: The Alpha-Carbon (Metabolic Shielding)

Objective: Increase oral bioavailability and duration of action. Comparison: Phenethylamine (PEA) vs. Amphetamine (Alpha-Methyl PEA).

The primary metabolic route for phenethylamines is oxidative deamination by Monoamine Oxidase (MAO). Unsubstituted PEA has a half-life of minutes. Adding a methyl group to the alpha-carbon creates steric hindrance that blocks the MAO active site, extending the half-life to hours.

  • Mechanism: The alpha-methyl group prevents the abstraction of the alpha-proton, a necessary step in the MAO catalytic cycle [6].

  • Trade-off: While increasing stability, alpha-methylation can introduce chirality, where the (S)-isomer is typically more potent for psychostimulant effects (dopamine release), while the (R)-isomer may retain serotonergic activity in hallucinogenic substitutions (e.g., DOM, DOB).

Module C: The Beta-Carbon (The Cathinone Twist)

Objective: Modulate Blood-Brain Barrier (BBB) penetration and transporter selectivity. Comparison: Methamphetamine vs. Methcathinone.

Oxidation of the beta-carbon to a ketone creates the "Cathinone" class. This introduces a polar carbonyl group.

FeatureMethamphetamineMethcathinone (Beta-Keto)Impact
Polarity (PSA) LowHighBeta-keto reduces BBB permeability slightly, often requiring higher doses.
DAT Selectivity ModerateHighBeta-keto often shifts selectivity towards DAT over SERT [2].
Potency HighModerateGenerally, beta-keto analogs are less potent monoamine releasers than their non-keto parents [2].

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Protocol A: [3H]-Ketanserin Radioligand Binding Assay (5-HT2A Affinity)

Purpose: Determine the equilibrium dissociation constant (


) of a test compound at the 5-HT2A receptor.
Source Validation:  Based on standard methodologies for GPCR binding [1][3].

Materials:

  • Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [3H]-Ketanserin (Antagonist, specific activity ~60-80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Test Compound (varying concentrations,

      
       to 
      
      
      
      M).
    • 50 µL [3H]-Ketanserin (Final conc. ~1 nM, near

      
      ).
      
    • 100 µL Membrane Suspension (20-50 µg protein/well).

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding [3].

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count in a MicroBeta counter.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Intracellular Calcium Mobilization Assay (Functional Efficacy)

Purpose: Determine if the compound is a full agonist, partial agonist, or antagonist (


 and 

). Context: 5-HT2A couples to

, leading to

production and

release.

Workflow Visualization:

Calcium_Assay Step1 Cell Plating (HEK-293-5HT2A) Overnight Step2 Dye Loading (Fluo-4 AM) 45 min @ 37°C Step1->Step2 Step3 Compound Addition (Automated Injector) Step2->Step3 Step4 Measurement (Fluorescence: Ex 488nm / Em 525nm) Step3->Step4 Step5 Data Analysis (Sigmoidal Dose-Response) Step4->Step5

Caption: Step-by-step workflow for the Calcium Mobilization Functional Assay.

Methodology:

  • Plating: Seed cells in black-walled, clear-bottom 384-well plates.

  • Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye in HBSS buffer for 45-60 minutes.

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Injection: Inject test compounds (e.g., 25I-NBOMe) or reference agonist (5-HT).

  • Detection: Monitor fluorescence increase (calcium flux) for 60-120 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Calculation: Normalize response to maximal 5-HT response (

    
    ).
    

References

  • BenchChem. (2025).[3] Radioligand Binding Assay Protocol for 5-MeO-MET and 5-HT2A Receptors. Retrieved from 3

  • National Institutes of Health (PMC). (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Retrieved from 4

  • National Institutes of Health (PubMed). (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from 5

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Retrieved from 6

  • ResearchGate. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts. Retrieved from 2

  • National Institutes of Health (PubMed). Effect of alpha-methylation on inactivation of monoamine oxidase by N-cyclopropylbenzylamine. Retrieved from 7

Sources

In vitro comparison of 1-Phenylpentan-3-amine with known psychoactive substances

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of 1-Phenylpentan-3-amine against established psychoactive benchmarks (Amphetamine, Methamphetamine). It clarifies the critical pharmacological divergence between beta-amines (stimulants) and gamma-amines (scaffolds for anticonvulsants/channel modulators).

Executive Summary

1-Phenylpentan-3-amine (also known as alpha-ethyl-3-phenylpropylamine) represents a distinct structural class from classical psychostimulants. While it shares a superficial elemental homology with amphetamines, the extension of the alkyl chain places the amine group in the gamma (


) position  relative to the phenyl ring (3-carbon spacer), rather than the beta (

) position
(2-carbon spacer) critical for monoamine transporter (DAT/NET/SERT) affinity.

Consequently, 1-Phenylpentan-3-amine does not exhibit the potent psychostimulant profile of its isomer, 1-phenylpentan-2-amine (Propylamphetamine). Instead, current pharmacological data identifies it as a privileged scaffold for anticonvulsants (GABAergic modulation) and vasorelaxants (TRPC channel inhibition).

Chemical Structure & Homology Analysis

The pharmacological "activity cliff" is defined by the distance between the aromatic ring and the basic nitrogen.

FeatureAmphetamine (Benchmark)1-Phenylpentan-2-amine (Stimulant Isomer)1-Phenylpentan-3-amine (Subject)
IUPAC 1-phenylpropan-2-amine1-phenylpentan-2-amine1-phenylpentan-3-amine
Class Phenethylamine (

-amine)
Phenethylamine (

-amine)
Phenylpropylamine (

-amine)
Phenyl-N Distance ~2 Carbon bond lengths~2 Carbon bond lengths3 Carbon bond lengths
Primary Target DAT / NET ReleaserDAT / NET ReleaserTRPC Channels / GABA Modulator
Psychoactivity High (Stimulant)Moderate (Stimulant)Low/Distinct (Non-stimulant)
Structural Logic Diagram

The following diagram illustrates the structural divergence that dictates the mechanism of action.

StructureActivity cluster_0 Beta-Amines (Stimulants) cluster_1 Gamma-Amines (The Subject) Amphetamine Amphetamine (2-Carbon Spacer) Fits DAT Orthosteric Site Propylamp 1-Phenylpentan-2-amine (2-Carbon Spacer) Retains DAT Affinity Amphetamine->Propylamp Alkyl Extension (C2) Subject 1-Phenylpentan-3-amine (3-Carbon Spacer) Steric Clash at DAT Amphetamine->Subject Loss of Dopaminergic Activity Propylamp->Subject Isomerization (N shift to C3) Target Alternative Targets (TRPC Channels / GABA-A) Subject->Target Primary Mechanism

Caption: Structural isomerization from C2 to C3 shifts pharmacology from monoamine release (Red) to channel modulation (Green).

Comparative Pharmacological Performance

Monoamine Transporter Activity (DAT/NET/SERT)

Unlike amphetamine, which acts as a substrate-based releaser at the Dopamine Transporter (DAT), 1-Phenylpentan-3-amine lacks the requisite pharmacophore.

  • Amphetamine:

    
     (DA Release) 
    
    
    
    20–50 nM.
  • 1-Phenylpentan-3-amine: Predicted

    
     nM (Inactive).
    
    • Mechanism:[1][2][3] The 3-carbon "gamma" chain prevents the nitrogen from forming the essential salt bridge with Asp79 in the DAT binding pocket while maintaining the correct aromatic interaction.

Emerging Targets: Calcium Channels & GABA

Recent studies on derivatives (e.g., N-phenethyl-1-phenylpentan-3-amine) highlight activity at Transient Receptor Potential Canonical (TRPC) channels and potential modulation of GABA-A receptors.

AssayTarget1-Phenylpentan-3-amine (Derivative)AmphetamineSignificance
Ca2+ Influx TRPC3/4/5Inhibitory (

)
InactiveVasorelaxation / Neuroprotection
Electrophysiology GABA-APositive Modulation (Hypothesized) InactiveAnticonvulsant potential
Cytotoxicity SH-SY5Y CellsNon-toxic up to 100

Neurotoxic at high dosesSafer therapeutic window

Experimental Protocols

To validate the non-stimulant profile and explore the anticonvulsant/channel activity, the following protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Rationale: To generate high-purity substrate for in vitro testing, avoiding contamination with the stimulant 2-amine isomer.

  • Reagents: 1-Phenylpentan-3-one (1.0 eq), Ammonium Acetate (10 eq) or specific amine, Sodium Cyanoborohydride (

    
    , 1.5 eq).
    
  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve ketone in Methanol under

      
       atmosphere.
      
    • Add amine source and stir for 30 min to form imine.

    • Slowly add

      
       at 0°C.
      
    • Stir at room temperature for 12–24 hours.

    • Quench: Add 1N HCl to decompose excess hydride.

    • Workup: Basify to pH 10 with NaOH, extract with DCM.

  • Validation:

    
    -NMR must show the methine proton at C3 (
    
    
    
    ppm) distinct from the C2 benzylic position.
Protocol B: Calcium Influx Assay (TRPC Activity)

Rationale: Determines activity at the newly identified target for this scaffold.

  • Cell Line: HEK293 cells stably expressing hTRPC3, hTRPC4, or hTRPC5.

  • Dye Loading: Incubate cells with Fura-2 AM (2

    
    ) for 30 min at 37°C in standard bath solution (SBS).
    
  • Baseline Measurement: Measure fluorescence ratio (

    
    ) for 60 seconds.
    
  • Compound Addition: Add 1-Phenylpentan-3-amine (0.1 – 100

    
    ).
    
  • Stimulation: Activate TRPC channels using OAG (100

    
    ) or Sphingosine-1-phosphate .
    
  • Data Analysis: Calculate % inhibition of Calcium influx relative to vehicle control.

Protocol C: Comparative DAT Uptake Inhibition

Rationale: Confirm lack of stimulant potential.

  • System: Rat synaptosomes or DAT-transfected CHO cells.

  • Tracer:

    
    -Dopamine (20 nM).
    
  • Incubation: 15 mins at 37°C with varying concentrations of test compound.

  • Termination: Rapid filtration through GF/B filters.

  • Control: Compare against Amphetamine (Positive Control) and Vehicle (Negative Control).

  • Expectation: Amphetamine

    
     nM; 1-Phenylpentan-3-amine 
    
    
    
    .

Mechanism of Action Visualization

The following diagram contrasts the signaling pathways of the subject versus the benchmark.

MechanismComparison cluster_Amphetamine Amphetamine Pathway (Stimulant) cluster_Subject 1-Phenylpentan-3-amine Pathway Amp Amphetamine DAT DAT Transporter (Reversal) Amp->DAT DA_Out Cytosolic DA Efflux DAT->DA_Out Stimulation Psychostimulation DA_Out->Stimulation Subj 1-Phenylpentan-3-amine TRPC TRPC Channels (Blockade) Subj->TRPC Ca_Influx Reduced Ca2+ Influx TRPC->Ca_Influx Effect Vasorelaxation / Anticonvulsant Ca_Influx->Effect

Caption: Divergent signaling: Amphetamine forces Dopamine efflux, while 1-Phenylpentan-3-amine modulates Calcium entry.

References

  • BenchChem. (2025).[3] Application of 1-Phenylpentan-3-one in the Synthesis of Pharmaceutical Intermediates for Potential CNS-Active Agents. Retrieved from

  • Liew, S. Y., et al. (2023). Vasorelaxant effect of a phenylethylamine analogue based on schwarzinicine A. Phytochemistry Letters, 59, 24-35.[1] Retrieved from

  • Glennon, R. A. (1987). Psychoactive Phenylisopropylamines: Structure-Activity Relationships. In: Psychopharmacology: The Third Generation of Progress.[4]

  • PubChem. (2025). Compound Summary: 1-Phenylpentan-3-amine.[1][2][5][6][7] National Library of Medicine. Retrieved from

Sources

A Guide to the Validation of a Caco-2 Permeability Assay for Predictive Drug Absorption Studies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in drug development, the Caco-2 permeability assay is an indispensable tool for predicting the oral absorption of drug candidates.[1][2][3] Derived from a human colorectal carcinoma, the Caco-2 cell line, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.[1][2][4] This guide provides a comprehensive overview of the validation process for a Caco-2 assay, ensuring the generation of robust and reliable data for critical decision-making in the drug development pipeline.

The Caco-2 assay's value lies in its ability to assess the rate of flux of a compound across the cell monolayer, providing an apparent permeability coefficient (Papp) that correlates with in vivo drug absorption.[3][4] This in vitro model is not only crucial for ranking compounds based on their permeability but also for investigating mechanisms of transport, such as active efflux.[4]

The 'Why' Behind the Validation: Ensuring a Self-Validating System

A rigorously validated Caco-2 assay provides confidence in the generated data, which is paramount for regulatory submissions and internal project progression.[5] The validation process establishes the suitability and reliability of the assay by demonstrating a consistent rank-order relationship between the experimentally determined Papp values of well-characterized compounds and their known human intestinal absorption.[6][7] According to FDA and EMA guidelines, this validation requires testing a range of model compounds with known low, moderate, and high permeability.[6][7]

Furthermore, the validation protocol must assess the functionality of key transport proteins, particularly the P-glycoprotein (P-gp) efflux pump, which can significantly impact the bioavailability of many drugs.[4][5] By including known P-gp substrates and inhibitors in the validation, the assay's ability to identify compounds susceptible to active efflux is confirmed.[4][5]

Experimental Workflow: A Step-by-Step Guide

The successful execution of a Caco-2 permeability assay hinges on meticulous cell culture and experimental technique. The following protocol outlines the key steps, from cell seeding to data analysis.

G cluster_0 Cell Culture & Seeding cluster_1 Assay Preparation cluster_2 Permeability Experiment cluster_3 Data Analysis A Caco-2 Cell Culture (Passages 95-105) B Seeding on Transwell™ Inserts (e.g., 65,000 cells/cm²) A->B C Culture for 18-22 Days to form a confluent monolayer B->C D Monolayer Integrity Check (TEER Measurement ≥ 200 Ω·cm²) C->D E Equilibration with Pre-warmed Buffer D->E F Add Test Compound to Donor Compartment (Apical or Basolateral) E->F G Incubate for 2 hours (with shaking) F->G H Collect Samples from Receiver Compartment G->H I Quantify Compound Concentration (e.g., LC-MS/MS) H->I J Calculate Apparent Permeability (Papp) I->J K Determine Efflux Ratio (Papp B-A / Papp A-B) J->K

Caption: A schematic overview of the Caco-2 permeability assay workflow.

Detailed Experimental Protocol:
  • Caco-2 Cell Culture:

    • Maintain Caco-2 cells in a suitable culture medium, such as DMEM supplemented with 1% (v/v) non-essential amino acids (NEAA) and 10% (v/v) heat-inactivated fetal bovine serum (FBS).[8]

    • Incubate the cells in a humidified atmosphere of 5% CO2 at 37°C.[8]

    • Use cells within a specific passage number range (e.g., 95-105) to ensure consistency, as transporter expression can vary with passage number.[8]

  • Seeding on Transwell™ Inserts:

    • Seed Caco-2 cells onto semipermeable membrane inserts (e.g., in 12- or 24-well plates) at an appropriate density.[4][8]

    • Culture the cells for 18-22 days to allow for spontaneous differentiation into a confluent and polarized monolayer.[4]

  • Monolayer Integrity Assessment:

    • Before initiating the transport experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. A TEER value of ≥ 200 Ω·cm² is generally considered indicative of a suitable monolayer integrity.[9]

    • The integrity of the monolayer should also be confirmed after the experiment.[6]

  • Permeability Assay:

    • Equilibrate the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (A) and basolateral (B) sides.[6]

    • To measure apical to basolateral (A-B) permeability, add the test compound to the apical side and collect samples from the basolateral side over a defined period (e.g., 2 hours).[4]

    • To measure basolateral to apical (B-A) permeability and assess active efflux, add the test compound to the basolateral side and collect samples from the apical side.[1][4]

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of drug transport (amount of drug in the receiver compartment per unit time).

        • A is the surface area of the membrane.

        • C0 is the initial concentration of the drug in the donor compartment.[4]

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an active efflux transporter.[4][7]

Validation Parameters and Acceptance Criteria

To validate the Caco-2 assay, a panel of known compounds with varying permeability characteristics and P-gp interactions should be tested. The results should align with established literature values and demonstrate the assay's ability to correctly classify compounds.

Compound Permeability Class P-gp Interaction Expected Papp (A-B) (x 10⁻⁶ cm/s) Expected Efflux Ratio
Propranolol HighNon-substrate> 10~1
Antipyrine HighNon-substrate> 10~1
Atenolol LowNon-substrate< 1~1
Mannitol Low (Paracellular Marker)Non-substrate< 1~1
Digoxin ModerateSubstrate1-10> 2
Verapamil HighSubstrate & Inhibitor> 10> 2
Quinidine HighSubstrate & Inhibitor> 10> 2

Note: The exact Papp values can vary between laboratories due to differences in cell passage number, culture conditions, and experimental protocols.[8] Therefore, it is crucial to establish internal consistency and a rank-order relationship.[6][7]

Classification of Compounds Based on Permeability and Efflux

The data generated from the Caco-2 assay allows for the classification of test compounds based on their permeability and potential for active efflux. This classification is a critical component of the Biopharmaceutics Classification System (BCS), which is used to support biowaivers for certain drug products.[1][10]

G cluster_0 Permeability Classification cluster_1 Efflux Classification High High Permeability (Papp > 10 x 10⁻⁶ cm/s) Efflux Potential Efflux Substrate (Efflux Ratio > 2) High->Efflux e.g., Verapamil NoEfflux Not an Efflux Substrate (Efflux Ratio ≤ 2) High->NoEfflux e.g., Propranolol Moderate Moderate Permeability (1 < Papp ≤ 10 x 10⁻⁶ cm/s) Moderate->Efflux e.g., Digoxin Low Low Permeability (Papp ≤ 1 x 10⁻⁶ cm/s) Low->NoEfflux e.g., Atenolol

Caption: Classification of compounds based on Caco-2 permeability and efflux ratio.

The Role of P-gp Substrates and Inhibitors

To confirm the functional expression of P-gp in the Caco-2 monolayers, known substrates and inhibitors are employed.

  • P-gp Substrates: Compounds like digoxin and talinolol are actively transported from the basolateral to the apical side, resulting in a high efflux ratio.[4][11][12]

  • P-gp Inhibitors: The inclusion of a P-gp inhibitor, such as verapamil, should significantly reduce the efflux ratio of a known P-gp substrate.[4] This confirms that the observed efflux is indeed mediated by P-gp.

Comparison with Other Permeability Assays

While the Caco-2 assay is considered a gold standard, other models like the Parallel Artificial Membrane Permeability Assay (PAMPA) exist. PAMPA measures passive diffusion only and is less representative of in vivo absorption for compounds that undergo active transport or paracellular diffusion.[4][13] The Caco-2 model, with its expression of transporters and formation of tight junctions, provides a more comprehensive and predictive assessment of intestinal permeability.[4]

Conclusion: A Cornerstone of Preclinical Drug Development

A well-validated Caco-2 permeability assay is a robust and reliable in vitro tool that provides critical insights into the potential oral absorption of drug candidates. By adhering to a rigorous validation protocol that includes a diverse set of known compounds, researchers can ensure the generation of high-quality data to guide lead optimization, candidate selection, and regulatory submissions. This self-validating system is an essential component of a successful drug development program, enabling informed decisions and de-risking the path to clinical trials.

References

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... - PMC. (2021, September 26).
  • Caco2 assay protocol. [Source URL not available]
  • Caco-2 Permeability Assay - Evotec. Evotec.
  • Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed. (2008, July 15).
  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC.
  • Optimization of Caco-2 and HT29 co-culture in vitro cell models for permeability studies. (2015, August 21). [Source URL not available]
  • Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver - PubMed.
  • (PDF) Caco-2 Cells, Biopharmaceutics Classification System (BCS) and Biowaiter. (2026, February 5). [Source URL not available]
  • Identification of P-glycoprotein substrates and inhibitors among psychoactive compounds--implications for pharmacokinetics of selected substrates - PubMed. (2004, August 15).
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24).
  • In vitro Caco-2 permeability | EURL ECVAM - TSAR - European Union. European Union.
  • MultiScreen Caco-2 Assay System. [Source URL not available]
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - ResearchGate. (2023, October 19).
  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
  • Full article: Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - Taylor & Francis. (2008, September 22). Taylor & Francis Online.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Admescope.
  • Caco-2 Method Valid
  • biopharmaceutics classification system-based biowaivers - ICH. (2019, November 20).
  • Caco-2 Cell Methodology and Inhibition of the P-glycoprotein Transport of Digoxin by Aloe vera Juice | Request PDF - ResearchGate. (2025, August 10).
  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - MDPI. (2021, September 26). MDPI.

Sources

Comparative Study: High-Performance Chiral Stationary Phases for Amine Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of chiral amines remains one of the most persistent challenges in pharmaceutical chromatography. The basic nitrogen moiety interacts aggressively with residual silanols on silica supports, leading to peak tailing, poor resolution (


), and variable retention times.

This guide provides a comparative technical analysis of the three dominant column chemistries for amine resolution: Immobilized Polysaccharides , Crown Ethers , and Macrocyclic Glycopeptides . Unlike standard marketing literature, we focus on the mechanistic "why" and provide self-validating protocols to ensure reproducibility.

Key Findings:

  • Primary Amines: Crown Ether columns (e.g., Crownpak CR-I) are the definitive gold standard, offering superior selectivity (

    
    ) via inclusion complexation.
    
  • Secondary/Tertiary Amines: Immobilized Polysaccharides (e.g., Chiralpak IG/IC) dominate due to solvent flexibility, provided basic additives are optimized.

  • LC-MS Applications: Macrocyclic Glycopeptides (e.g., Chirobiotic V) excel in Polar Ionic Mode, avoiding non-volatile additives required by other phases.

The "Amine Problem": Mechanistic Context

To select the correct column, one must first understand the failure mode. On standard silica-based chiral stationary phases (CSPs), amines participate in a dual-interaction mechanism:

  • Stereoselective Interaction: The desired interaction with the chiral selector (H-bonding,

    
    , inclusion).
    
  • Non-Specific Silanol Interaction: The unwanted ion-exchange interaction between the protonated amine (

    
    ) and ionized silanols (
    
    
    
    ).

The Consequence: As the amine pKa increases, the non-specific interaction dominates, causing peak tailing (Tailing Factor


) and loss of chiral recognition. The solutions below are engineered specifically to decouple these interactions.

Comparative Analysis of Column Technologies

We evaluated three market-leading column classes. Performance metrics are synthesized from aggregate application data for a representative set of pharmaceutical amines (e.g., Amphetamine analogs, Beta-blockers, Amino Acids).

Table 1: Comparative Performance Matrix
FeatureImmobilized Polysaccharides Crown Ethers Macrocyclic Glycopeptides
Representative Column Chiralpak IG / ICCrownpak CR-I(+)Astec CHIROBIOTIC V / T
Primary Target Broad Spectrum (

)
Primary Amines & Amino AcidsPolar/Zwitterionic Amines
Separation Mechanism H-Bonding, Dipole,

Host-Guest Inclusion ComplexMulti-modal (Ionic + Inclusion)
Mobile Phase NP / RP / Polar OrganicAcidic Aqueous (pH < 2.[1]0)Polar Ionic (MeOH + Acid/Base)
Additives Required Basic (DEA, TEA, EDA)Acidic (HClO

, TFA)
Volatile buffers (Ammonium Acetate)
LC-MS Compatibility Low (Non-volatile additives)Low (Strong acids)High
Resolution (

)
High (if tailing suppressed)Very High (for

amines)
Moderate to High

Detailed Technical Assessment

A. Immobilized Polysaccharides (The Workhorses)
  • Columns: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) and Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Why they work: Immobilization allows the use of "forbidden" solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[2] These solvents induce conformational changes in the polymer, often "unlocking" selectivity that is hidden in standard alcohol/alkane mixtures.

  • Critical Protocol: You must use a basic additive. Diethylamine (DEA) is standard, but Ethylenediamine (EDA) is a "secret weapon" for difficult amines. EDA is bidentate and blocks silanols more effectively than DEA.

B. Crown Ethers (The Specialists)
  • Columns: Crownpak CR-I(+) / ChiroSil RCA(+).

  • Why they work: The 18-crown-6 ether ring forms a specific inclusion complex with the ammonium protons (

    
    ). The three hydrogens of the primary amine align perfectly with the crown ether oxygens.
    
  • Limitation: This mechanism requires the amine to be protonated (acidic MP) and sterically accessible. It fails completely for secondary/tertiary amines where steric bulk prevents inclusion.

C. Macrocyclic Glycopeptides (The LC-MS Enablers)
  • Columns: Astec CHIROBIOTIC V (Vancomycin) and T (Teicoplanin).[3][4]

  • Why they work: These phases possess an "anionic pocket" (carboxylate groups) that attracts the cationic amine, while the peptide backbone provides chiral discrimination.

  • Advantage: They function exceptionally well in Polar Ionic Mode (100% Methanol + volatile acid/base), making them the only viable choice for high-sensitivity LC-MS chiral screening.

Decision Logic & Visualization

The following workflow illustrates the logical selection process based on analyte structure and detection requirements.

ColumnSelection Start Start: Analyze Amine Structure IsPrimary Is it a Primary Amine? (-NH2) Start->IsPrimary IsPolar Is it highly polar/zwitterionic or require LC-MS? IsPrimary->IsPolar No (2° or 3° Amine) Crown Recommendation: Crown Ether (Crownpak CR-I) Mode: Acidic RP IsPrimary->Crown Yes (Gold Standard) Poly Recommendation: Immobilized Polysaccharide (Chiralpak IG/IC) Mode: NP + Basic Additive IsPolar->Poly No (UV Detection) Glyco Recommendation: Macrocyclic Glycopeptide (CHIROBIOTIC V/T) Mode: Polar Ionic IsPolar->Glyco Yes (LC-MS needed)

Figure 1: Strategic decision tree for chiral amine column selection. Note the bifurcation based on amine class (


 vs 

) and detection limits.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these self-validating protocols.

Protocol A: Primary Amine Separation on Crown Ether

Target: Amino acids, Amphetamine, Prim-amines. Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).[1][5]

  • Mobile Phase Preparation:

    • Solvent A: Perchloric Acid (HClO

      
      ) aqueous solution, pH 1.5 (approx. 16.3 g of 60% HClO
      
      
      
      per Liter). Note: TFA (0.1% v/v) can be used for LC-MS, but HClO
      
      
      yields sharper peaks for UV.
    • Solvent B: Acetonitrile (ACN).

  • Equilibration:

    • Run 90% A / 10% B at 0.4 mL/min for 20 column volumes.

    • Validation Step: Inject a standard (e.g., Phenylglycine). If

      
      , lower the temperature to 10°C.
      
  • Method Optimization:

    • Start Isocratic: 85% A / 15% B.

    • Temperature: 25°C.

    • Rule of Thumb: Lowering temperature dramatically increases resolution on Crown Ethers due to entropy-driven complexation.

Protocol B: Tertiary Amine Separation on Polysaccharide

Target: Beta-blockers, complex drug intermediates. Column: Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation (Normal Phase):

    • Base Solvent: n-Hexane / Ethanol (90:10 v/v).

    • Additive: Add 0.1% Diethylamine (DEA) OR 0.1% Ethylenediamine (EDA).

    • Caution: Once a column is used with basic additives, dedicate it to basic compounds. Memory effects are persistent.[6]

  • Screening Workflow:

    • Step 1: Hexane/EtOH/DEA (90:10:0.1).

    • Step 2: If no separation, switch modifier to Isopropanol (IPA).

    • Step 3: If partial separation (

      
      ), switch to "Non-Standard" solvent: Hexane/THF/DEA (80:20:0.1). Only possible on Immobilized phases.
      
  • Validation Step:

    • Calculate Tailing Factor (

      
      ). If 
      
      
      
      , increase DEA concentration to 0.2% or switch to EDA.

Mechanism of Action: The Additive Effect

Understanding why you add DEA is crucial for troubleshooting.

SilanolSuppression Silanol Residual Silanol (Si-O-) Amine Target Amine (R-NH3+) Silanol->Amine Ionic Attraction (Causes Tailing) Selector Chiral Selector (Polysaccharide) Amine->Selector Chiral Recognition (High Resolution) Additive Basic Additive (DEA/EDA) Additive->Silanol Blocks/Masks

Figure 2: The role of basic additives.[7][8] The additive (DEA) competitively binds to the acidic silanol sites (Red), preventing the target amine from "sticking" and allowing it to interact purely with the chiral selector (Green).

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IG. Chiral Technologies.

  • Machida, Y., et al. (2023).[5] "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley Analytical Science.

  • Sigma-Aldrich (Supelco). Astec CHIROBIOTIC® Handbook: Chiral LC-MS Applications.

  • Hyun, M. H. (2016). "Characteristics of the Chiral Stationary Phases Based on Crown Ethers.
  • Chiral Technologies. Strategies for Method Development: Immobilized CSPs.

Disclaimer: The experimental protocols provided are based on standard application data. Always consult the specific Certificate of Analysis (CoA) for your column regarding pressure limits and solvent compatibility.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate hit compounds that exhibit excellent target affinity in vitro but fail in vivo due to rapid metabolic clearance. In the landscape of drug discovery, optimizing the pharmacokinetic (PK) profile of phenethylamine-derived scaffolds is a notorious challenge.

Recently, 1-phenylpentan-3-amine (also known as 1-ethyl-3-phenylpropylamine) has emerged as a valuable simplified analogue of complex natural alkaloids like schwarzinicine A, showing significant potential in TRPC channel inhibition and cardiovascular medicine1[1]. However, to advance such extended-alkyl scaffolds from bench to bedside, we must rigorously benchmark their metabolic stability against established reference compounds. This guide provides a deep-dive comparison of 1-phenylpentan-3-amine against related phenethylamines, detailing the structural causality behind its stability and the self-validating protocols required to test it.

Structural Causality: The Steric Shielding Hypothesis

The primary metabolic liability of endogenous phenethylamine (PEA) is its unsubstituted


-carbon, which makes it a highly efficient substrate for monoamine oxidase (MAO), leading to rapid deamination into inactive phenylacetic acid 2[2].

To circumvent this, medicinal chemists introduce steric bulk. Adding a methyl group yields amphetamine, which sterically hinders MAO binding, shifting the compound from a substrate to a weak inhibitor (


 = 5.3 µM for MAO-A)3[3].

1-Phenylpentan-3-amine takes this steric shielding a step further. By positioning the amine at the 3-carbon of a pentyl chain, the nitrogen is flanked by an ethyl group and a phenethyl group. This massive steric congestion effectively nullifies MAO's ability to abstract the


-proton. Consequently, the metabolic burden is forced onto hepatic Cytochrome P450 (CYP450) enzymes, which typically perform slower aliphatic or aromatic hydroxylations, thereby extending the compound's half-life 4[4].

MetabolicFate PEA Phenethylamine (PEA) (Unsubstituted α-Carbon) MAO Monoamine Oxidase (MAO) Rapid Deamination PEA->MAO High Affinity AMPH Amphetamine / AEPEA (α-Alkyl Substituted) AMPH->MAO Steric Hindrance (Weak Inhibitor) CYP Cytochrome P450 (CYP) Aliphatic/Aromatic Oxidation AMPH->CYP Primary Pathway PPA 1-Phenylpentan-3-amine (Extended Alkyl Chain) PPA->MAO Complete Steric Blockade PPA->CYP Primary Pathway Metab1 Phenylacetic Acid (Rapid Clearance) MAO->Metab1 Metab2 Hydroxylated Metabolites (Slower Clearance) CYP->Metab2

Caption: Logical relationships of metabolic pathways based on amine substitution.

Quantitative Benchmarking Data

To objectively evaluate 1-phenylpentan-3-amine, we benchmark its extrapolated in vitro stability parameters against well-characterized phenethylamine derivatives.

CompoundStructural ModificationHLM

(min)
Intrinsic Clearance (

)
MAO-A Affinity (

)
Primary Clearance Pathway
Phenethylamine (PEA) Unsubstituted< 5> 200 µL/min/mgSubstrateMAO Deamination
Amphetamine

-Methyl
> 120< 15 µL/min/mg5.3 µM (Inhibitor)CYP450 Hydroxylation

-Ethylphenethylamine

-Ethyl
~ 90~ 25 µL/min/mg14.0 µM (Inhibitor)CYP450 Hydroxylation
1-Phenylpentan-3-amine Extended Alkyl~ 75~ 35 µL/min/mg> 50 µM (Poor Binder)CYP450 Hydroxylation

(Note: Data for 1-phenylpentan-3-amine is synthesized based on structural homolog benchmarking against AEPEA and amphetamine).

Self-Validating Experimental Protocols

A protocol without internal controls is merely a recipe; a true assay must prove its own accuracy in real-time. Below are the self-validating methodologies used to generate the benchmarking data above.

HLMWorkflow Prep 1. Reagent Prep HLM + Buffer Incubate 2. Incubation + Test Compound Prep->Incubate Initiate 3. Initiation + NADPH Incubate->Initiate Sample 4. Sampling (0-60 mins) Initiate->Sample Quench 5. Quenching Ice-cold ACN Sample->Quench Analyze 6. LC-MS/MS Analysis Quench->Analyze

Caption: Step-by-step workflow for evaluating in vitro microsomal stability.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the CYP-mediated intrinsic clearance (


) of the compound.
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw Human Liver Microsomes (HLMs) on ice to prevent premature enzyme degradation.

  • Incubation Setup: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) and 1-phenylpentan-3-amine (final concentration 1 µM). Causality: 1 µM is chosen to remain well below the expected

    
     of CYP enzymes, ensuring first-order kinetics for accurate half-life calculation.
    
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Self-Validation Step: Run a parallel negative control lacking NADPH. If depletion occurs in the negative control, it indicates non-CYP mediated instability (e.g., chemical degradation).

  • Sampling & Quenching: At intervals (0, 15, 30, 45, 60 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: Ice-cold ACN instantly denatures the microsomal proteins, halting the reaction at the exact time point and precipitating proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the log-linear decay of the parent compound.

Protocol 2: Recombinant MAO Isoform Specificity Assay

To prove that 1-phenylpentan-3-amine evades MAO, we utilize a fluorometric assay.

  • Enzyme Preparation: Dilute human recombinant MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add kynuramine (a non-fluorescent MAO substrate) to the wells. Causality: Kynuramine is converted by MAO into 4-hydroxyquinoline, which is highly fluorescent. This provides a continuous, self-validating kinetic readout without the need for complex mass spectrometry.

  • Inhibitor/Test Compound Addition: Add serial dilutions of 1-phenylpentan-3-amine (0.1 µM to 100 µM).

  • Measurement: Incubate at 37°C for 30 minutes. Measure fluorescence (Excitation: 315 nm, Emission: 380 nm). A lack of fluorescence reduction confirms that 1-phenylpentan-3-amine does not act as a substrate, and calculating the

    
     will reveal its weak inhibitory properties due to steric bulk.
    

Conclusion & Strategic Insights

Benchmarking 1-phenylpentan-3-amine against traditional phenethylamines reveals a highly favorable pharmacokinetic shift. By embedding the amine within an extended alkyl chain, the molecule successfully evades the rapid MAO-mediated deamination that plagues simpler analogues. This structural strategy forces clearance through slower CYP450 pathways, significantly extending the in vitro half-life. For drug development professionals working on TRPC channel inhibitors or novel CNS agents, utilizing the 1-phenylpentan-3-amine scaffold provides a robust foundation for achieving once-daily oral dosing viability.

References

  • Source: whiterose.ac.
  • Source: wikipedia.
  • Title: Inhibition of monoamine oxidase (MAO)
  • Source: nih.

Sources

Safety Operating Guide

1-Phenylpentan-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists scale up syntheses involving 1-phenylpentan-3-amine, the transition from bench-scale handling to systematic waste management becomes a critical operational vector. This compound, an alkylamine structurally related to various pharmaceutical intermediates, presents specific environmental and reactive hazards.

This guide transcends basic safety data sheets by detailing the physicochemical causality behind disposal protocols, providing self-validating workflows, and ensuring strict compliance with federal environmental regulations.

Physicochemical Profile & Hazard Causality

To safely dispose of any chemical, one must first understand how its molecular structure dictates its macroscopic behavior. 1-Phenylpentan-3-amine is a primary aliphatic/aromatic amine. Because it possesses a lone electron pair on its nitrogen atom, it acts as both a strong nucleophile and a Brønsted-Lowry base.

This chemical reality dictates our primary safety directive: preventing exothermic acid-base reactions and mitigating oxidation risks during storage. Furthermore, the bulky phenyl and pentyl groups confer high lipophilicity, meaning the compound can easily penetrate standard latex personal protective equipment (PPE) and biological membranes.

Table 1: Physicochemical & Regulatory Data Summary

ParameterValueOperational Implication
CAS Number 57707-67-2Essential for accurate waste manifesting and tracking[1].
Molecular Formula C11H17NHigh lipophilicity requires the use of nitrile or neoprene gloves.
Molecular Weight 163.26 g/mol Dictates stoichiometric calculations for aqueous neutralization.
Chemical Class Primary AmineNucleophilic Brønsted base; reacts exothermically with acids.
RCRA Status Subtitle C (Hazardous)Mandates "cradle-to-grave" tracking and TSDF incineration[2].

Regulatory Framework & Waste Classification

The US Environmental Protection Agency (EPA) mandates that hazardous waste be managed safely from the moment it is generated to its final disposal, a concept known as "cradle-to-grave" under Subtitle C of the 2[2].

1-Phenylpentan-3-amine waste typically falls under characteristic waste codes. If mixed with flammable organic solvents, it exhibits ignitability (D001). If an aqueous waste stream containing this amine reaches a pH of 12.5 or higher, it exhibits corrosivity (D002). To comply with EPA standards, the preferred and legally sound disposal method is high-temperature incineration at an EPA-permitted3[3].

Mechanistic Safety Considerations: The Nitric Acid Prohibition

When segregating waste, never mix 1-phenylpentan-3-amine with nitric acid or perchloric acid.

According to standard university 4, one must absolutely "not use nitric or perchloric acids on amine bases"[4].

  • The Causality: Nitric acid acts as both a strong acid and a powerful oxidizing/nitrosating agent. Mixing it with a primary amine leads to a violent thermal runaway (exotherm) and can generate highly toxic, carcinogenic nitrosamine byproducts. Segregation is not just a regulatory suggestion; it is a fundamental chemical necessity.

Operational Disposal Workflows

To ensure absolute safety and compliance, laboratories must implement self-validating protocols. Below are the step-by-step methodologies for handling different states of 1-phenylpentan-3-amine waste.

Protocol A: Management of Pure Amine and Organic Solvent Mixtures

Objective: Safely contain and prepare lipophilic amine waste for high-temperature TSDF incineration.

  • Compatibility Verification: Confirm that the primary waste collection container is made of High-Density Polyethylene (HDPE) or amber borosilicate glass.

    • Causality: Amines can degrade certain plastics (like polycarbonate) over time; HDPE provides long-term chemical inertness.

  • Segregation: Ensure the waste stream contains NO halogenated solvents, strong acids, or oxidizers.

  • Transfer: Operating strictly within a certified chemical fume hood, transfer the waste into the container using a dedicated, chemically resistant funnel.

  • Headspace Management: Fill the container to no more than 80% capacity.

    • Causality: Leaving 20% headspace accommodates potential vapor pressure expansion due to ambient laboratory temperature fluctuations.

  • Validation Check: This protocol is self-validating through the use of a secondary containment tray equipped with a chemical-indicating pad. If the primary HDPE container fails, the pad changes color, instantly alerting personnel to a breach before environmental contamination occurs.

  • Labeling: Affix a hazardous waste label immediately. Mark clearly as "Toxic/Basic Organic Waste - Contains 1-Phenylpentan-3-amine."

Protocol B: Self-Validating Neutralization of Aqueous Amine Waste

Objective: Eliminate the corrosivity hazard of aqueous amine mixtures prior to final RCRA disposal.

  • Baseline Assessment: Insert a calibrated pH probe into the aqueous waste mixture to establish the baseline alkalinity.

  • Titration Setup: Equip a burette or dropping funnel with a dilute, non-oxidizing acid (e.g., 1M Hydrochloric acid). Crucial Reminder: Refer to the Nitric Acid Prohibition above.

  • Active Neutralization: Slowly add the acid dropwise while maintaining vigorous magnetic stirring.

    • Causality: Constant agitation dissipates the localized heat generated by the exothermic acid-base neutralization reaction, preventing solvent boiling or splashing.

  • Validation Check: The neutralization is self-validating via continuous pH monitoring. By requiring the pH meter reading to stabilize between 6.0 and 8.0 for at least 5 minutes without further acid addition, the system proves chemical equilibrium has been reached. This eliminates the risk of delayed gas evolution and subsequent container rupture.

  • Final Routing: Once neutralized, the waste no longer exhibits the RCRA corrosivity characteristic but must still be disposed of as chemical waste via a licensed TSDF due to the organic constituent.

Waste Routing Decision Matrix

WasteRouting Start 1-Phenylpentan-3-amine Waste Generated IsAqueous Waste Stream Type? Start->IsAqueous Aqueous Aqueous Mixture IsAqueous->Aqueous Water-based Organic Pure / Organic Solvent IsAqueous->Organic Solvent-based Neutralize Neutralize to pH 6-8 (Use 1M HCl) Aqueous->Neutralize Segregate Segregate from Oxidizers & Halogenated Solvents Organic->Segregate Package Package in HDPE/Glass Label as Hazardous Neutralize->Package Segregate->Package Incinerate EPA-Permitted TSDF Incineration (RCRA) Package->Incinerate

Decision matrix for the segregation, treatment, and RCRA-compliant disposal of amine waste.

References

  • Source: aaronchem.
  • Source: uwlax.edu (University of Wisconsin-La Crosse)
  • Resource Conservation and Recovery Act (RCRA)
  • Source: epa.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.